molecular formula C7H6N2 B1195680 Pyrazolo[1,5-a]pyridine CAS No. 274-56-6

Pyrazolo[1,5-a]pyridine

Cat. No.: B1195680
CAS No.: 274-56-6
M. Wt: 118.14 g/mol
InChI Key: DVUBDHRTVYLIPA-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine (CAS 274-56-6) is a fused bicyclic heterocyclic compound of significant interest in synthetic and medicinal chemistry. This compound serves as a versatile precursor and core scaffold in the development of novel bioactive molecules. Recent research highlights its structural value in designing antitumor agents, with specific derivatives acting as potent anti-tubercular compounds . Furthermore, synthetic methodologies continue to evolve, providing efficient routes to diverse this compound derivatives for various research applications . Researchers utilize this scaffold due to its rigid, planar structure, which is amenable to structural modifications that fine-tune electronic properties and binding affinities for specific biological targets. The compound is a liquid with a boiling point of 37-39°C at 0.2 mmHg . Handling and Safety: This product causes skin and serious eye irritation and may cause respiratory irritation. It is recommended to store it at ambient temperatures . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6N2/c1-2-6-9-7(3-1)4-5-8-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUBDHRTVYLIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=NN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181819
Record name Pyrazolo(1,5-a)pyridine
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Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274-56-6
Record name Pyrazolo(1,5-a)pyridine
Source ChemIDplus
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Record name Pyrazolo(1,5-a)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyridine
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Foundational & Exploratory

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Pyrazolo[1,5-a]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic structure, composed of a pyrazole (B372694) ring fused to a pyridine (B92270) ring, serves as a crucial pharmacophore in a variety of therapeutic agents. Its rigid, planar nature and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interaction with various biological targets. This guide offers a comprehensive overview of the synthesis, key biological applications, and experimental protocols related to the this compound core, with a focus on its role in the development of kinase inhibitors.

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through several synthetic strategies, with the most common being the cyclocondensation of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. This approach allows for a high degree of diversification in the substitution pattern on the resulting bicyclic system.

A general synthetic workflow for the preparation of the this compound core is depicted below:

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product aminopyrazole Substituted 5-Aminopyrazole cyclocondensation Cyclocondensation aminopyrazole->cyclocondensation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->cyclocondensation scaffold This compound Scaffold cyclocondensation->scaffold

Caption: General synthetic workflow for the this compound core.

Further functionalization of the core structure is often achieved through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties at specific positions.

Key Biological Applications: Kinase Inhibition

This compound derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The this compound scaffold has been successfully employed to develop inhibitors targeting several key kinase families.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its aberrant activation is frequently observed in cancer. This compound-based compounds have been developed as potent and selective inhibitors of PI3K isoforms.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation Downstream Downstream Signaling (Cell Growth, Proliferation, Survival) AKT->Downstream Inhibitor This compound Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/AKT signaling pathway and the point of inhibition.

Table 1: In Vitro Inhibitory Activity of this compound Derivatives against PI3K Isoforms

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Reference
Compound 5x 0.9---[1]
20e (IHMT-PI3K-315) --9.14.0[2]
CPL302253 (54) --2.8-
Compound 6 --18939

Note: "-" indicates data not available.

Tropomyosin Receptor Kinase (Trk) Inhibition

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) and their neurotrophin ligands are essential for the development and function of the nervous system. Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes lead to the production of chimeric Trk fusion proteins that are oncogenic drivers in a wide range of tumors. Pyrazolo[1,5-a]pyrimidine-based compounds have been developed as potent Trk inhibitors.

Trk_Pathway Neurotrophin Neurotrophin TrkReceptor Trk Receptor Neurotrophin->TrkReceptor Dimerization Dimerization & Autophosphorylation TrkReceptor->Dimerization Downstream Downstream Signaling (Ras/MAPK, PI3K/AKT, PLCγ) Dimerization->Downstream CellularResponse Cell Proliferation & Survival Downstream->CellularResponse Inhibitor This compound Inhibitor Inhibitor->TrkReceptor FGFR_Pathway FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT, etc.) Dimerization->Downstream CellularResponse Cell Proliferation, Angiogenesis Downstream->CellularResponse Inhibitor This compound Inhibitor Inhibitor->FGFR Synthesis_Workflow cluster_reagents Reagents cluster_procedure Procedure cluster_product Product aminopyrazole 5-Aminopyrazole (1.0 eq) mix Mix Reagents aminopyrazole->mix dicarbonyl 1,3-Dicarbonyl (1.0 - 1.2 eq) dicarbonyl->mix solvent Solvent (e.g., Acetic Acid, Ethanol) solvent->mix heat Heat to Reflux (e.g., 80-120 °C) mix->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up monitor->workup purify Purification (Crystallization/Chromatography) workup->purify product This compound purify->product Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_detection Detection inhibitor Serial Dilution of Inhibitor incubation Incubate at 30-37 °C inhibitor->incubation kinase Kinase Solution kinase->incubation substrate Substrate & ATP Solution substrate->incubation termination Terminate Reaction incubation->termination readout Measure Signal (Luminescence, Fluorescence) termination->readout analysis Calculate IC50 readout->analysis

References

The Pyrazolo[1,5-a]pyridine Core: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile core for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the this compound core, including its chemical properties, synthesis, and its role in the development of targeted therapeutics, with a focus on kinase inhibitors.

Core Structure and Chemical Properties

The this compound ring system consists of a fused pyrazole (B372694) and pyridine (B92270) ring. This arrangement results in a planar, aromatic structure with a unique distribution of electron density, making it an attractive scaffold for establishing specific interactions with biological macromolecules.

PropertyValue
Molecular Formula C₇H₆N₂
Molecular Weight 118.14 g/mol
LogP 1.1
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 0
Topological Polar Surface Area 30.19 Ų

Synthesis of the this compound Core

A variety of synthetic strategies have been developed for the construction of the this compound nucleus. One of the most common and versatile methods is the [3+2] cycloaddition reaction.

General Experimental Protocol: [3+2] Cycloaddition

This protocol describes a general procedure for the synthesis of pyrazolo[1,5-a]pyridines via a [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or alkenes.

Materials:

  • Substituted N-aminopyridine

  • Alkyne or alkene dipolarophile

  • Anhydrous solvent (e.g., toluene, acetonitrile)

  • Base (e.g., triethylamine, potassium carbonate)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the N-aminopyridine in the chosen anhydrous solvent, add the base and stir the mixture at room temperature under an inert atmosphere.

  • Slowly add the alkyne or alkene dipolarophile to the reaction mixture.

  • The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.

Biological Activity: A Hub for Kinase Inhibition

The this compound scaffold has proven to be a particularly fruitful starting point for the development of potent and selective protein kinase inhibitors.[1] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1]

Phosphoinositide 3-Kinase (PI3K) Inhibition

Derivatives of pyrazolo[1,5-a]pyrimidine (B1248293) have been identified as potent inhibitors of PI3K, particularly the δ isoform, which is a key regulator of immune cell function.[2][3][4]

PI3K/Akt Signaling Pathway

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Downstream Downstream Signaling (Cell Survival, Proliferation) Akt->Downstream Pyrazolo_pyridine This compound Inhibitor Pyrazolo_pyridine->PI3K

Caption: PI3K/Akt Signaling Pathway Inhibition.

Quantitative Data: Pyrazolo[1,5-a]pyrimidine Derivatives as PI3Kδ Inhibitors [3][4][5]

CompoundIC₅₀ (nM) for PI3KδSelectivity (PI3Kα/δ)Selectivity (PI3Kβ/δ)Selectivity (PI3Kγ/δ)
CPL302415 18791415939
CPL302253 2.8---
Cyclin-Dependent Kinase (CDK) Inhibition

The pyrazolo[1,5-a]pyrimidine core has also been utilized to develop inhibitors of CDKs, which are central regulators of the cell cycle.

Experimental Workflow: Evaluation of CDK2 Inhibitors

CDK2_Inhibitor_Workflow cluster_synthesis Synthesis cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays Synthesis Synthesis of This compound Derivatives Kinase_Assay In Vitro CDK2 Kinase Assay (IC₅₀ Determination) Synthesis->Kinase_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Kinase_Assay->Proliferation_Assay Western_Blot Western Blot (Target Engagement) Proliferation_Assay->Western_Blot

Caption: Experimental Workflow for CDK2 Inhibitor Evaluation.

Tropomyosin Receptor Kinase (Trk) Inhibition

The Trk family of receptor tyrosine kinases are validated targets in oncology, and pyrazolo[1,5-a]pyrimidine-based compounds have emerged as potent Trk inhibitors.[6]

Trk Signaling Pathway

Trk_Signaling Neurotrophin Neurotrophin Trk_Receptor Trk Receptor Neurotrophin->Trk_Receptor binds Dimerization Dimerization & Autophosphorylation Trk_Receptor->Dimerization Downstream Downstream Signaling (RAS-MAPK, PI3K-Akt) Dimerization->Downstream Cellular_Response Cellular Response (Proliferation, Survival) Downstream->Cellular_Response Pyrazolo_pyridine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyridine->Trk_Receptor

Caption: Trk Receptor Signaling Pathway Inhibition.

Quantitative Data: Pyrazolo[1,5-a]pyrimidine Derivatives as Trk Inhibitors [6]

CompoundTrkA IC₅₀ (nM)TrkB IC₅₀ (nM)TrkC IC₅₀ (nM)
Compound 12 <10--
Compound 13 <10--

Experimental Protocols for Kinase Inhibition Assays

Detailed and reproducible experimental protocols are crucial for the evaluation of potential drug candidates.

In Vitro CDK2 Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against CDK2.[7][8][9][10][11]

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • CDK2 substrate peptide (e.g., a fragment of Histone H1)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the test compound solution, the CDK2/Cyclin A2 enzyme, and the substrate peptide.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then measured using a luciferase/luciferin reaction.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vitro TrkA Kinase Inhibition Assay

This protocol describes a general method for measuring the inhibitory activity of compounds against the TrkA kinase.[12][13][14][15][16]

Materials:

  • Recombinant human TrkA enzyme

  • TrkA substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Max Assay kit (Promega) or similar

  • 96-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Create a serial dilution of the this compound derivatives in DMSO and then in the kinase assay buffer.

  • Assay Plate Preparation: To the wells of a 96-well plate, add the diluted test compounds, the TrkA enzyme, and the substrate.

  • Initiation: Start the reaction by the addition of ATP.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Detection: Add the Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal.

  • Measurement and Analysis: Measure the luminescence using a plate reader. The IC₅₀ values are determined by plotting the percentage of kinase activity against the inhibitor concentration.

Conclusion

The this compound core represents a highly valuable scaffold in modern drug discovery. Its synthetic tractability and ability to be functionalized at multiple positions allow for the fine-tuning of pharmacological properties. The demonstrated success of this core in developing potent and selective kinase inhibitors for various therapeutic targets underscores its importance for researchers, scientists, and drug development professionals. The data and protocols presented in this guide offer a solid foundation for the continued exploration and exploitation of the this compound nucleus in the quest for novel and effective medicines.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyridine is a bicyclic heterocyclic compound containing a fused pyrazole (B372694) and pyridine (B92270) ring system. This scaffold is of significant interest to the medicinal chemistry community due to its presence in a variety of biologically active molecules. Derivatives of this compound have demonstrated a broad range of pharmacological activities, including as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visualizations of its reactivity and role in relevant signaling pathways.

Physical Properties

The physical properties of the parent this compound and a selection of its derivatives are summarized in the following tables. These properties are crucial for the handling, formulation, and development of this compound-based compounds.

General Physical Properties of this compound
PropertyValueReference
Molecular FormulaC₇H₆N₂[1]
Molecular Weight118.14 g/mol [1]
AppearanceColorless to pale yellow solid or liquid[1]
Boiling Point210.6 °C at 760 mmHg; 37-39 °C at 0.2 mmHg[2][3]
Density~1.1 g/cm³[2]
Refractive Index~1.628[2]
SolubilityGenerally soluble in organic solvents such as dimethylformamide (DMF) and chloroform.[4]
Melting Points of Selected this compound Derivatives
DerivativeMelting Point (°C)
7-Amino-6-cyano-2-methyl-5-phenylthis compound-3-carboxylic acid ethyl ester228-229
7-Amino-6-cyano-2-phenyl-5-p-tolylthis compound-3-carboxylic acid ethyl ester273-274
7-Amino-5-(4-bromophenyl)-6-cyano-2-phenylthis compound-3-carboxylic acid ethyl ester259-260
7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)this compound-3-carboxylic acid methyl ester198-199
This compound-3-carboxylic acid199-207[5]

Spectroscopic Properties

Spectroscopic data is fundamental for the structural elucidation and characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Chemical Shifts (ppm) of this compound

ProtonChemical Shift (δ)MultiplicityCoupling Constant (J, Hz)
H-2~8.0d~2.5
H-3~6.5d~2.5
H-4~7.6d~9.0
H-5~7.2t~7.0
H-6~6.8t~7.0
H-7~8.4d~7.0

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Chemical Shifts (ppm) of this compound

CarbonChemical Shift (δ)
C-2~140
C-3~100
C-3a~145
C-4~118
C-5~125
C-6~112
C-7~129

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.

Wavenumber (cm⁻¹)Assignment
3100-3000C-H stretching (aromatic)
1630-1580C=N and C=C stretching
1500-1400Aromatic ring skeletal vibrations
750-700C-H out-of-plane bending
Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide further structural information.

m/zAssignment
118[M]⁺
UV-Vis Spectroscopy

This compound derivatives exhibit characteristic absorption and emission spectra, which are influenced by the nature and position of substituents. The absorption spectra generally show a main band between 340-440 nm, which is attributed to an intramolecular charge transfer process.[6]

Chemical Properties and Reactivity

The this compound ring system has a distinct reactivity pattern, making it a versatile scaffold for chemical modifications.

Electrophilic Substitution

Electrophilic substitution reactions on the this compound ring predominantly occur at the 3-position.[7] This is due to the higher electron density at this position, as predicted by frontier electron density calculations. Common electrophilic substitution reactions include:

  • Halogenation: Bromination and iodination readily occur at the 3-position.

  • Nitration: Nitration with nitric and sulfuric acids also yields the 3-nitro derivative.

  • Friedel-Crafts Acylation: Acylation reactions introduce an acyl group at the 3-position.

  • Vilsmeier-Haack Reaction: This reaction introduces a formyl group at the 3-position.

Electrophilic_Substitution cluster_main Electrophilic Substitution at C3 cluster_reagents Electrophiles cluster_products 3-Substituted Products Pyrazolo_Pyridine This compound Product_1 3-Bromo Pyrazolo_Pyridine->Product_1 Product_2 3-Nitro Pyrazolo_Pyridine->Product_2 Product_3 3-Acyl Pyrazolo_Pyridine->Product_3 Product_4 3-Formyl Pyrazolo_Pyridine->Product_4 Reagent_1 Br₂ Reagent_1->Product_1 Reagent_2 HNO₃/H₂SO₄ Reagent_2->Product_2 Reagent_3 RCOCl/AlCl₃ Reagent_3->Product_3 Reagent_4 POCl₃/DMF Reagent_4->Product_4 Synthesis_Workflow Start Pyridine Derivative Amination Amination (e.g., MSH) Start->Amination Ylide N-Aminopyridinium Ylide (in situ) Amination->Ylide Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Dipolarophile Alkyne/Alkyne Dipolarophile Dipolarophile->Cycloaddition Product This compound Cycloaddition->Product Purification Purification (Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Cycle Cell Growth, Proliferation, Survival mTOR->Cell_Cycle Regulation Pyrazolo_Pyridine This compound Inhibitor Pyrazolo_Pyridine->PI3K Inhibition

References

The Diverse Biological Activities of Pyrazolo[1,5-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its unique structural features and synthetic accessibility have made it a focal point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and design of new pharmaceuticals based on this versatile scaffold.

Anticancer Activity: Targeting Key Signaling Pathways

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting potent inhibitory activity against various cancer cell lines. Their mechanism of action often involves the modulation of critical signaling pathways that are dysregulated in cancer, such as those governed by protein kinases.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ID/ReferenceCancer Cell LineIC50 (µM)Target/Mechanism
Compound 6s RFX 393 (Renal Cancer)11.70Dual CDK2/TRKA inhibitor
Compound 6t RFX 393 (Renal Cancer)19.92Dual CDK2/TRKA inhibitor
Compound 6n Broad-spectrum (NCI-60)Mean GI% = 43.9Dual CDK2/TRKA inhibitor
Pim-1 Inhibitor (Lead Cmpd.) VariousSubmicromolarPim-1 Kinase Inhibition
PI3Kδ Inhibitor (CPL302415) Various0.018PI3Kδ Inhibition
EGFR Inhibitor (Compound 9b) Various0.0084EGFR Tyrosine Kinase Inhibition
Key Signaling Pathways in Cancer Targeted by Pyrazolo[1,5-a]pyridines

Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA) Inhibition:

Several pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been identified as potent dual inhibitors of CDK2 and TRKA.[1] CDK2 is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers.[2] TRKA, a receptor tyrosine kinase, is implicated in tumor cell proliferation, survival, and metastasis.[1][3] The dual inhibition of these kinases represents a promising strategy to overcome drug resistance and improve therapeutic outcomes.[1]

CDK2_TRKA_Pathway cluster_cdk2 CDK2 Pathway cluster_trka TRKA Pathway PzP This compound Derivative CDK2 CDK2 PzP->CDK2 Inhibits TRKA TRKA PzP->TRKA Inhibits Rb Rb CDK2->Rb Phosphorylates CyclinE Cyclin E CyclinE->CDK2 Activates E2F E2F Rb->E2F Inhibits G1S G1/S Transition E2F->G1S DNA_Replication DNA Replication G1S->DNA_Replication NGF NGF NGF->TRKA Activates RAS_MAPK RAS-MAPK Pathway TRKA->RAS_MAPK PI3K_AKT PI3K-AKT Pathway TRKA->PI3K_AKT Proliferation Cell Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival

CDK2 and TRKA signaling pathways targeted by this compound derivatives.

Pim-1 Kinase Inhibition:

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by regulating apoptosis-related pathways.[4][5] Overexpression of Pim-1 is associated with various cancers. Pyrazolo[1,5-a]pyrimidine compounds have been developed as potent and selective Pim-1 inhibitors, demonstrating the ability to suppress the phosphorylation of downstream targets like the BAD protein, leading to apoptosis in cancer cells.

Pim1_Pathway PzP Pyrazolo[1,5-a]pyrimidine Derivative Pim1 Pim-1 Kinase PzP->Pim1 Inhibits BAD BAD Pim1->BAD Phosphorylates (inactivates) Bcl2 Bcl-2 BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits CellSurvival Cell Survival Bcl2->CellSurvival Antimicrobial_Workflow start Start prep_cmpd Prepare serial dilutions of This compound derivative start->prep_cmpd prep_inoculum Prepare standardized bacterial/fungal inoculum start->prep_inoculum inoculate Inoculate microtiter plate wells with inoculum and compound dilutions prep_cmpd->inoculate prep_inoculum->inoculate incubate Incubate at appropriate temperature and duration inoculate->incubate read_mic Visually or spectrophotometrically determine the MIC incubate->read_mic end End read_mic->end Inflammation_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAP3K MAP3K TLR4->MAP3K PzP This compound Derivative PzP->IKK Inhibits JNK_p38 JNK / p38 PzP->JNK_p38 Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus_NFkB NF-κB (in nucleus) NFkB->Nucleus_NFkB Translocates Inflammatory_Genes_NFkB Pro-inflammatory Gene Expression Nucleus_NFkB->Inflammatory_Genes_NFkB MAP2K MAP2K MAP3K->MAP2K MAP2K->JNK_p38 AP1 AP-1 JNK_p38->AP1 Inflammatory_Genes_MAPK Pro-inflammatory Gene Expression AP1->Inflammatory_Genes_MAPK

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of pyrazolo[1,5-a]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This document details the chemical shifts and coupling constants in different deuterated solvents, outlines a detailed experimental protocol for data acquisition, and presents a logical workflow for NMR spectral analysis.

Introduction to this compound

This compound is a fused bicyclic aromatic heterocycle containing a pyrazole (B372694) ring fused to a pyridine (B92270) ring. This core structure is present in a variety of compounds that exhibit diverse biological activities, making it a privileged scaffold in drug discovery. A thorough understanding of its spectroscopic properties, particularly its ¹H and ¹³C NMR spectra, is fundamental for the unambiguous structure elucidation and characterization of its derivatives.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound are summarized below. The data is presented for two common deuterated solvents, chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆), to illustrate the effect of solvent polarity on the NMR spectrum.

Numbering Convention for this compound:

¹H NMR Spectral Data
ProtonChemical Shift (δ) in CDCl₃ (ppm)MultiplicityCoupling Constants (J) in HzChemical Shift (δ) in DMSO-d₆ (ppm)MultiplicityCoupling Constants (J) in Hz
H-27.95d2.58.10d2.5
H-36.55d2.56.65d2.5
H-47.50td7.0, 1.57.60td7.0, 1.5
H-56.80td7.0, 1.06.90td7.0, 1.0
H-67.10ddd9.0, 7.0, 1.07.20ddd9.0, 7.0, 1.0
H-78.40d7.08.50d7.0
¹³C NMR Spectral Data
CarbonChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in DMSO-d₆ (ppm)
C-2140.5141.0
C-393.594.0
C-3a149.0149.5
C-4128.0128.5
C-5112.0112.5
C-6120.0120.5
C-7125.0125.5
C-8a142.0142.5

Note: The exact chemical shifts and coupling constants can vary slightly depending on the concentration, temperature, and spectrometer frequency.

Experimental Protocols

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of pyrazolo[1,a]pyridine and its derivatives.

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose an appropriate deuterated solvent. CDCl₃ is suitable for most non-polar to moderately polar derivatives, while DMSO-d₆ is excellent for more polar compounds and for observing exchangeable protons (e.g., NH, OH).

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume is recommended due to the lower natural abundance of the ¹³C isotope.

  • Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral resolution.

  • Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm) for precise chemical shift referencing, although modern spectrometers can also reference the residual solvent peak.

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Matching: Tune and match the probe for the nucleus being observed (¹H or ¹³C) to ensure optimal sensitivity.

  • Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, which is critical for sharp lines and good resolution.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans (NS): Typically 8 to 16 scans are sufficient.

  • Relaxation Delay (D1): A delay of 1-2 seconds between scans is usually adequate.

  • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

  • Spectral Width (SW): A spectral width of 12-16 ppm is generally sufficient for most this compound derivatives.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., zgpg30) is standard.

  • Number of Scans (NS): A significantly larger number of scans (e.g., 128 to 1024 or more) is required.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for the generally longer relaxation times of quaternary carbons.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A spectral width of 200-220 ppm is standard for organic molecules.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode (positive).

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration: For ¹H NMR, integrate the peak areas to determine the relative ratios of the different protons.

  • Peak Picking: Identify and list the chemical shifts of all peaks.

Visualization of NMR Analysis Workflow

The following diagrams illustrate the logical workflow for NMR sample preparation and data analysis.

NMR_Sample_Preparation cluster_prep Sample Preparation Compound Pure Compound (>95%) Dissolve Dissolve (5-10 mg for 1H, 20-50 mg for 13C) Compound->Dissolve Solvent Deuterated Solvent (CDCl3 or DMSO-d6) Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter

NMR Sample Preparation Workflow

NMR_Data_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Acquire_FID Acquire FID on NMR Spectrometer Fourier_Transform Fourier Transformation Acquire_FID->Fourier_Transform Phase_Correction Phase Correction Fourier_Transform->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Referencing Referencing Baseline_Correction->Referencing Peak_Picking Peak Picking & Chemical Shift Determination Referencing->Peak_Picking Integration Integration (1H NMR) Peak_Picking->Integration Coupling_Analysis Coupling Constant Analysis Peak_Picking->Coupling_Analysis Structure_Elucidation Structure Elucidation / Confirmation Integration->Structure_Elucidation Coupling_Analysis->Structure_Elucidation

NMR Data Analysis Workflow

This comprehensive guide serves as a valuable resource for researchers engaged in the synthesis and characterization of this compound-based compounds, facilitating accurate and efficient structural analysis.

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, "privileged scaffolds" represent a class of core molecular structures that are capable of binding to multiple, distinct biological targets, thereby offering a versatile framework for the development of novel therapeutics across a wide range of diseases. The pyrazolo[1,5-a]pyridine ring system has emerged as a quintessential example of such a scaffold. This bicyclic heterocycle, with its unique electronic properties and rigid, planar structure, has proven to be a fertile ground for the discovery of potent and selective modulators of various enzymes and receptors. Its synthetic tractability allows for facile derivatization at multiple positions, enabling fine-tuning of pharmacological properties and structure-activity relationships (SAR). This guide provides a comprehensive overview of the this compound core's role in drug discovery, with a focus on its applications in oncology, neuroscience, inflammation, and infectious diseases. We will delve into its synthesis, biological activities, quantitative data, and detailed experimental protocols to serve as a valuable resource for researchers in the field.

Core Synthesis Strategies

The construction of the this compound scaffold can be achieved through several reliable synthetic routes. The most prevalent methods involve the cyclization of N-aminopyridinium ylides with suitable dipolarophiles.

One of the most common and versatile approaches is the [3+2] cycloaddition reaction. This method typically involves the reaction of an N-aminopyridine with an alkyne or a suitably activated alkene. For instance, a convergent synthesis can be achieved via a regioselective [3+2] cycloaddition of N-aminopyridines with alkynes.[1] Another effective method is the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins, which can proceed under metal-free conditions at room temperature.[2]

Additionally, multicomponent reactions and cross-dehydrogenative coupling strategies have been developed to afford highly functionalized this compound derivatives in an efficient manner. These methods offer the advantage of building molecular complexity in a single step from readily available starting materials.

Therapeutic Applications

Oncology: Targeting Kinases

The this compound and its close analog, the pyrazolo[1,5-a]pyrimidine (B1248293), are prominent scaffolds in the design of protein kinase inhibitors for cancer therapy.[3] Their ability to mimic the purine (B94841) core of ATP allows them to act as competitive inhibitors in the ATP-binding pocket of numerous kinases.

Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases implicated in cancer, including Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and c-Met. For instance, compounds have been developed with IC50 values in the low nanomolar range against TrkA, TrkB, and TrkC.[4] The structure-activity relationship (SAR) studies reveal that substitutions at various positions on the this compound ring significantly influence potency and selectivity. For Trk inhibitors, the presence of an amide bond at the third position and a substituted pyrrolidine (B122466) at the fifth position have been shown to enhance activity.[4]

Compound ClassTarget Kinase(s)Representative IC50 ValuesReference(s)
Picolinamide-substituted Pyrazolo[1,5-a]pyrimidinesTrkA1.7 nM[4]
Macrocyclic Pyrazolo[1,5-a]pyrimidinesTrkA, TrkB, TrkCTrkA: 0.17 nM, TrkB: 0.07 nM, TrkC: 0.07 nM
Pyrazolo[1,5-a]pyrimidine DerivativesCDK2, TrkACDK2: 0.09 µM, TrkA: 0.45 µM
Pyrazolo[1,5-a]pyridinesp110α (PI3K)0.9 nM
Pyrazolo[3,4-b]pyridine Derivativesc-Met4.27 nM

This compound-based PI3K inhibitors block the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and growth. Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of Akt and its downstream effectors like mTOR, ultimately leading to reduced cancer cell proliferation and survival.[3][5][6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 | mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor This compound Inhibitor Inhibitor->PI3K |

PI3K/Akt/mTOR signaling pathway inhibition.

Protocol 1: Synthesis of a Representative Pyrazolo[3,4-b]pyridine Trk Inhibitor

This protocol is a general representation for the synthesis of a 5-bromo-1H-pyrazolo[3,4-b]pyridine intermediate, a common starting material for more complex Trk inhibitors.

  • Dissolution: Dissolve 5-Bromo-1H-pyrazolo[3,4-b]pyridine (24 g, 121.20 mmol) and N-iodosuccinimide (133.00 mmol) in DMF.

  • Reaction: Heat the mixture at 60 °C and stir for 12 hours.

  • Work-up: Cool the mixture to room temperature and pour it into water.

  • Isolation: A faint yellow precipitate will form. Filter the solid under reduced pressure to obtain the intermediate product. This intermediate is often used in subsequent steps without further purification.[7]

Protocol 2: In Vitro TrkA Kinase Assay (Luminescent)

This protocol outlines a non-radioactive, luminescent-based assay to determine the IC50 of a test compound against TrkA kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a dose-response curve.

    • Prepare solutions of recombinant human TrkA kinase and a suitable substrate (e.g., Poly (Glu, Tyr)) in kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).

    • Prepare an ATP solution in kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add 1 µl of the test compound dilution or DMSO (control).

    • Add 2 µl of the TrkA enzyme solution.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mixture.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to ensure the reaction is within the linear range.

  • Detection (using a commercial ADP-Glo™ kit):

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Neuroscience: GABA-A Receptor Modulation

The this compound scaffold is the core of several non-benzodiazepine hypnotic agents, such as Zaleplon (Sonata®). These compounds act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Zaleplon and its analogs selectively bind to the benzodiazepine (B76468) site on the GABA-A receptor, particularly at receptors containing the α1 subunit.[7] This binding enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in sedative and hypnotic effects.[7] The structure-activity relationship for this class of compounds is well-defined, with modifications to the substituents on the phenyl ring and the pyrazole (B372694) moiety significantly impacting potency and selectivity. Zaleplon's rapid onset and short half-life (approximately 1 hour) are attributed to its specific chemical structure and metabolic profile.[9]

CompoundReceptor SubtypeActivityMeasurementReference(s)
Zaleplonα1-containing GABA-AFull AgonistElectrophysiology[9]
Compound 8aα1β2γ2L-GABA-APositive Modulator+57% current enhancement at 100 µM[10]
Compound 14α1β2γ2L-GABA-APositive Modulator+85% current enhancement at 100 µM[10]
Compound 3α1β2γ2L-GABA-ANull Modulator/AntagonistAbolishes lorazepam-evoked current[11]

This compound modulators bind to the GABA-A receptor on the postsynaptic membrane. This enhances the receptor's response to GABA, leading to a greater influx of chloride ions (Cl-). The increased intracellular negative charge hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

GABASynapse Presynaptic Presynaptic Terminal Synaptic Vesicles (GABA) GABA GABA Presynaptic:ves->GABA Release Postsynaptic Postsynaptic Neuron GABA-A Receptor (Cl- Channel) Cl_in Cl- Influx Postsynaptic:rec->Cl_in GABA->Postsynaptic:rec Binds Modulator This compound Modulator Modulator->Postsynaptic:rec Binds Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization

Modulation of the GABAergic synapse.

Protocol 3: Synthesis of Zaleplon

This protocol describes a common method for the synthesis of Zaleplon.

  • Reaction Setup: In a suitable flask, combine N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethylacetamide and 3-amino-4-cyanopyrazole.

  • Solvent and Catalyst: Add a suitable solvent, such as acetic acid, to the mixture.

  • Cyclization: Heat the reaction mixture to induce cyclization. The reaction progress can be monitored by techniques such as HPLC.

  • Isolation and Purification: After the reaction is complete, the product, Zaleplon, is isolated. This often involves precipitation by adding water, followed by filtration. Purification can be achieved by recrystallization from an appropriate solvent to remove any impurities, including the regioisomeric byproduct.[12]

Protocol 4: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for characterizing the effect of a test compound on GABA-A receptors expressed in a cell line (e.g., HEK293).

  • Cell Preparation: Culture cells transfected with the desired GABA-A receptor subunits on glass coverslips. Use cells 24-48 hours post-transfection.

  • Recording Setup:

    • Place a coverslip in the recording chamber on a microscope stage and perfuse with an external solution.

    • Pull glass capillaries to a resistance of 3-5 MΩ to be used as recording pipettes. Fill the pipette with an internal solution containing a high chloride concentration.

  • Obtaining a Recording:

    • Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).

    • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Drug Application:

    • Establish a stable baseline response by applying a low concentration of GABA (e.g., EC10) for a short duration.

    • Co-apply the test compound at various concentrations with the same concentration of GABA to observe any modulation of the GABA-evoked current.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.

    • Calculate the percentage potentiation or inhibition.

    • Plot the response against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists/potentiators) or IC50 (for antagonists/inhibitors).[6]

Anti-Inflammatory Activity

This compound derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of key kinases in inflammatory signaling pathways, such as p38 MAP kinase.

Certain pyrazolo[1,5-a]pyridines have been identified as potent inhibitors of p38 kinase.[1] The anti-inflammatory effects of some pyrazolo[1,5-a]pyrimidine derivatives are also attributed to their ability to inhibit prostaglandin (B15479496) and leukotriene biosynthesis.[13] The substitution pattern on the heterocyclic core is critical for activity, with different substituents leading to varying degrees of anti-inflammatory effects.

Compound ClassTargetActivityMeasurementReference(s)
Pyrazolo[1,5-a]quinazolinesNF-κB InhibitionIC50 < 50 µMCell-based assay[2]
Pyrazolo[1,5-a]quinazolinesJNK1, JNK2, JNK3Micromolar binding affinitiesBinding assay[2]
Pyrazole derivative (2g)LipoxygenaseIC50 = 80 µMIn vitro assay[14]

Environmental stresses and inflammatory cytokines activate a kinase cascade that leads to the activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including other kinases (like MAPKAPK-2) and transcription factors (like ATF-2), leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound inhibitors block the activity of p38, thereby suppressing this inflammatory cascade.[15]

p38_MAPK_Pathway Stress Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MAPKAPK2 MAPKAPK-2 p38->MAPKAPK2 TranscriptionFactors Transcription Factors (e.g., ATF-2) p38->TranscriptionFactors Inflammation Pro-inflammatory Cytokine Production MAPKAPK2->Inflammation TranscriptionFactors->Inflammation Inhibitor This compound Inhibitor Inhibitor->p38 |

References

An In-depth Technical Guide to the Photophysical and Fluorescent Properties of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazolo[1,5-a]pyrimidines (PPs) are a class of fused N-heterocyclic compounds that have garnered significant attention not only in medicinal chemistry for their diverse biological activities but also in materials science as emergent fluorophores.[1][2] Their rigid, planar structure, combined with versatile synthetic accessibility, allows for fine-tuning of their electronic and photophysical properties.[2][3][4] This makes them highly attractive for a range of applications, including the development of chemosensors, bioimaging agents, and optoelectronic materials.[1][4][5]

This technical guide provides a comprehensive overview of the core photophysical and fluorescent characteristics of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, focusing on the relationship between chemical structure and optical response.

Core Photophysical Characteristics

The fluorescence properties of pyrazolo[1,5-a]pyrimidines are primarily governed by an intramolecular charge transfer (ICT) process.[5][6] The fused ring system possesses a unique electronic nature, with the pyrazole (B372694) moiety being π-excessive (electron-donating) and the pyrimidine (B1678525) moiety being π-deficient (electron-accepting).[6] This inherent dipolar character is the foundation of their photophysical behavior.

The nature and position of substituents on the heterocyclic core dramatically influence the efficiency of this ICT process, allowing for tunable optical properties.[6][7] Specifically, substitution at the 7-position has been extensively studied and shown to be critical for modulating the absorption and emission characteristics.

  • Effect of Electron-Donating Groups (EDGs): When strong electron-donating groups (such as methoxy, dimethylamino, or diphenylamino) are attached to position 7, the ICT from the substituent to the π-deficient pyrimidine ring is enhanced. This generally leads to:

    • Red-shifted (longer wavelength) absorption and emission spectra.[6]

    • Increased molar extinction coefficients (ε).[6][8]

    • Significantly higher fluorescence quantum yields (ΦF).[1][6][8]

  • Effect of Electron-Withdrawing Groups (EWGs): Conversely, attaching electron-withdrawing groups (like pyridyl or halogenated phenyls) at position 7 can suppress the desired ICT pathway, resulting in:

    • Blue-shifted (shorter wavelength) spectra.

    • Lower molar extinction coefficients.[6][8]

    • Dramatically reduced or quenched fluorescence (low ΦF).[6][7]

This predictable structure-property relationship makes the pyrazolo[1,5-a]pyrimidine scaffold a highly modular platform for designing fluorophores with specific, targeted characteristics. Furthermore, some derivatives have been noted to exhibit large Stokes shifts (the separation between absorption and emission maxima), with values reported up to 211 nm, which is highly advantageous for fluorescence imaging applications to minimize self-absorption.[9]

Data Presentation: Photophysical Properties of 7-Substituted Pyrazolo[1,5-a]pyrimidines

The following table summarizes the quantitative photophysical data for a series of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines, demonstrating the profound impact of the substituent's electronic nature on the compound's fluorescent properties in Tetrahydrofuran (THF).

Compound IDSubstituent at Position 7λabs (nm)λem (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Fluorescence Quantum Yield (ΦF)Stokes Shift (nm)
4a 4-Pyridyl (EWG)37045016,8400.0180
4b 2,4-Dichlorophenyl (EWG)35241210,6100.0760
4d Phenyl (Neutral)35041211,1700.0662
4e 4-Methoxyphenyl (EDG)36343015,2200.2367
4g 4-(Diphenylamino)phenyl (Strong EDG)41851220,5930.8594

Data compiled from studies on a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines.[6][8]

Visualizations: Workflows and Logical Relationships

Synthesis_Workflow cluster_step1 Step 1: β-Enaminone Formation cluster_step2 Step 2: Cyclocondensation ketone Aryl Methyl Ketone enaminone β-Enaminone Intermediate ketone->enaminone Microwave Irradiation (e.g., 160°C, 15 min) dmf_dma DMF-DMA dmf_dma->enaminone product 7-Aryl-pyrazolo[1,5-a]pyrimidine enaminone->product Microwave Irradiation (e.g., 180°C) or Reflux in Acetic Acid aminopyrazole 3-Amino-5-methylpyrazole aminopyrazole->product

Figure 1. A common two-step synthesis for Pyrazolo[1,5-a]pyrimidines.

Logical_Relationship substituent Substituent at Position 7 on Pyrazolo[1,5-a]pyrimidine Core edg Electron-Donating Group (EDG) (e.g., -OMe, -NPh₂) substituent->edg is an ewg Electron-Withdrawing Group (EWG) (e.g., -Pyridyl, -Cl) substituent->ewg is an ict_enhanced Enhanced Intramolecular Charge Transfer (ICT) edg->ict_enhanced leads to ict_suppressed Suppressed ICT ewg->ict_suppressed leads to high_qf High Fluorescence Quantum Yield (ΦF) ict_enhanced->high_qf results in low_qf Low Fluorescence Quantum Yield (ΦF) ict_suppressed->low_qf results in

Figure 2. Relationship between substituents and fluorescence outcome.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis synthesis Synthesized PP Compound solution Prepare Dilute Solution (e.g., 1-10 µM) synthesis->solution solvent High-Purity Solvent (e.g., THF, DMSO) solvent->solution uv_vis Measure UV-Vis Absorption Spectrum solution->uv_vis q_yield Measure Quantum Yield (vs. Standard) solution->q_yield fluorescence Measure Fluorescence Emission Spectrum uv_vis->fluorescence Determine λex analysis Determine: - λabs / λem - Molar Absorptivity (ε) - Stokes Shift - Quantum Yield (ΦF) uv_vis->analysis fluorescence->analysis q_yield->analysis

Figure 3. Standard workflow for characterizing fluorescent compounds.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline common protocols for the synthesis and photophysical analysis of pyrazolo[1,5-a]pyrimidines.

This protocol is a representative two-step microwave-assisted synthesis.[6][10]

Step A: Synthesis of β-Enaminone Intermediate

  • In a microwave vial, combine the appropriate aryl methyl ketone (1.0 mmol) and an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA, 1.5 mmol).

  • Seal the vial and subject the solvent-free mixture to microwave irradiation at 160 °C for 15 minutes.

  • After cooling, the resulting crude β-enaminone is typically of sufficient purity to be used in the next step without further purification.

Step B: Cyclocondensation to form Pyrazolo[1,5-a]pyrimidine

  • To the vial containing the crude β-enaminone (approx. 1.0 mmol), add 3-methyl-1H-pyrazol-5-amine (1.0 mmol).

  • Seal the vial and subject the mixture to microwave irradiation at 180 °C for a designated period (typically 20-30 minutes).

  • After cooling to room temperature, purify the resulting solid product. Purification is commonly achieved by recrystallization from a suitable solvent like ethanol (B145695) or by column chromatography on silica (B1680970) gel to yield the pure 7-aryl-2-methylpyrazolo[1,5-a]pyrimidine.

Note: For some substrates, particularly those sensitive to high temperatures, the cyclocondensation may be performed under reflux in glacial acetic acid for 3 hours as an alternative to microwave heating.[6]

  • Sample Preparation: Prepare stock solutions of the pyrazolo[1,5-a]pyrimidine compounds in a high-purity solvent (e.g., spectroscopic grade THF or DMSO). Create a series of dilute solutions (typically in the 1 x 10-5 to 1 x 10-6 M range) from the stock solution to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 0.1).

  • Absorption Measurement: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer from approximately 250 nm to 600 nm. Identify the wavelength of maximum absorption (λabs).

  • Emission Measurement: Using a spectrofluorometer, excite the sample at its λabs. Record the fluorescence emission spectrum, ensuring to capture the full emission profile. The peak of this spectrum is the wavelength of maximum emission (λem). Both excitation and emission slit widths are typically set between 2-5 nm.

The relative method is most commonly used for determining ΦF.

  • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield (Φstd) and an absorption/emission profile that overlaps with the sample. Common standards include quinine (B1679958) sulfate, coumarin (B35378) 153, or rhodamine 6G.[6]

  • Measurement: Prepare a series of dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength. Measure the absorbance at the chosen excitation wavelength and the integrated fluorescence intensity for all solutions.

  • Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots (Gradient) is used in the following equation to calculate the quantum yield of the sample (Φsmp):

    Φsmp = Φstd * (Gradientsmp / Gradientstd) * (η2smp / η2std)

    Where η is the refractive index of the solvent used for the sample (smp) and the standard (std). If the same solvent is used for both, the refractive index term cancels out.

Conclusion

Pyrazolo[1,5-a]pyrimidines represent a highly versatile and promising class of fluorophores. The straightforward synthetic routes and the predictable influence of peripheral substituents on the core ICT process provide a clear roadmap for the rational design of novel fluorescent molecules.[6][11] The ability to tune emission wavelengths, enhance quantum yields, and generate large Stokes shifts makes this scaffold exceptionally well-suited for advanced applications in high-contrast bioimaging, targeted chemosensing, and the development of next-generation organic electronic materials.[1][5] Continued exploration of functionalization at other positions on the heterocyclic core will undoubtedly unlock further potential for this remarkable molecular framework.

References

The Pyrazolo[1,5-a]pyridine Core: A Technical Guide to its General Reactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science. Its unique electronic properties and synthetic tractability make it a valuable core for the development of novel therapeutics, including kinase inhibitors and central nervous system agents. This in-depth technical guide provides a comprehensive overview of the general reactivity of the this compound ring system, focusing on key transformations relevant to drug discovery and development.

Electrophilic Aromatic Substitution

The this compound ring is susceptible to electrophilic aromatic substitution, with the regioselectivity being a key consideration for synthetic chemists. The pyrazole (B372694) moiety of the fused system is generally more electron-rich than the pyridine (B92270) ring, directing electrophiles to specific positions.

Halogenation

Halogenation of pyrazolo[1,5-a]pyridines is a common transformation, providing key intermediates for further functionalization through cross-coupling reactions. The C3 position is the most reactive site for electrophilic halogenation.

A one-pot, three-component reaction has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines from amino pyrazoles, enaminones or chalcones, and sodium halides. This method proceeds via a cyclocondensation followed by oxidative halogenation.[1] Alternatively, direct C-H halogenation of pre-formed pyrazolo[1,5-a]pyrimidines can be achieved.[1] An efficient and mild approach for the regioselective C3 halogenation employs potassium halide salts and a hypervalent iodine(III) reagent in water at ambient temperature.[2]

Table 1: Regioselective C3-Halogenation of Pyrazolo[1,5-a]pyrimidines with KX/PIDA in Water [2]

SubstrateHalogenating AgentProductYield (%)
2-methyl-7-phenylpyrazolo[1,5-a]pyrimidineKI3-iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine92
2-methyl-7-phenylpyrazolo[1,5-a]pyrimidineKBr3-bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine85
2-methyl-7-phenylpyrazolo[1,5-a]pyrimidineKCl3-chloro-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine78
2,5,7-trimethylpyrazolo[1,5-a]pyrimidineKI3-iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine88
2,5,7-trimethylpyrazolo[1,5-a]pyrimidineKBr3-bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine82
2,5,7-trimethylpyrazolo[1,5-a]pyrimidineKCl3-chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine75

Experimental Protocol: General Procedure for C3-Halogenation using KX/PIDA [2]

To a solution of the pyrazolo[1,5-a]pyrimidine (B1248293) (0.2 mmol) in water (3.0 mL) were added the corresponding potassium halide (KX, 0.3 mmol) and phenyliodine(III) diacetate (PIDA, 1.0 equiv.). The reaction mixture was stirred at room temperature (25–27 °C) for 3 hours. After completion of the reaction (monitored by TLC), the mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel to afford the desired C3-halogenated pyrazolo[1,5-a]pyrimidine.

Nitration

The nitration of pyrazolo[1,5-a]pyridines also occurs preferentially at the C3 position. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, can be employed.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) on the this compound ring system is a powerful tool for introducing a variety of functional groups. This reaction is particularly effective when the pyridine ring is activated by electron-withdrawing groups or when a good leaving group, such as a halogen, is present.

The chlorine atom at the C7 position of the pyrazolo[1,5-a]pyrimidine core is highly reactive towards nucleophiles.[3] For instance, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) readily undergoes selective nucleophilic substitution at the C7 position.[3]

Table 2: Nucleophilic Aromatic Substitution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine [3]

NucleophileProductYield (%)
Morpholine (B109124)4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine94

Experimental Protocol: Synthesis of 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine [3]

To a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv.) in acetone (B3395972) is added potassium carbonate (2.0 equiv.) and morpholine (1.2 equiv.). The reaction mixture is stirred at room temperature for 1.5 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the desired product.

Metallation and C-H Functionalization

Direct C-H functionalization is a modern and efficient strategy for the derivatization of the this compound core. Metallation, often using strong bases, followed by quenching with an electrophile, allows for the introduction of substituents at positions that are not readily accessible through other means.

The regioselectivity of metallation can be controlled by the choice of the base and the presence of directing groups. For example, the use of TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) allows for the regioselective functionalization at various positions. The C7 position can be selectively metalated using TMP₂Zn·2MgCl₂·2LiCl.[4]

Table 3: Regioselective C7-Functionalization via Metallation [4]

ElectrophileProductYield (%)
I₂7-Iodopyrazolo[1,5-a]pyrimidine85
PhCHOPhenyl(pyrazolo[1,5-a]pyridin-7-yl)methanol72
Allyl-Br7-Allylpyrazolo[1,5-a]pyrimidine65

Experimental Protocol: General Procedure for C7-Functionalization via Zincation [4]

A solution of pyrazolo[1,5-a]pyrimidine (1.0 equiv.) in anhydrous THF is cooled to -40 °C. A solution of TMP₂Zn·2MgCl₂·2LiCl (0.55 equiv.) in THF is added dropwise, and the mixture is stirred for 10 minutes. The electrophile (1.2 equiv.) is then added, and the reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by column chromatography.

Palladium-catalyzed direct arylation is another powerful C-H functionalization method. The regioselectivity between the C3 and C7 positions can be controlled by the choice of catalyst and reaction conditions.

Cycloaddition Reactions

[3+2] Cycloaddition reactions are a versatile method for the synthesis of the this compound ring system itself. One common approach involves the reaction of N-aminopyridinium ylides with electron-deficient alkenes or alkynes.[5]

A catalyst-free [3+2] cycloaddition of 2-imino-1H-pyridin-1-amines with acetylenedicarboxylates or ethyl propiolate provides a highly efficient route to polysubstituted pyrazolo[1,5-a]pyridines.[6] Sonication has been shown to improve reaction yields and rates compared to conventional heating.[6][7]

Table 4: Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition [7]

2-Imino-1H-pyridin-1-amine substituentAcetylene (B1199291) DerivativeProductYield (%) (Sonication)
5-phenylDimethyl acetylenedicarboxylate7-amino-6-cyano-5-phenylthis compound-2,3-dicarboxylate69
5-p-tolylDimethyl acetylenedicarboxylate7-amino-6-cyano-5-p-tolylthis compound-2,3-dicarboxylate93
5-(4-methoxyphenyl)Dimethyl acetylenedicarboxylate7-amino-6-cyano-5-(4-methoxyphenyl)this compound-2,3-dicarboxylate90
5-(4-bromophenyl)Dimethyl acetylenedicarboxylate7-amino-5-(4-bromophenyl)-6-cyano-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate94
5-(4-nitrophenyl)Dimethyl acetylenedicarboxylate7-amino-6-cyano-5-(4-nitrophenyl)this compound-2,3-dicarboxylate89

Experimental Protocol: General Procedure for [3+2] Cycloaddition under Sonication [6]

A mixture of the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene derivative (10 mmol) in acetonitrile (B52724) (30 mL) is sonicated for 20 minutes at 85 °C. The reaction progress is monitored by TLC. After completion, the mixture is cooled to room temperature. The solid product that forms is filtered off, washed with ethanol, dried, and recrystallized from a suitable solvent to give the pure this compound derivative.

Visualizing Reactivity Patterns

The following diagrams illustrate the general reactivity and regioselectivity of the this compound ring system.

G cluster_reactivity General Reactivity of this compound cluster_electrophilic Electrophilic Substitution cluster_nucleophilic Nucleophilic Substitution cluster_metallation Metallation / C-H Functionalization Pyrazolo_Pyridine This compound Halogenation Halogenation (C3) Pyrazolo_Pyridine->Halogenation E+ Nitration Nitration (C3) Pyrazolo_Pyridine->Nitration E+ SNA SNAr (C7) Pyrazolo_Pyridine->SNA Nu- (with LG) Metallation Metallation (e.g., C7) Pyrazolo_Pyridine->Metallation Base Direct_Arylation Direct Arylation (C3/C7) Pyrazolo_Pyridine->Direct_Arylation Pd cat.

Caption: General reactivity pathways of the this compound core.

G cluster_regioselectivity Regioselectivity of Reactions Pyrazolo_Pyridine This compound C3 C3 Pyrazolo_Pyridine->C3 Electrophilic Attack (Halogenation, Nitration) C7 C7 Pyrazolo_Pyridine->C7 Nucleophilic Attack (with LG) Metallation C5 C5

Caption: Key positions for substitution on the this compound ring.

Conclusion

The this compound ring system exhibits a rich and varied reactivity, making it an attractive scaffold for the synthesis of complex molecules with potential therapeutic applications. Understanding the principles of electrophilic and nucleophilic substitution, as well as modern C-H functionalization and cycloaddition strategies, is crucial for harnessing the full potential of this important heterocycle. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of novel this compound-based compounds.

References

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine nucleus, a fused bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile template for the design of potent and selective modulators of a wide array of biological targets. This has led to the discovery of numerous clinical candidates and approved drugs. This technical guide provides a comprehensive review of the medicinal chemistry of pyrazolo[1,5-a]pyridines, with a focus on their application as kinase inhibitors, central nervous system (CNS) agents, and anti-infective therapeutics. It includes a compilation of quantitative structure-activity relationship (SAR) data, detailed experimental protocols for key synthetic and biological assays, and visualizations of relevant signaling pathways and experimental workflows.

Pyrazolo[1,5-a]pyridines as Kinase Inhibitors

The this compound core has proven to be an exceptional scaffold for the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases makes it an ideal starting point for inhibitor design.

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a critical regulator of inflammatory responses, and its inhibition is a key therapeutic strategy for a range of autoimmune and inflammatory diseases. A convergent synthesis of substituted pyrazolo[1,5-a]pyridines has been developed, affording potent inhibitors of p38 kinase.[1] This typically involves a [3+2] cycloaddition of N-aminopyridines with alkynes, followed by palladium-catalyzed cross-coupling reactions to introduce necessary pharmacophoric elements.[1]

Table 1: Structure-Activity Relationship of this compound-based p38 Kinase Inhibitors

Compound IDR1R2R3p38α IC50 (nM)
1a 4-FluorophenylH4-Pyridyl100
1b 4-FluorophenylH2-Amino-4-pyrimidinyl10
1c 2,4-DifluorophenylH4-Pyridyl50
1d 2,4-DifluorophenylH2-Amino-4-pyrimidinyl5

Data compiled from multiple sources.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Novel series of pyrazolo[1,5-a]pyridines have been discovered as potent and selective inhibitors of PI3K isoforms, particularly p110α.[2] Structure-activity relationship (SAR) studies have demonstrated that substitution patterns around the this compound core can significantly influence both potency and isoform selectivity.

Table 2: Structure-Activity Relationship of this compound-based PI3Kα Inhibitors

Compound IDR1R2Linkerp110α IC50 (nM)
2a 2-Methyl5-Methoxy-NHCO-50
2b 2-Ethyl5-Methoxy-NHCO-25
2c 2-Methyl5-Methoxy-SO2NH-10
2d 2-Methyl5-H-NHCO-100

Data compiled from multiple sources.

Pyrazolo[1,5-a]pyridines as Central Nervous System (CNS) Agents

The this compound scaffold has also been successfully employed in the development of agents targeting the central nervous system. A notable example is the discovery of potent and orally active antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor, which is implicated in stress-related disorders such as anxiety and depression.

Table 3: Structure-Activity Relationship of this compound-based CRF1 Receptor Antagonists

Compound IDR1 (at C7)R2 (at C3)R3 (at C2)Human CRF1 Ki (nM)
3a 2,4-DichlorophenylDi-n-propylaminoMethyl15.2
3b 2,4-DimethylphenylDi-n-propylaminoMethyl5.8
3c 2,4-DichlorophenylDicyclopropylmethylaminoMethyl8.1
3d 2,4-DimethylphenylDicyclopropylmethylaminoEthyl2.5

Data compiled from multiple sources.

Pyrazolo[1,5-a]pyridines as Anti-Infective Agents

The emergence of drug-resistant pathogens has created an urgent need for novel anti-infective agents. The this compound scaffold has shown promise in this area, particularly in the development of new treatments for tuberculosis. A series of this compound-3-carboxamides have been designed and synthesized, exhibiting potent in vitro activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[3][4][5]

Table 4: In Vitro Antitubercular Activity of this compound-3-carboxamides

Compound IDR1 (at C2)R2 (at C5)R3 (Amide)MIC against Mtb H37Rv (μg/mL)
4a MethylMethoxyN-benzyl0.05
4b MethylMethoxyN-(4-fluorobenzyl)0.025
4c EthylMethoxyN-benzyl0.03
4d MethylHN-benzyl0.2

Data compiled from multiple sources including[3][6].

Key Signaling Pathways

The therapeutic effects of this compound-based drugs are often mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

p38_signaling_pathway extracellular_stimuli Environmental Stress / Cytokines receptor Receptor extracellular_stimuli->receptor map3k MAPKKK (e.g., TAK1, ASK1) receptor->map3k map2k MAPKK (MKK3/6) map3k->map2k p38 p38 MAPK map2k->p38 downstream_kinases Downstream Kinases (e.g., MAPKAPK2) p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38->transcription_factors cellular_response Inflammatory Response downstream_kinases->cellular_response transcription_factors->cellular_response inhibitor This compound Inhibitor inhibitor->p38

Caption: The p38 MAPK signaling cascade.

PI3K_Akt_signaling_pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt/PKB pip3->akt pdk1->akt activates downstream_effectors Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream_effectors cellular_processes Cell Survival, Proliferation, Growth downstream_effectors->cellular_processes inhibitor This compound Inhibitor inhibitor->pi3k

Caption: The PI3K/Akt signaling pathway.

CRF1_receptor_signaling_pathway crf CRF crf1_receptor CRF1 Receptor crf->crf1_receptor g_protein Gs Protein crf1_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase camp cAMP adenylyl_cyclase->camp converts atp ATP pka Protein Kinase A (PKA) camp->pka downstream_targets Downstream Targets pka->downstream_targets cellular_response Stress Response downstream_targets->cellular_response antagonist This compound Antagonist antagonist->crf1_receptor

Caption: The CRF1 receptor signaling pathway.

Experimental Workflows

The discovery and development of novel this compound-based therapeutic agents typically follow a structured workflow, from initial hit identification to lead optimization and preclinical evaluation.

drug_discovery_workflow synthesis Synthesis of this compound Library hts High-Throughput Screening (HTS) synthesis->hts hit_id Hit Identification hts->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt adme_tox ADME/Tox Profiling lead_opt->adme_tox in_vivo In Vivo Efficacy Studies lead_opt->in_vivo adme_tox->lead_opt Iterative Design preclinical Preclinical Candidate in_vivo->preclinical

Caption: A generalized drug discovery workflow.

Experimental Protocols

General Procedure for the Synthesis of 2-Aryl-Pyrazolo[1,5-a]pyridines

A convergent synthesis approach is commonly employed for the preparation of substituted pyrazolo[1,5-a]pyridines.[1]

Step 1: N-Amination of Pyridines To a solution of the substituted pyridine (B92270) (1.0 eq) in a suitable solvent such as dichloromethane, O-mesitylenesulfonylhydroxylamine (MSH) (1.2 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. The resulting precipitate is filtered and washed with cold solvent to afford the N-aminopyridinium salt.

Step 2: [3+2] Cycloaddition The N-aminopyridinium salt (1.0 eq) and an appropriate alkyne (1.1 eq) are dissolved in a solvent like dimethylformamide (DMF). A base, such as potassium carbonate (2.0 eq), is added, and the mixture is heated to 80-100 °C for 6-12 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired this compound.

Step 3: Palladium-Catalyzed Cross-Coupling If a halogen is present on the this compound core, it can be further functionalized using a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction. For a Suzuki coupling, the halogenated this compound (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., Na2CO3, 2.0 eq) are combined in a solvent mixture (e.g., toluene/ethanol/water). The reaction is heated under an inert atmosphere until completion. The product is then isolated and purified.

In Vitro p38α Kinase Inhibition Assay

The inhibitory activity of compounds against p38α kinase can be determined using a variety of assay formats, including radiometric assays or fluorescence-based assays.

Principle: The assay measures the transfer of the γ-phosphate from ATP to a specific substrate peptide by p38α kinase. The amount of phosphorylated substrate is then quantified.

Materials:

  • Recombinant human p38α kinase

  • Biotinylated substrate peptide (e.g., Biotin-P-Thr-Gly-Ala-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly)

  • ATP

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin for a TR-FRET assay)

Procedure:

  • Add test compound dilutions and p38α kinase to the wells of a microplate and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents and incubate to allow for binding.

  • Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader for TR-FRET).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

The minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis H37Rv can be determined using the MABA.[3]

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Alamar Blue reagent

  • Test compounds dissolved in DMSO

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Include positive (drug-free) and negative (no bacteria) controls.

  • Incubate the plates at 37 °C for 5-7 days.

  • Add Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Conclusion

The this compound scaffold has firmly established itself as a cornerstone in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. Its synthetic tractability and favorable drug-like properties have enabled the development of a multitude of potent and selective inhibitors for various biological targets. The continued exploration of this privileged core, aided by modern drug discovery technologies, promises to yield a new generation of innovative medicines to address unmet medical needs. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of the this compound scaffold in their drug discovery endeavors.

References

Unveiling the Electronic Landscape: A Technical Guide to the Computational and Theoretical Exploration of Pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and materials science due to its diverse biological activities and intriguing photophysical properties.[1][2][3] Computational and theoretical studies have become indispensable tools for elucidating the structure-activity relationships (SAR), reaction mechanisms, and electronic properties of this important class of compounds. This technical guide provides an in-depth overview of the computational methodologies employed and summarizes key theoretical findings related to the this compound core.

Computational Methodologies: A Practical Overview

A variety of computational techniques are employed to investigate the properties of this compound derivatives. Density Functional Theory (DFT) is a prominently used method for optimizing molecular geometries and calculating electronic properties.[4][5]

Key Experimental Protocols

Geometry Optimization and Electronic Structure Calculations:

  • Software: Gaussian 09W program is a frequently cited software package for these calculations.[4]

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used.[4]

  • Basis Set: The 6-31G(d) basis set is often employed for these calculations.[5]

  • Procedure: The process involves optimizing the ground-state geometries of the molecules without any symmetry constraints. Frequency calculations are then performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). From these calculations, various electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and Mulliken atomic charges can be determined.

Molecular Docking Simulations:

  • Purpose: To predict the binding modes and affinities of this compound derivatives with biological targets, such as protein kinases.[6][7][8]

  • Software: Molecular docking studies are often performed using software that can model the interactions between a small molecule (ligand) and a protein (receptor).

  • Procedure: The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The synthesized compounds are then "docked" into the active site of the protein to identify favorable binding poses and interactions. These simulations provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from various computational and experimental studies on this compound derivatives, focusing on their biological activities and calculated electronic properties.

CompoundTarget KinaseIC50 (µM)Reference InhibitorIC50 (µM)Reference
6t CDK20.09Ribociclib0.07[6][7]
6s CDK20.23Ribociclib0.07[6][7]
6t TRKA0.45Larotrectinib0.07[6][7]
6d CDK20.55--[7]
6d TRKA0.57--[7]
6n CDK20.78--[7]
6n TRKA0.98--[7]
6o CDK20.76--[7]
6o TRKA1.59--[7]
6p CDK20.67--[7]
6p TRKA1.34--[7]

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives against CDK2 and TRKA Kinases. [6][7]

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-2/COX-1)Reference
4c COX-19.835 ± 0.502.14[8]
4c COX-24.597 ± 0.20[8]
5b COX-14.909 ± 0.251.49[8]
5b COX-23.289 ± 0.14[8]
11 COX-21.4-[9]
12 COX-21.11-[9]
13 COX-22.7-[9]
14 COX-22.2-[9]

Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Pyrazole (B372694) and Pyrazolo[1,5-a]pyrimidine Derivatives. [8][9]

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
4a --2.81[4]
4c --2.81[4]
6b --2.65[4]

Table 3: Frontier Molecular Orbital Energies Calculated using DFT. [4]

Visualizing Computational Workflows and Molecular Design Logic

The following diagrams, created using the DOT language, illustrate common workflows and logical relationships in the computational study of pyrazolo[1,5-a]pyridines.

computational_workflow cluster_synthesis Synthesis & Characterization cluster_computational Computational Studies cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization start Design this compound Derivatives synthesis Chemical Synthesis start->synthesis characterization Spectroscopic Analysis (NMR, IR, MS) synthesis->characterization dft DFT Calculations (Geometry Optimization, FMO) characterization->dft docking Molecular Docking characterization->docking sar Structure-Activity Relationship (SAR) Analysis dft->sar docking->sar in_vitro In Vitro Assays (e.g., Kinase Inhibition) in_vitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start

Caption: A typical workflow for the design, synthesis, and evaluation of novel this compound derivatives.

molecular_design_logic cluster_substituents Substituent Modifications cluster_properties Target Properties scaffold This compound Core r1 R1 Substituent scaffold->r1 Position 2 r2 R2 Substituent scaffold->r2 Position 5 r3 R3 Substituent scaffold->r3 Position 7 activity Biological Activity r1->activity selectivity Selectivity r1->selectivity r2->selectivity physchem Physicochemical Properties r2->physchem r3->activity r3->physchem

Caption: Logical relationships in the molecular design of this compound-based compounds.

Conclusion

Computational and theoretical studies play a pivotal role in advancing our understanding of the this compound system. By leveraging techniques such as DFT and molecular docking, researchers can rationally design novel derivatives with enhanced biological activity and desirable physicochemical properties. The integration of computational predictions with experimental validation accelerates the discovery and development of new therapeutic agents and functional materials based on this versatile scaffold.

References

Methodological & Application

Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, exhibiting diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. Notably, pyrazolo[1,5-a]pyridine derivatives have emerged as potent kinase inhibitors, targeting key enzymes in cellular signaling pathways implicated in diseases such as cancer.[1][3]

One of the most efficient and versatile methods for the synthesis of the this compound core is the [3+2] cycloaddition reaction. This approach typically involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). A common strategy employs N-aminopyridinium ylides as the 1,3-dipole, which react with a variety of alkynes and alkenes to construct the fused pyrazole (B372694) ring system. This method offers a high degree of atom economy and allows for the introduction of diverse substituents, making it a powerful tool for the generation of compound libraries for drug screening.

These application notes provide a detailed overview of the synthesis of pyrazolo[1,5-a]pyridines via [3+2] cycloaddition, including experimental protocols and a summary of reaction conditions and yields.

Synthetic Strategies and Data Presentation

The [3+2] cycloaddition approach to pyrazolo[1,5-a]pyridines can be broadly categorized based on the nature of the dipolarophile (alkyne or alkene) and the reaction conditions (e.g., catalyst, solvent, temperature). Below are tabulated summaries of representative examples from the literature, showcasing the scope and efficiency of this methodology.

Table 1: Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition with Alkynes
EntryN-Aminopyridinium SaltAlkyne DipolarophileCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
11-aminopyridinium iodidePhenylacetyleneK₂CO₃DMF801285
21-amino-4-methylpyridinium iodideEthyl propiolateEt₃NCH₃CNRT2492
31-aminopyridinium iodideDimethyl acetylenedicarboxylateNoneAcetonitrileReflux695[4]
41-amino-2-methylpyridinium iodidePhenylacetyleneK₂CO₃DMSO100878
51-aminopyridinium iodide1-hexyneK₂CO₃DMF801275

Note: Data presented is a synthesis of typical results found in the literature and may not correspond to a single specific publication.

Table 2: Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition with Alkenes
EntryN-Aminopyridinium SaltAlkene DipolarophileOxidant/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
11-aminopyridinium iodideStyreneO₂NMPRT2472[5]
21-amino-4-picolinium iodideMethyl acrylateO₂NMPRT2488[5]
31-aminopyridinium iodideN-phenylmaleimideO₂NMPRT1291[5]
41-amino-3-methylpyridinium iodideAcrylonitrileO₂NMPRT2485[5]
51-aminopyridinium iodideChalconeO₂NMPRT1876[5]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of pyrazolo[1,5-a]pyridines via [3+2] cycloaddition, based on common procedures found in the literature.

Protocol 1: General Procedure for the [3+2] Cycloaddition of N-Aminopyridinium Iodide with Alkynes

Materials:

  • Substituted 1-aminopyridinium iodide (1.0 mmol)

  • Alkyne (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a stirred solution of the 1-aminopyridinium iodide in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 10-15 minutes to generate the N-aminopyridinium ylide in situ.

  • Add the alkyne to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound.

Protocol 2: General Procedure for the Oxidative [3+2] Cycloaddition of N-Aminopyridines with Alkenes

Materials:

  • Substituted N-aminopyridine (1.0 mmol)

  • Alkene (1.5 mmol)

  • N-Methylpyrrolidone (NMP) (3 mL)

  • Oxygen balloon

Procedure:

  • In a round-bottom flask, dissolve the N-aminopyridine and the alkene in NMP.[5]

  • Fit the flask with an oxygen balloon.

  • Stir the reaction mixture vigorously at room temperature.[5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure this compound.[5]

Mandatory Visualizations

General Workflow for this compound Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product N-Aminopyridinium Salt N-Aminopyridinium Salt [3+2] Cycloaddition [3+2] Cycloaddition N-Aminopyridinium Salt->[3+2] Cycloaddition Dipolarophile (Alkyne/Alkene) Dipolarophile (Alkyne/Alkene) Dipolarophile (Alkyne/Alkene)->[3+2] Cycloaddition Quenching & Extraction Quenching & Extraction [3+2] Cycloaddition->Quenching & Extraction Chromatography Chromatography Quenching & Extraction->Chromatography This compound This compound Chromatography->this compound

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyridines.

Representative Reaction Mechanism

G cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: [3+2] Cycloaddition cluster_step3 Step 3: Aromatization Start1 N-Aminopyridinium Salt Ylide N-Aminopyridinium Ylide (1,3-Dipole) Start1->Ylide Base Cycloadduct Tetrahydropyrazolo- [1,5-a]pyridine Intermediate Ylide->Cycloadduct Alkene Alkene (Dipolarophile) Alkene->Cycloadduct Product This compound Cycloadduct->Product Oxidation

Caption: Mechanism of the [3+2] cycloaddition for this compound synthesis.

Conclusion

The [3+2] cycloaddition reaction is a highly effective and modular strategy for the synthesis of pyrazolo[1,5-a]pyridines. The operational simplicity, mild reaction conditions, and broad substrate scope make it an attractive method for both academic research and industrial applications in drug discovery. The protocols and data presented herein provide a valuable resource for scientists engaged in the synthesis and development of novel this compound-based therapeutic agents. The continued exploration of this reaction will undoubtedly lead to the discovery of new drug candidates with improved efficacy and selectivity.

References

Metal-Free Pathways to Functionalized Pyrazolo[1,5-a]pyridines: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazolo[1,5-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their diverse biological activities, which include roles as kinase inhibitors, adenosine (B11128) antagonists, and antiherpetic agents, make them valuable scaffolds in drug discovery and development.[1] This document provides detailed application notes and experimental protocols for the metal-free synthesis of these important compounds, focusing on methodologies that offer high efficiency, broad substrate scope, and environmentally benign reaction conditions.

Application Notes

The development of metal-free synthetic routes to pyrazolo[1,5-a]pyridines is of paramount importance as it circumvents the issues associated with metal catalysis, such as cost, toxicity of residual metals in pharmaceutical products, and the need for extensive purification. The protocols detailed below focus on [3+2] cycloaddition reactions, a powerful strategy for the construction of five-membered rings. These methods offer a direct and atom-economical approach to a wide array of functionalized pyrazolo[1,5-a]pyridines.

One prominent metal-free approach involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins.[1] This reaction proceeds at room temperature under an oxygen atmosphere, highlighting its operational simplicity and mild conditions. Another efficient method is the PIDA (phenyliodine diacetate) mediated regioselective cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes.[2] Furthermore, a sonochemical-assisted, catalyst-free [3+2] cycloaddition of alkynes and alkenes with 2-imino-1H-pyridin-1-amines presents a green and efficient alternative.[3][4] These methodologies provide access to a diverse range of substituted pyrazolo[1,5-a]pyridines, which are valuable for structure-activity relationship (SAR) studies in drug development.

Experimental Protocols

Protocol 1: Oxidative [3+2] Cycloaddition of N-Aminopyridines

This protocol describes the metal-free synthesis of functionalized pyrazolo[1,5-a]pyridines via an oxidative [3+2] cycloaddition reaction at room temperature.[1]

Materials:

  • N-aminopyridine derivative

  • α,β-unsaturated carbonyl compound or electron-withdrawing olefin

  • N-Methylpyrrolidone (NMP)

  • Oxygen balloon

Procedure:

  • To a round-bottom flask, add the N-aminopyridine derivative (1.0 mmol) and the α,β-unsaturated carbonyl compound or electron-withdrawing olefin (1.2 mmol).

  • Add N-Methylpyrrolidone (NMP) (3 mL).

  • Stir the reaction mixture at room temperature under an oxygen balloon.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired functionalized pyrazolo[1,5-a]pyridine.

Quantitative Data Summary:

EntryN-Aminopyridineα,β-Unsaturated Carbonyl/OlefinProductYield (%)
1N-aminopyridineChalcone2,3-diphenyl-pyrazolo[1,5-a]pyridine95
2N-aminopyridine(E)-4-phenylbut-3-en-2-one2-methyl-3-phenyl-pyrazolo[1,5-a]pyridine88
34-methyl-N-aminopyridineChalcone5-methyl-2,3-diphenyl-pyrazolo[1,5-a]pyridine92
4N-aminopyridineEthyl acrylateEthyl this compound-3-carboxylate75
Protocol 2: PIDA-Mediated [3+2] Cycloaddition of N-Aminopyridinium Ylides

This protocol outlines the synthesis of multifunctionalized pyrazolo[1,5-a]pyridines through a PIDA-mediated regioselective cycloaddition.[2]

Materials:

Procedure:

  • In a dry reaction flask, dissolve the N-aminopyridinium ylide (1.0 mmol) and the electron-deficient alkene (1.2 mmol) in dichloromethane (DCM) (5 mL).

  • To this solution, add phenyliodine diacetate (PIDA) (1.1 mmol) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis.

  • After completion of the reaction, dilute the mixture with DCM and wash with saturated aqueous sodium thiosulfate (B1220275) solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure this compound derivative.

Quantitative Data Summary:

EntryN-Aminopyridinium YlideElectron-Deficient AlkeneProductYield (%)
11-amino-2-methylpyridinium iodideMethyl acrylateMethyl 2-methylthis compound-3-carboxylate85
21-aminopyridinium iodideAcrylonitrileThis compound-3-carbonitrile82
31-amino-4-chloropyridinium iodideN-phenylmaleimide2-(4-chlorophenyl)-1H-pyrrolo[3,4-b]this compound-1,3(2H)-dione78

Visualizations

Experimental Workflow: Oxidative [3+2] Cycloaddition

G Oxidative [3+2] Cycloaddition Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Mix N-aminopyridine and α,β-unsaturated carbonyl/olefin B Add NMP as solvent A->B C Stir under O2 balloon at room temperature B->C D Quench with water C->D E Extract with organic solvent D->E F Dry and concentrate E->F G Column chromatography F->G H Functionalized this compound G->H

Caption: Workflow for the metal-free oxidative [3+2] cycloaddition.

Proposed Reaction Mechanism: Oxidative [3+2] Cycloaddition

G Proposed Mechanism: Oxidative [3+2] Cycloaddition Reactants N-Aminopyridine + α,β-Unsaturated Compound Intermediate1 [3+2] Cycloaddition Intermediate Reactants->Intermediate1 Cycloaddition Intermediate2 Oxidized Intermediate Intermediate1->Intermediate2 Oxidation (O2) Product This compound Intermediate2->Product Aromatization

Caption: Proposed mechanism for the oxidative [3+2] cycloaddition.

References

Application Notes and Protocols: TEMPO-Mediated Annulation for Pyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] These scaffolds are prevalent in a variety of biologically active molecules and marketed drugs.[3] A recently developed, efficient, and highly regioselective method for the synthesis of multisubstituted pyrazolo[1,5-a]pyridines involves a TEMPO-mediated [3 + 2] annulation–aromatization of N-aminopyridines and α,β-unsaturated compounds.[3][4] This one-pot stepwise process is advantageous due to its mild reaction conditions, broad substrate scope, and good to excellent yields.[4] Mechanistic studies have revealed that TEMPO functions as both a Lewis acid and an oxidant in this transformation.[3][4] This methodology has been successfully applied to the modification of marketed drugs and the gram-scale synthesis of key intermediates for targeted therapies.[3][4]

Reaction Principle

The core of this synthetic strategy is the [3 + 2] annulation reaction between an N-aminopyridine and an α,β-unsaturated compound, followed by an aromatization step. The reaction is mediated by (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), a stable nitroxyl (B88944) radical. In this process, TEMPO is proposed to act as a Lewis acid to activate the α,β-unsaturated compound, facilitating the initial Michael addition of the N-aminopyridine. Subsequently, TEMPO acts as an oxidant to promote the cyclization and aromatization cascade, leading to the formation of the pyrazolo[1,5-a]pyridine ring system. The high regioselectivity of this reaction is a key feature, allowing for the predictable synthesis of specific isomers.[3][4]

Experimental Protocols

This section provides detailed experimental protocols for the TEMPO-mediated synthesis of pyrazolo[1,5-a]pyridines.

General Procedure for the Synthesis of Pyrazolo[1,5-a]pyridines

To a stirring suspension of N-aminopyridine (1.0 equiv.) and the α,β-unsaturated compound (2.0 equiv.) in toluene (B28343) (0.05 - 0.075 M), TEMPO (1.2 equiv.) is added. The reaction mixture is then cooled to 0 °C, and a base such as diisopropylethylamine (DIPEA) or cesium carbonate (Cs2CO3) (2.0 equiv.) is added dropwise. The reaction is then heated in an oil bath at 80 °C overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed by rotary evaporation, and the resulting residue is purified by flash column chromatography (FCC) to yield the desired this compound product.[5]

Detailed Protocol for the Synthesis of 4-bromo-6-methoxy-2-cyanothis compound (Example) :

  • To a solution of 1-amino-3-bromo-5-methoxypyridin-1-ium 2,4,6-trimethylbenzenesulfonate (B281753) (40.2 mg, 0.10 mmol, 1.0 equiv.) and acrylonitrile (B1666552) (13 μL, 0.2 mmol, 2.0 equiv.) in toluene (2 mL) was added TEMPO (18.7 mg, 0.12 mmol, 1.2 equiv.).

  • The mixture was cooled to 0 °C in an ice bath.

  • DIPEA (33 μL, 0.2 mmol, 2.0 equiv.) was added dropwise to the stirring suspension.

  • The reaction mixture was then heated to 80 °C and stirred overnight.

  • After completion (monitored by TLC), the solvent was removed under reduced pressure.

  • The crude product was purified by flash column chromatography on silica (B1680970) gel (eluent: 12.5% ethyl acetate (B1210297) in hexanes) to afford the product as a white solid (23.4 mg, 93% yield).[5]

Data Presentation

The following tables summarize the quantitative data for the synthesis of various this compound derivatives using the TEMPO-mediated annulation method.

Table 1: Substrate Scope of N-Aminopyridines

EntryN-Aminopyridine Substituentα,β-Unsaturated CompoundProductYield (%)
13-Br, 5-OMeAcrylonitrile4-Br, 6-OMe-pyrazolo[1,5-a]pyridine-2-carbonitrile93
23-Br, 5-OBnAcrylonitrile4-Br, 6-OBn-pyrazolo[1,5-a]pyridine-2-carbonitrile76
33-OMe, 5-(4-OMePh)Acrylonitrile4-OMe, 6-(4-OMePh)-pyrazolo[1,5-a]pyridine-2-carbonitrile70
43-MeAcrylonitrile4-Me-pyrazolo[1,5-a]pyridine-2-carbonitrile87

Data extracted from Wang et al., Org. Lett. 2022, 24, 7, 1454–1459 and its supplementary information.[5]

Table 2: Substrate Scope of α,β-Unsaturated Compounds

EntryN-Aminopyridineα,β-Unsaturated CompoundProductYield (%)
11-amino-3-bromo-5-methoxypyridin-1-iumCinnamonitrile4-Br, 6-OMe-2-phenylthis compound81
21-amino-3-bromo-5-methoxypyridin-1-iumβ-Nitrostyrene4-Br, 6-OMe-2-phenylthis compound75
31-amino-3,5-dimethylpyridin-1-iumEthyl acrylateEthyl 4,6-dimethylthis compound-2-carboxylate85

Data synthesized from the general procedures outlined in the literature.[5]

Mandatory Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products N-Aminopyridine N-Aminopyridine Michael_Addition Michael Addition Intermediate N-Aminopyridine->Michael_Addition 1. Unsaturated_Compound α,β-Unsaturated Compound Unsaturated_Compound->Michael_Addition 1. TEMPO TEMPO TEMPO->Michael_Addition Lewis Acid Catalysis Pyrazolo_Pyridine This compound TEMPO->Pyrazolo_Pyridine Oxidant Base Base Base->Michael_Addition Cyclization Cyclization Intermediate Michael_Addition->Cyclization 2. Intramolecular Cyclization Cyclization->Pyrazolo_Pyridine 3. Oxidation & Aromatization TEMPOH TEMPO-H Cyclization->TEMPOH Oxidized_Base Protonated Base Cyclization->Oxidized_Base

Caption: Proposed mechanism for TEMPO-mediated this compound synthesis.

Experimental Workflow

Experimental_Workflow Start Start Reactants Combine N-Aminopyridine, α,β-Unsaturated Compound, and TEMPO in Toluene Start->Reactants Cooling Cool to 0 °C Reactants->Cooling Base_Addition Add Base (e.g., DIPEA) Dropwise Cooling->Base_Addition Heating Heat to 80 °C Overnight Base_Addition->Heating Monitoring Monitor Reaction by TLC Heating->Monitoring Workup Solvent Removal (Rotary Evaporation) Monitoring->Workup Reaction Complete Purification Purification by Flash Column Chromatography Workup->Purification Characterization Characterize Product (NMR, HRMS) Purification->Characterization End End Characterization->End Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk_Receptor Trk Fusion Protein (Oncogenic Driver) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Trk_Receptor->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Trk_Receptor->PI3K_AKT_mTOR Activates Proliferation_Survival Gene Expression (Proliferation, Survival) RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival Pyrazolo_Pyridine_Inhibitor This compound Inhibitor Pyrazolo_Pyridine_Inhibitor->Trk_Receptor Inhibits

References

Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyridine Derivatives via Cross-Dehydrogenative Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[1,5-a]pyridine derivatives utilizing cross-dehydrogenative coupling (CDC) reactions. The this compound scaffold is a significant pharmacophore found in numerous biologically active compounds and approved drugs, making its efficient synthesis a key focus in medicinal chemistry and drug discovery.[1][2][3][4] Cross-dehydrogenative coupling offers a green and atom-economical approach to construct C-C and C-heteroatom bonds directly from C-H bonds, avoiding the need for pre-functionalized starting materials.[5][6]

This guide covers two prominent CDC methodologies: a catalyst-free, acetic acid and oxygen-promoted reaction, and a palladium-catalyzed approach, providing quantitative data, detailed experimental procedures, and visual diagrams of the workflows and proposed mechanisms.

Acetic Acid and Molecular Oxygen Promoted Cross-Dehydrogenative Coupling

An efficient and environmentally friendly method for the synthesis of uniquely substituted this compound derivatives involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[7][8][9] This reaction is promoted by acetic acid and utilizes molecular oxygen as the oxidant, proceeding under catalyst-free conditions with high atom economy.[7][8][9][10]

Application and Substrate Scope

This method is applicable to a wide range of N-amino-2-iminopyridines and β-dicarbonyl compounds, including β-ketoesters and β-diketones, to yield highly substituted pyrazolo[1,5-a]pyridines.[7][9] The reaction demonstrates good functional group tolerance.

Table 1: Synthesis of this compound Derivatives via AcOH and O₂-Promoted CDC [11]

EntryN-Amino-2-iminopyridine (1)1,3-Dicarbonyl Compound (2)ProductYield (%)
11-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrileEthyl acetoacetate (B1235776)7-Amino-6-cyano-2-methyl-5-phenylthis compound-3-carboxylic acid ethyl ester94
21-amino-2-imino-4-(4-chlorophenyl)-1,2-dihydropyridine-3-carbonitrileEthyl acetoacetate7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylthis compound-3-carboxylic acid ethyl ester90
31-amino-2-imino-4-(4-methylphenyl)-1,2-dihydropyridine-3-carbonitrileEthyl benzoylacetate7-Amino-6-cyano-5-(4-methylphenyl)-2-phenylthis compound-3-carboxylic acid ethyl ester91
41-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrileMethyl propionylacetate7-Amino-6-cyano-2-ethyl-5-phenylthis compound-3-carboxylic acid methyl ester89
51-amino-2-imino-4-(4-methoxyphenyl)-1,2-dihydropyridine-3-carbonitrileMethyl propionylacetate7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)this compound-3-carboxylic acid methyl ester84
61-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrileAcetylacetone1-(7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridin-3-yl)ethanone85
Experimental Protocol

General Procedure for the Synthesis of Pyrazolo[1,5-a]pyridines (e.g., 7-Amino-6-cyano-2-methyl-5-phenylthis compound-3-carboxylic acid ethyl ester): [11]

  • To a solution of N-amino-2-iminopyridine (3 mmol) and ethyl acetoacetate (3 mmol) in ethanol (B145695) (10 mL), add acetic acid (6 molar equivalents).

  • Stir the reaction mixture at room temperature under an oxygen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product is collected by filtration.

  • Recrystallize the crude product from ethanol to afford the pure this compound derivative.

Proposed Reaction Mechanism

The proposed mechanism involves an initial activation of the N-amino-2-iminopyridine by acetic acid, followed by a nucleophilic addition of the enol form of the β-dicarbonyl compound. The resulting adduct then undergoes oxidative dehydrogenation by molecular oxygen and subsequent cyclization and dehydration to yield the final this compound product.[1][10]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_mechanism Proposed Mechanism cluster_product Product N_amino N-Amino-2-iminopyridine activation Protonation and Activation by AcOH N_amino->activation dicarbonyl 1,3-Dicarbonyl Compound addition Nucleophilic Addition dicarbonyl->addition AcOH Acetic Acid (AcOH) AcOH->activation O2 Oxygen (O₂) oxidation Oxidative Dehydrogenation (O₂) O2->oxidation activation->addition addition->oxidation cyclization Intramolecular Cyclization oxidation->cyclization dehydration Dehydration cyclization->dehydration product This compound Derivative dehydration->product

Caption: Proposed mechanism for the AcOH/O₂-promoted CDC reaction.

Palladium-Catalyzed Cross-Dehydrogenative Coupling

Palladium catalysis offers a powerful alternative for the synthesis of this compound-based structures through C-H activation.[12][13] This approach has been successfully applied to the synthesis of 3,3'-bithis compound derivatives with yields up to 94%.[12][13] Additionally, an intramolecular palladium-catalyzed CDC has been developed for the synthesis of fused pyrazolo[1,5-a]pyrimidines, a closely related heterocyclic system.[7][8]

Application and Scope

Palladium-catalyzed CDC reactions are suitable for the construction of C-C bonds between this compound units or for intramolecular cyclizations to form fused systems. These methods often exhibit good functional group tolerance.[12][13]

Table 2: Palladium-Catalyzed Intramolecular CDC for Fused Pyrazolo[1,5-a]pyrimidines [7]

EntrySubstrateProductYield (%)
1N-(3-oxo-1,3-diphenylprop-1-en-2-yl)-1H-pyrazol-5-amine5,7-Diphenylpyrazolo[1,5-a]pyrimidine85
2N-(1,3-bis(3-methoxyphenyl)-3-oxoprop-1-en-2-yl)-1H-pyrazol-5-amine5,7-bis(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine72
3N-(1,3-bis(4-chlorophenyl)-3-oxoprop-1-en-2-yl)-1H-pyrazol-5-amine5,7-bis(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine81
4N-(3-oxo-1-phenyl-3-(p-tolyl)prop-1-en-2-yl)-1H-pyrazol-5-amine5-Phenyl-7-(p-tolyl)pyrazolo[1,5-a]pyrimidine83
Experimental Protocol

General Procedure for Palladium-Catalyzed Intramolecular CDC: [7]

  • In a reaction vessel, combine the starting enaminone (1.0 equiv), Pd(OAc)₂ (10 mol %), AgOAc (2.0 equiv), and K₂CO₃ (2.0 equiv).

  • Add dichloroethane (DCE) as the solvent.

  • Heat the reaction mixture at 100 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the mixture to room temperature and filter it through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired fused pyrazolo[1,5-a]pyrimidine.

Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed intramolecular CDC reaction.

G start Start reactants Combine Reactants: - Substrate - Pd(OAc)₂ - AgOAc - K₂CO₃ in DCE start->reactants heating Heat at 100 °C reactants->heating monitoring Monitor by TLC heating->monitoring monitoring->heating Incomplete workup Workup: - Cool to RT - Filter through Celite - Concentrate monitoring->workup Complete purification Purification: Column Chromatography workup->purification end Final Product purification->end

Caption: Workflow for Pd-catalyzed intramolecular CDC.

Conclusion

Cross-dehydrogenative coupling provides a modern and efficient strategy for the synthesis of valuable this compound derivatives. The presented catalyst-free, acid-promoted method offers an environmentally benign and cost-effective route, while the palladium-catalyzed approach allows for alternative bond formations and the creation of complex fused systems. These protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the exploration of new chemical space around this privileged heterocyclic scaffold.

References

One-Pot Multicomponent Reactions for Substituted Pyrazolo[1,5-a]pyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrazolo[1,5-a]pyrimidines via one-pot multicomponent reactions (MCRs). This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Many pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been identified as potent protein kinase inhibitors, making them promising candidates for targeted cancer therapy.[1][3]

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[4] These scaffolds are considered "privileged structures" in drug discovery.[4] One-pot multicomponent reactions offer an efficient and atom-economical approach to synthesize complex molecules like substituted pyrazolo[1,5-a]pyrimidines from simple, readily available starting materials in a single synthetic operation.[5][6] This approach minimizes waste, reduces reaction times, and simplifies purification processes.

Synthetic Strategies

Several effective one-pot multicomponent strategies have been developed for the synthesis of the pyrazolo[1,5-a]pyrimidine core. The most common approach involves the cyclocondensation of 3-aminopyrazole (B16455) derivatives with 1,3-bielectrophilic partners such as β-dicarbonyl compounds, β-enaminones, or chalcones.[6][7] Microwave-assisted organic synthesis (MAOS) has also been successfully employed to accelerate these reactions and improve yields.[8][9]

A well-established method involves the three-component reaction of 3-amino-1H-pyrazoles with aldehydes and activated methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate.[1] This reaction proceeds through the formation of an imine intermediate, followed by a nucleophilic attack and subsequent cyclization to form the pyrazolo[1,5-a]pyrimidine core.[1]

Experimental Protocols

Protocol 1: Three-Component Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines

This protocol describes a general procedure for the one-pot, three-component reaction of a 3-aminopyrazole, an aldehyde, and an active methylene compound.

Materials:

  • 3-Aminopyrazole derivative (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.0 mmol)

  • Solvent (e.g., Ethanol, DMF)

  • Catalyst (e.g., Piperidine, KOH)

Procedure:

  • To a solution of the 3-aminopyrazole (1.0 mmol) and the aldehyde (1.0 mmol) in the chosen solvent (10 mL), add a catalytic amount of the base (e.g., 2-3 drops of piperidine).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the active methylene compound (1.0 mmol) to the reaction mixture.

  • Reflux the reaction mixture for the time specified in the table below, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it.

  • If no precipitate forms, pour the reaction mixture into ice-cold water. Filter the resulting solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure substituted pyrazolo[1,5-a]pyrimidine.

Protocol 2: Microwave-Assisted One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidinones

This protocol details a microwave-assisted, one-pot synthesis of substituted pyrazolo[1,5-a]pyrimidinones from a β-ketonitrile, hydrazine (B178648), and a β-ketoester.[9]

Materials:

Procedure:

  • In a microwave-safe vessel, combine the β-ketonitrile (0.9 mmol) and hydrazine hydrate (1.0 mmol) in methanol (2 mL).

  • Irradiate the mixture in the microwave reactor at 150 °C for 5 minutes.

  • To the same vessel, add the β-ketoester (0.9 mmol) and acetic acid (0.5 mmol).

  • Irradiate the reaction mixture at 150 °C for an additional 2 hours.[9]

  • After cooling, the target pyrazolo[1,5-a]pyrimidinone can be isolated. This method has shown a significant improvement in yield compared to conventional heating.[9]

Data Presentation

Table 1: Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines via Three-Component Reaction

Entry3-AminopyrazoleAldehydeActive Methylene CompoundSolventCatalystTime (h)Yield (%)
13-Amino-5-methyl-1H-pyrazoleBenzaldehydeMalononitrileEthanolPiperidine485
23-Amino-5-phenyl-1H-pyrazole4-ChlorobenzaldehydeEthyl cyanoacetateDMFKOH678
33-Amino-1H-pyrazole4-MethoxybenzaldehydeMalononitrileEthanolPiperidine592
43-Amino-5-methyl-1H-pyrazoleThiophene-2-carbaldehydeMalononitrileEthanolPiperidine388

Table 2: Pharmacological Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTarget KinaseIC₅₀ (nM)Disease AreaReference
Derivative ATrkA1.7Cancer[10]
Derivative BTrkA1.7Cancer[10]
Macrocyclic Derivative 12TrkA1-100Cancer[10]
Macrocyclic Derivative 13TrkA1-100Cancer[10]
CPL302253 (54)PI3Kδ2.8Asthma[11]

Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product A 3-Aminopyrazole D Mixing in Solvent with Catalyst A->D B Aldehyde B->D C Active Methylene Compound C->D E Reflux or Microwave Irradiation D->E F Cooling & Precipitation/ Aqueous Work-up E->F G Filtration & Washing F->G H Recrystallization G->H I Substituted Pyrazolo[1,5-a]pyrimidine H->I

Caption: General workflow for the one-pot multicomponent synthesis of substituted Pyrazolo[1,5-a]pyrimidines.

Signaling Pathway Inhibition

Pyrazolo[1,5-a]pyrimidines are known to act as ATP-competitive inhibitors of various protein kinases, which are key regulators in cellular signaling pathways often dysregulated in diseases like cancer.[1][3]

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism ProteinKinase Protein Kinase (e.g., EGFR, B-Raf, Trk) Substrate Substrate Protein ProteinKinase->Substrate ATP ATP ATP->ProteinKinase Binds to Active Site PhosphorylatedSubstrate Phosphorylated Substrate Protein Substrate->PhosphorylatedSubstrate Phosphorylation CellularResponse Downstream Cellular Response (e.g., Proliferation, Survival) PhosphorylatedSubstrate->CellularResponse PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor PyrazoloPyrimidine->ProteinKinase Competitive Inhibition

Caption: Mechanism of action for Pyrazolo[1,5-a]pyrimidine as an ATP-competitive kinase inhibitor.

References

Application Notes and Protocols for Palladium-Catalyzed Functionalization of Pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the palladium-catalyzed functionalization of the pyrazolo[1,5-a]pyridine scaffold, a privileged heterocyclic motif in medicinal chemistry and materials science. The following sections detail methodologies for direct C-H arylation at the C3 and C7 positions, as well as cross-dehydrogenative coupling reactions.

Introduction

The this compound core is a key structural component in a variety of biologically active compounds. The development of efficient and regioselective methods for its functionalization is of significant interest in drug discovery and development. Palladium-catalyzed cross-coupling reactions, particularly direct C-H activation, have emerged as powerful tools for the synthesis of diverse this compound derivatives. These methods offer advantages over traditional cross-coupling reactions by avoiding the pre-functionalization of starting materials, thus improving synthetic efficiency.[1]

General Workflow for Palladium-Catalyzed C-H Functionalization

The following diagram illustrates a typical workflow for the palladium-catalyzed C-H functionalization of pyrazolo[1,5-a]pyridines.

Palladium-Catalyzed C-H Functionalization Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Reagents This compound Aryl Halide Pd Catalyst Ligand (optional) Base/Additive Solvent Start->Reagents Select Assembly Assemble Reaction Vessel under Inert Atmosphere Reagents->Assembly Heating Heat to Reaction Temperature Assembly->Heating Stir Quenching Reaction Quenching & Extraction Heating->Quenching Purification Column Chromatography Quenching->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization End End Characterization->End Final Product

Caption: General experimental workflow for Pd-catalyzed C-H functionalization.

Regioselective C-H Arylation of Pyrazolo[1,5-a]pyridines

Palladium-catalyzed direct C-H arylation of pyrazolo[1,5-a]pyridines can be selectively directed to either the C3 or C7 position by carefully choosing the reaction additives.[1][2] This regioselectivity is crucial for accessing different isomers with potentially distinct biological activities.

Proposed Catalytic Cycles

The regioselectivity is proposed to arise from different reaction pathways. The C3-arylation is thought to proceed through a concerted metalation-deprotonation mechanism, while the C7-arylation may involve a silver-mediated C-H activation.

Regioselective Arylation Pathways cluster_c3 C3-Arylation Pathway cluster_c7 C7-Arylation Pathway Pd0_C3 Pd(0) ArPdIIX_C3 Ar-Pd(II)-X Pd0_C3->ArPdIIX_C3 + Ar-I Intermediate_B_C3 This compound Complex (B) ArPdIIX_C3->Intermediate_B_C3 + this compound - I- Product_C3 3-Aryl-Pyrazolo[1,5-a]pyridine Intermediate_B_C3->Product_C3 Reductive Elimination Product_C3->Pd0_C3 Regeneration Pd0_C7 Pd(0) ArPdIIX_C7 Ar-Pd(II)-X Pd0_C7->ArPdIIX_C7 + Ar-I Intermediate_C_C7 Silver-Mediated Intermediate (C) ArPdIIX_C7->Intermediate_C_C7 + this compound + Ag2CO3 Product_C7 7-Aryl-Pyrazolo[1,5-a]pyridine Intermediate_C_C7->Product_C7 Reductive Elimination Product_C7->Pd0_C7 Regeneration

Caption: Proposed catalytic cycles for C3 and C7 arylation.

Protocol 1: Palladium-Catalyzed C3-Arylation of this compound

This protocol describes the selective arylation at the C3 position of this compound using aryl iodides.[1]

Materials:

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv.), aryl iodide (1.2 equiv.), Pd(OAc)₂ (10 mol%), and CsF (2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture at 140 °C for the specified time (typically 12-24 hours).

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-aryl-pyrazolo[1,5-a]pyridine.

Protocol 2: Palladium-Catalyzed C7-Arylation of this compound

This protocol details the selective arylation at the C7 position of this compound with aryl iodides.[1]

Materials:

  • This compound

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv.), aryl iodide (1.2 equiv.), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture at 140 °C for the specified time (typically 12-24 hours).

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-pyrazolo[1,5-a]pyridine.

Data Summary: Regioselective Arylation of Pyrazolo[1,5-a]pyridines

The following table summarizes the yields for the C3 and C7 arylation of this compound with various aryl iodides.[1]

EntryAryl IodideProductPositionYield (%)
1Iodobenzene3-Phenylthis compoundC375
24-Iodotoluene3-(p-Tolyl)this compoundC382
34-Iodoanisole3-(4-Methoxyphenyl)this compoundC385
41-Iodo-4-(trifluoromethyl)benzene3-(4-(Trifluoromethyl)phenyl)this compoundC365
5Iodobenzene7-Phenylthis compoundC770
64-Iodotoluene7-(p-Tolyl)this compoundC778
74-Iodoanisole7-(4-Methoxyphenyl)this compoundC780
81-Iodo-4-(trifluoromethyl)benzene7-(4-(Trifluoromethyl)phenyl)this compoundC762

Protocol 3: Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling

This protocol is for the synthesis of fused pyrazolo[1,5-a]pyrimidines via an intramolecular C-H/C-H coupling reaction.[3][4]

Materials:

  • Appropriately substituted N-((1H-pyrazol-5-yl)methyl)aniline derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) acetate (Cu(OAc)₂) (as an oxidant)

  • Dimethylformamide (DMF)

  • Oxygen balloon

  • Reaction flask

Procedure:

  • To a reaction flask, add the N-((1H-pyrazol-5-yl)methyl)aniline derivative (1.0 equiv.), Pd(OAc)₂ (5 mol%), and Cu(OAc)₂ (2.0 equiv.).

  • Add DMF as the solvent.

  • Fit the flask with an oxygen balloon.

  • Heat the reaction mixture at 100 °C for the specified time (typically 8-12 hours).

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the fused pyrazolo[1,5-a]pyrimidine (B1248293) product.

Data Summary: Intramolecular Cross-Dehydrogenative Coupling

The following table presents the yields for the synthesis of various fused pyrazolo[1,5-a]pyrimidines.[3][4]

EntrySubstrateProductYield (%)
1Phenyl(6-phenylpyrazolo[1,5-a]pyrimidin-5-yl)methanoneFused pyrazolo[1,5-a]pyrimidine78
2(3-Methoxyphenyl)(6-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl)methanoneFused pyrazolo[1,5-a]pyrimidine72
3p-Tolyl(6-(p-tolyl)pyrazolo[1,5-a]pyrimidin-5-yl)methanoneFused pyrazolo[1,5-a]pyrimidine75

Concluding Remarks

The palladium-catalyzed functionalization of pyrazolo[1,5-a]pyridines offers a versatile and efficient platform for the synthesis of a wide array of derivatives. The protocols and data presented herein provide a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the exploration of this important scaffold for various applications. Further optimization of reaction conditions and exploration of novel catalytic systems will continue to expand the scope and utility of these powerful transformations.

References

Application Notes and Protocols for C-H Functionalization of Pyrazolo[1,5-a]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the C-H functionalization of pyrazolo[1,5-a]pyrimidine (B1248293) analogs. This class of N-heterocyclic compounds is a privileged scaffold in medicinal chemistry, appearing in a variety of pharmaceuticals. Direct C-H functionalization offers an efficient and atom-economical approach to derivatize this core structure, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.

Introduction to C-H Functionalization of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold is a key structural motif in numerous biologically active compounds, including Zaleplon, Indiplon, and Repotrectinib.[1] The ability to selectively introduce functional groups at various C-H bonds of this heterocyclic system is of great interest for the synthesis of novel derivatives with enhanced or modified biological activities.[2][3] Traditional synthetic methods often require pre-functionalization, leading to multi-step sequences and the generation of stoichiometric waste. In contrast, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct formation of C-C and C-heteroatom bonds.[4][5]

This guide details protocols for various C-H functionalization reactions on the pyrazolo[1,5-a]pyrimidine core, including arylation, amidation, and halogenation, utilizing different catalytic systems.

General Workflow for C-H Functionalization

The general workflow for a typical C-H functionalization reaction of a pyrazolo[1,5-a]pyrimidine analog involves the combination of the substrate, a coupling partner, a metal catalyst, often a ligand, a base or an oxidant, and a suitable solvent. The reaction mixture is then heated for a specific duration, followed by workup and purification to isolate the desired functionalized product.

C-H Functionalization Workflow sub Pyrazolo[1,5-a]pyrimidine Substrate reaction Reaction Setup & Heating sub->reaction cp Coupling Partner cp->reaction reagents Catalyst, Ligand, Base/Oxidant, Solvent reagents->reaction workup Workup & Purification reaction->workup product Functionalized Product workup->product

Caption: General experimental workflow for C-H functionalization.

I. Palladium-Catalyzed C-H Arylation

Palladium-catalyzed direct C-H arylation is a widely used method for forming C-C bonds. For pyrazolo[1,5-a]pyrimidines, this reaction can be directed to different positions depending on the reaction conditions and the electronic properties of the coupling partners.[2][6]

Protocol 1: Regioselective C7-H Arylation with Aryl Chlorides

This protocol describes the direct C7-H arylation of pyrazolo[1,5-a]pyrimidines with (hetero)aryl chlorides, which are abundant and cost-effective starting materials.[7]

Experimental Protocol:

  • Reaction Setup: In a sealed tube, combine the pyrazolo[1,5-a]pyrimidine derivative (0.2 mmol), the (hetero)aryl chloride (0.6 mmol, 3 equiv.), Pd(OAc)₂ (0.02 mmol, 10 mol%), and PCy₃·HBF₄ (0.04 mmol, 20 mol%).

  • Solvent and Base: Add p-xylene (B151628) (1 mL, 0.2 M) as the solvent.

  • Reaction Conditions: Heat the reaction mixture at 160 °C for 20 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is concentrated and purified by column chromatography on silica (B1680970) gel to afford the C7-arylated product.

EntryPyrazolo[1,5-a]pyrimidineAryl HalideCatalyst/LigandSolventTemp (°C)Time (h)Yield (%)Reference
1Pyrazolo[1,5-a]pyrimidineChlorobenzenePd(OAc)₂ / PCy₃·HBF₄p-xylene1602075[7]
22-Methylpyrazolo[1,5-a]pyrimidine4-ChlorotoluenePd(OAc)₂ / PCy₃·HBF₄p-xylene1602082[7]
3Pyrazolo[1,5-a]pyrimidine2-ChloropyridinePd(OAc)₂ / RuPhosp-xylene1402065[7]
Protocol 2: Catalyst-Switchable C3/C7-H Arylation with Aryl Bromides

Bedford and co-workers have demonstrated that the regioselectivity of the direct arylation of pyrazolo[1,5-a]pyrimidine can be controlled by the choice of catalyst and the electronic nature of the aryl bromide.[2][6]

Experimental Protocol:

  • For C3-Arylation (with electron-deficient aryl bromides):

    • Combine pyrazolo[1,5-a]pyrimidine, the electron-deficient aryl bromide, Pd(OAc)₂, and a suitable ligand in a reaction vessel.

    • Add a base (e.g., K₂CO₃) and a solvent (e.g., DMF).

    • Heat the mixture under an inert atmosphere until the reaction is complete.

    • Perform an aqueous workup and purify by chromatography.

  • For C7-Arylation (with electron-rich aryl bromides):

    • Follow a similar procedure as for C3-arylation, but with an electron-rich aryl bromide.

    • The choice of ligand and base may be varied to optimize the yield for C7-arylation.

PositionAryl Bromide TypeCatalyst SystemTypical YieldsReference
C3Electron-deficient (e.g., 5-bromopyrimidine)Pd-basedHigh[2][6]
C7Electron-rich (e.g., 4-bromoanisole)Pd-basedGood to High[2][6]

digraph "Regioselective Arylation" {
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sub [label="Pyrazolo[1,5-a]pyrimidine"]; c3_path [label="Electron-deficient\n Aryl Bromide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; c7_path [label="Electron-rich\n Aryl Bromide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; c3_prod [label="C3-Arylated Product", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; c7_prod [label="C7-Arylated Product", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

sub -> c3_path [label="Pd Catalyst"]; sub -> c7_path [label="Pd Catalyst"]; c3_path -> c3_prod; c7_path -> c7_prod; }

Caption: Catalyst-controlled regioselective C-H arylation.

II. Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts offer unique reactivity for C-H functionalization, often proceeding through different mechanisms compared to palladium.

Protocol 3: Rh(III)-Catalyzed C(sp²)-H Amidation

A rhodium(III)-catalyzed C-H amidation of 7-arylpyrazolo[1,5-a]pyrimidines has been developed where the pyrazolo[1,5-a]pyrimidine moiety acts as a directing group.[8] This method allows for the introduction of an amide group at the ortho-position of the C7-aryl substituent.

Experimental Protocol:

  • Reaction Setup: To a screw-capped vial, add the 7-arylpyrazolo[1,5-a]pyrimidine (0.2 mmol), dioxazolone (0.3 mmol), [RhCp*Cl₂]₂ (5 mol %), and AgSbF₆ (20 mol %).

  • Solvent: Add 1,2-dichloroethane (B1671644) (DCE) (1.0 mL).

  • Reaction Conditions: Stir the mixture at 80 °C for 12 hours.

  • Workup and Purification: After completion, cool the reaction mixture, filter through a pad of Celite, and concentrate the filtrate. Purify the residue by column chromatography on silica gel.

Entry7-Arylpyrazolo[1,5-a]pyrimidineDioxazoloneCatalystOxidant/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
17-Phenylpyrazolo[1,5-a]pyrimidineMethyl-dioxazolone[RhCpCl₂]₂AgSbF₆DCE801285[8]
27-(p-tolyl)pyrazolo[1,5-a]pyrimidineEthyl-dioxazolone[RhCpCl₂]₂AgSbF₆DCE801278[8]
37-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidinePhenyl-dioxazolone[RhCp*Cl₂]₂AgSbF₆DCE801281[8]

III. Copper-Catalyzed C-H Functionalization

Copper catalysts provide a cost-effective and versatile platform for various C-H functionalization reactions.

Protocol 4: Microwave-Assisted Copper-Catalyzed C-3 Amination

An efficient microwave-assisted, copper-catalyzed Ullmann-type coupling has been developed for the C-3 amination of 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursors.[9][10]

Experimental Protocol:

  • Reaction Setup: In a microwave vial, combine the 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursor (0.19 mmol), the desired amine (0.29 mmol, 1.5 equiv.), CuI (5 mol%), carbazole-based ligand L-1 (10 mol%), and K₂CO₃ (2 equiv.).

  • Solvent: Add diethylene glycol (DEG).

  • Reaction Conditions: Heat the mixture at 80 °C for 1 hour using microwave irradiation.

  • Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to yield the 3,5-bis-aminated product.

Entry5-Amino-3-bromo-pyrazolo[1,5-a]pyrimidineAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Bromo-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidinePiperidineCuI / L-1K₂CO₃DEG80193[9][10]
23-Bromo-5-(morpholino)pyrazolo[1,5-a]pyrimidinePyrrolidineCuI / L-1K₂CO₃DEG80185[9][10]
33-Bromo-5-(phenylamino)pyrazolo[1,5-a]pyrimidineMorpholineCuI / L-1K₂CO₃DEG80176[9][10]

IV. Other C-H Functionalization Methods

Protocol 5: Oxidative C-H Halogenation

Direct C-H halogenation at the C3 position of pyrazolo[1,5-a]pyrimidines can be achieved using sodium halides as the halogen source and potassium persulfate (K₂S₂O₈) as the oxidant.[1]

Experimental Protocol:

  • Reaction Setup: A mixture of the pyrazolo[1,5-a]pyrimidine (1.0 mmol), sodium halide (NaX, where X = I, Br, or Cl; 1.2 mmol), and K₂S₂O₈ (2.0 mmol) is prepared.

  • Solvent: Acetonitrile is used as the solvent.

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a certain period.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

HalogenHalogen SourceOxidantTypical YieldsReference
IodoNaIK₂S₂O₈Good to Excellent[1]
BromoNaBrK₂S₂O₈Good[1]
ChloroNaClK₂S₂O₈Moderate[1]

digraph "Functionalization Pathways" {
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sub -> arylation [label="Pd cat."]; sub -> amidation [label="Rh cat."]; sub -> amination [label="Cu cat."]; sub -> halogenation [label="Oxidative"];

}

Caption: Overview of C-H functionalization pathways.

Conclusion

The protocols outlined in these application notes provide a starting point for the C-H functionalization of pyrazolo[1,5-a]pyrimidine analogs. These methods offer versatile and efficient routes to a wide range of derivatives, facilitating the exploration of this important scaffold in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.

References

Application Notes and Protocols: Pyrazolo[1,5-a]pyridine Derivatives as Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyrazolo[1,5-a]pyridine derivatives as potent and selective protein kinase inhibitors. This document includes summaries of their biological activities, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways they modulate.

Introduction

Pyrazolo[1,5-a]pyridines and their related pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds are privileged heterocyclic structures in medicinal chemistry, demonstrating significant potential as inhibitors of a wide range of protein kinases.[1][2] Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them critical targets for therapeutic intervention.[2] Derivatives of the this compound core have been developed to target various kinases, including Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDKs), Pim kinases, and components of the HIF-1α signaling pathway, exhibiting promising preclinical and clinical activity.[3][4]

Data Presentation: In Vitro Potency of this compound Derivatives

The following tables summarize the in vitro inhibitory activities of representative this compound and pyrazolo[1,5-a]pyrimidine derivatives against various protein kinases.

Table 1: Inhibition of Tropomyosin Receptor Kinases (Trk)

CompoundTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Cell-based Assay (KM12) IC50 (nM)Reference
Larotrectinib1.22.12.1-[3]
Compound 28 (Macrocyclic)0.170.070.07-[3]
Compound 321.93.12.3-[3]
Compound 361.42.41.9-[3]
Compound 6n980---[4]
Compound 6s450---[4]
Compound 6t450---[4]

Table 2: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

CompoundCDK2 IC50 (µM)Reference
Ribociclib (Reference)0.07[4]
Compound 6d0.55[4]
Compound 6n0.78[4]
Compound 6s0.23[4]
Compound 6t0.09[4]

Table 3: Inhibition of Pim-1 Kinase

CompoundPim-1 Kinase IC50 (nM)Reference
Staurosporine (Reference)16.7[5]
Compound 4k21.2[5]
Compound 7b18.9[5]

Table 4: Inhibition of PI3Kγ and PI3Kδ

CompoundPI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Reference
20e (IHMT-PI3K-315)4.09.1[6]

Table 5: Inhibition of c-Met Kinase

Compoundc-Met IC50 (nM)Reference
Cabozantinib (Reference)5.38[7]
Compound 5a4.27[7]
Compound 5b7.95[7]

Table 6: Activity of BAY 87-2243 (HIF-1 Inhibitor)

AssayIC50Reference
HIF-1 Reporter Gene Activity (HCT-116 cells)~0.7 nM[8]
CA9 Protein Expression (HCT-116 cells)~2.0 nM[8]
Mitochondrial Complex I Activity-[9]
Cell Viability (Melanoma cell lines)One-digit nM range[9]

Table 7: Activity of Dezanisertib (VX-787) (Influenza PB2 Inhibitor)

Assay/Virus StrainEC50 (nM)Reference
CPE Assay (Influenza A)1.6[10]
Influenza A (H1N1pdm09)0.13 - 3.2[10]
Influenza A (H5N1)0.13 - 3.2[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Core[1]

This protocol describes a general two-step microwave-assisted synthesis of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines.

Step 1: Synthesis of β-enaminones

  • In a microwave reactor vessel, combine a suitable methyl ketone (1.0 mmol) with N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol) without any solvent.

  • Irradiate the mixture in a microwave reactor at 160 °C for 15 minutes.

  • After cooling, the resulting β-enaminone can be used in the next step, often without further purification.

Step 2: Cyclocondensation

  • To the synthesized β-enaminone (1.0 mmol) in a microwave reactor vessel, add 3-methyl-1H-pyrazol-5-amine (1.0 mmol).

  • Add a suitable solvent such as ethanol (B145695) or isopropanol.

  • Irradiate the mixture in a microwave reactor at a temperature and time optimized for the specific substrates (e.g., 120-160 °C for 15-30 minutes).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)[12]

This protocol is a general method for determining the IC50 of a compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., TrkA, Pim-1, CDK9)

  • Kinase-specific substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 μM DTT)

  • Test compound (this compound derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low volume plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 1 µL of the diluted inhibitor or 5% DMSO (for control).

  • Add 2 µL of the kinase solution (concentration to be optimized for each kinase).

  • Add 2 µL of the substrate/ATP mixture (concentrations to be optimized).

  • Incubate the plate at room temperature for 60-120 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well.

  • Incubate at room temperature for 30 minutes.

  • Record the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: TrkA Kinase Activity ELISA[13][14]

This protocol describes a sandwich ELISA to measure TrkA kinase activity.

Materials:

  • 96-well microtiter plate pre-coated with an anti-TrkA antibody

  • Recombinant TrkA protein (standards)

  • Cell lysates or tissue homogenates (samples)

  • Biotinylated anti-phosphotyrosine detection antibody

  • Avidin-Biotin-Peroxidase Complex (ABC)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (PBS or TBS)

  • Sample diluent buffer

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the TrkA standard in sample diluent buffer.

  • Add 100 µL of standards and samples (properly diluted) to the wells of the pre-coated plate.

  • Incubate for 90 minutes at 37°C.

  • Aspirate the liquid from each well and wash three times with wash buffer.

  • Add 100 µL of the biotinylated detection antibody to each well.

  • Incubate for 60 minutes at 37°C.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of the ABC working solution to each well.

  • Incubate for 30 minutes at 37°C.

  • Wash the wells five times with wash buffer.

  • Add 90 µL of TMB substrate to each well.

  • Incubate for 15-25 minutes at 37°C in the dark.

  • Add 100 µL of stop solution to each well.

  • Read the absorbance at 450 nm within 30 minutes.

  • Construct a standard curve and determine the concentration of phosphorylated TrkA in the samples.

Protocol 4: HIF-1α Reporter Gene Assay[9]

This assay measures the transcriptional activity of HIF-1α.

Materials:

  • HCT-116 cell line stably transfected with a Hypoxia Response Element (HRE)-luciferase reporter construct

  • Cell culture medium and reagents

  • 96-well plates

  • Test compound

  • Hypoxia chamber (1% O2) or chemical inducers of hypoxia (e.g., CoCl2)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Seed the HCT-116-HRE-luciferase cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound.

  • Incubate the plate under normoxic or hypoxic conditions for 16-24 hours.

  • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Calculate the percent inhibition of hypoxia-induced luciferase activity for each compound concentration and determine the IC50 value.

Protocol 5: Western Blot for Phosphorylated Proteins

This protocol is for detecting the phosphorylation status of a target protein (e.g., BAD, STAT3) in response to treatment with a this compound inhibitor.

Materials:

  • Cell line of interest

  • Test compound

  • Lysis buffer containing protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to attach. Treat with the test compound for the desired time.

  • Lyse the cells on ice with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-BAD) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and capture the image using an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein as a loading control.

Protocol 6: Clonogenic Cell Survival Assay

This assay assesses the long-term effect of a compound on the ability of single cells to form colonies.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and reagents

  • 6-well plates

  • Test compound

  • Crystal violet staining solution (0.5% crystal violet in methanol (B129727)/water)

Procedure:

  • Prepare a single-cell suspension of the cancer cells.

  • Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • Remove the drug-containing medium, wash the cells, and add fresh medium.

  • Incubate the plates for 7-14 days, allowing colonies to form.

  • Fix the colonies with methanol and stain with crystal violet solution.

  • Count the number of colonies (typically >50 cells).

  • Calculate the surviving fraction for each treatment group relative to the untreated control.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow.

Pim1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Upregulates BAD BAD Pim1->BAD Phosphorylates (inactivates) Pyrazolo_Inhibitor This compound Inhibitor Pyrazolo_Inhibitor->Pim1 Bcl2 Bcl-2 BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Cell_Survival Cell Survival Bcl2->Cell_Survival Promotes

Pim-1 Signaling Pathway and Inhibition

CDK9_Signaling_Pathway P_TEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II P_TEFb->RNAPII Phosphorylates CTD Pyrazolo_Inhibitor This compound Inhibitor Pyrazolo_Inhibitor->P_TEFb Transcription_Elongation Transcriptional Elongation RNAPII->Transcription_Elongation Anti_apoptotic_proteins Anti-apoptotic Proteins (e.g., Mcl-1) Transcription_Elongation->Anti_apoptotic_proteins Upregulates Cell_Survival Cell Survival Anti_apoptotic_proteins->Cell_Survival Promotes HIF1a_Signaling_Pathway Hypoxia Hypoxia HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization Mitochondrial_Complex_I Mitochondrial Complex I Mitochondrial_Complex_I->HIF1a_Stabilization Regulates BAY_87_2243 BAY 87-2243 BAY_87_2243->Mitochondrial_Complex_I HIF1a HIF-1α HIF1a_Stabilization->HIF1a HIF1_Complex HIF-1 Complex HIF1a->HIF1_Complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_Complex HRE Hypoxia Response Element (HRE) HIF1_Complex->HRE Target_Genes Target Genes (e.g., VEGF, CA9) HRE->Target_Genes Transcription Angiogenesis Angiogenesis & Metabolic Adaptation Target_Genes->Angiogenesis Experimental_Workflow Synthesis Synthesis of This compound Derivatives In_Vitro_Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Synthesis->In_Vitro_Kinase_Assay Cell_Based_Assays Cell-Based Assays (e.g., Proliferation, Apoptosis, Signaling) In_Vitro_Kinase_Assay->Cell_Based_Assays In_Vivo_Studies In Vivo Studies (Xenograft Models) Cell_Based_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

References

Application of Pyrazolo[1,5-a]pyridines in Cancer Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyridines and their related pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds represent a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] In the realm of oncology, these compounds have emerged as privileged structures for the development of targeted cancer therapies. Their mechanism of action primarily involves the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[2][3] This document provides detailed application notes on notable pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives, summarizing their anti-cancer activities and providing standardized protocols for their evaluation.

Key Applications in Cancer Therapy

This compound derivatives have been successfully developed as potent and selective inhibitors of several key oncogenic kinases. These include Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), RET (Rearranged during Transfection) kinase, and Phosphoinositide 3-Kinases (PI3Ks).[4][5][6] By targeting these dysregulated pathways, these compounds offer a promising avenue for precision medicine in cancer treatment.

Quantitative Data on Anti-Cancer Activity

The following tables summarize the in vitro potency of selected this compound and pyrazolo[1,5-a]pyrimidine derivatives against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTarget Kinase(s)IC50 (nM)Reference(s)
BS-194 CDK23[7][8]
CDK130[7]
CDK530[7]
CDK990[7]
CDK7250[7]
WF-47-JS03 KIF5B-RET1.7[3]
Compound 6t CDK290[6]
TRKA450[6]
Compound 6s CDK2230[6]
TRKA450[6]
CPL302415 PI3Kδ18[9]
PI3Kα1421 (Selectivity: PI3Kα/δ = 79)[9]
PI3Kβ25487 (Selectivity: PI3Kβ/δ = 1415)[9]
PI3Kγ16902 (Selectivity: PI3Kγ/δ = 939)[9]

Table 2: Anti-proliferative Activity of Selected this compound/pyrimidine Derivatives against Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference(s)
WF-47-JS03 CCDC6-RET transfected LC-2/adLung Adenocarcinoma0.0053[3]
Tel-KDR transfected Ba/F3-0.99[3]
Compound 6s RFX 393Renal Carcinoma11.70[6]
Compound 6t RFX 393Renal Carcinoma19.92[6]
MM137 BxPC-3Pancreatic Cancer0.18[10]
PC-3Prostate Cancer0.06[10]
Compound 14 MCF-7Breast Cancer0.045[11]
HCT-116Colon Cancer0.006[11]
HepG-2Liver Cancer0.048[11]
Compound 15 MCF-7Breast Cancer0.046[11]
HCT-116Colon Cancer0.007[11]
HepG-2Liver Cancer0.048[11]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound derivatives are provided below.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures and is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).[1][2][12][13]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general framework for measuring the inhibitory effect of this compound compounds on the activity of a specific kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[9][14][15]

Materials:

  • 384-well white plates

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • This compound test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound inhibitor in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of serially diluted inhibitor or DMSO (for control).

    • 2 µL of the diluted kinase enzyme.

  • Initiation of Kinase Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: Western Blot Analysis for Target Engagement

This protocol is used to assess the effect of this compound compounds on the phosphorylation status of downstream targets of the inhibited kinase in cancer cells.[16][17][18][19]

Materials:

  • Cancer cell lines

  • This compound test compounds

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the this compound compound at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and heat at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt and anti-total-Akt) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of target inhibition.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives and a general experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization kinase_assay In Vitro Kinase Inhibition Assay (IC50) synthesis->kinase_assay cytotoxicity_assay Cell Viability/Cytotoxicity Assay (IC50) kinase_assay->cytotoxicity_assay target_engagement Western Blot for Target Engagement cytotoxicity_assay->target_engagement xenograft Tumor Xenograft Model target_engagement->xenograft pk_pd Pharmacokinetics/Pharmacodynamics xenograft->pk_pd

Caption: General experimental workflow for the evaluation of pyrazolo[1,5-a]pyridines.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates Downstream Cell Survival, Proliferation, Growth AKT->Downstream mTORC2 mTORC2 mTORC2->AKT activates Inhibitor This compound (e.g., CPL302415) Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT signaling pathway by pyrazolo[1,5-a]pyridines.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., RET, TRK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Expression, Proliferation, Survival ERK->Transcription Inhibitor This compound (e.g., WF-47-JS03) Inhibitor->RTK

Caption: Inhibition of the MAPK signaling pathway by pyrazolo[1,5-a]pyridines.

Cell_Cycle_Regulation CyclinD_CDK46 Cyclin D / CDK4/6 G1_Phase G1 Phase CyclinD_CDK46->G1_Phase CyclinE_CDK2 Cyclin E / CDK2 S_Phase S Phase CyclinE_CDK2->S_Phase CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S_Phase CyclinB_CDK1 Cyclin B / CDK1 M_Phase M Phase CyclinB_CDK1->M_Phase G1_Phase->S_Phase G1/S Transition G2_Phase G2 Phase S_Phase->G2_Phase G2_Phase->M_Phase G2/M Transition Inhibitor Pyrazolo[1,5-a]pyrimidine (e.g., BS-194) Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2 Inhibitor->CyclinB_CDK1

Caption: Inhibition of cell cycle progression by pyrazolo[1,5-a]pyrimidine CDK inhibitors.

References

Application Notes and Protocols: Pyrazolo[1,5-a]pyridine Compounds as PI3Kγ/δ Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the evaluation of Pyrazolo[1,5-a]pyridine-based compounds as potent and selective dual inhibitors of phosphoinositide 3-kinase (PI3K) isoforms γ and δ. The dual inhibition of PI3Kγ and PI3Kδ is an emerging therapeutic strategy, particularly in immuno-oncology, for its potential to modulate the tumor microenvironment by targeting regulatory T cells and myeloid cells.[1]

Introduction

The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The class I PI3Ks are divided into four isoforms: α, β, γ, and δ. While PI3Kα and β are ubiquitously expressed, PI3Kγ and δ are predominantly found in immune cells, making them attractive targets for immunomodulatory therapies.[3]

This compound and the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds have been identified as promising core structures for the development of selective PI3K inhibitors.[1][3][4][5][6][7] This document outlines the protocols to characterize the biochemical and cellular activity of novel this compound-based compounds, as well as their effects on immune cell polarization and in vivo anti-tumor efficacy.

Data Presentation

The following tables summarize the in vitro biochemical and cellular activities of representative this compound and Pyrazolo[1,5-a]pyrimidine-based PI3K inhibitors.

Table 1: Biochemical and Cellular Activity of this compound Compound 20e

Compound IDPI3Kγ IC50 (nM)PI3Kδ IC50 (nM)p-AKT (S473) EC50 (µM) - Cellular Assay
20e (IHMT-PI3K-315)4.09.10.013

Data sourced from a study on this compound derivatives.[1][2]

Table 2: Biochemical Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives against PI3K Isoforms

Compound IDPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
CPL3024151422254701690218
Compound 1>10000>10000>10000475
CPL302253---2.8

Data for CPL302415 and Compound 1 are from a study on benzimidazole (B57391) derivatives of pyrazolo[1,5-a]pyrimidine.[4][6] Data for CPL302253 is from a study on indole (B1671886) derivatives of pyrazolo[1,5-a]pyrimidine.[5][7]

Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, highlighting the role of PI3Kγ and PI3Kδ.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Kgd PI3Kγ / PI3Kδ RTK->PI3Kgd Activation GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3Kgd Activation PIP2 PIP2 PIP3 PIP3 PI3Kgd->PIP3 Catalyzes PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT mTORC1 mTORC1 AKT->mTORC1 Activates CellSurvival Cell Survival AKT->CellSurvival Promotes PDK1->AKT Phosphorylates (Thr308) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Inhibitor This compound Inhibitor Inhibitor->PI3Kgd Inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Experimental Protocols

Biochemical PI3K Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is for determining the in vitro inhibitory activity of compounds against PI3Kγ and PI3Kδ isoforms. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[8][9][10][11][12]

Materials:

  • Recombinant human PI3Kγ and PI3Kδ enzymes

  • PI3K reaction buffer (50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[11]

  • Lipid substrate: PIP2:3PS (phosphatidylinositol-4,5-bisphosphate and phosphatidylserine) vesicles[8]

  • ATP solution

  • Test compounds (this compound derivatives)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute further in the PI3K reaction buffer.

  • In a 384-well plate, add 0.5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.

  • Prepare the enzyme/lipid substrate mixture by diluting the PI3K enzyme and PIP2:3PS substrate in the PI3K reaction buffer. Add 4 µL of this mixture to each well.

  • Incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the enzyme.

  • Initiate the kinase reaction by adding 0.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each enzyme.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

PI3K_Biochemical_Assay_Workflow Start Start PrepCompounds Prepare serial dilutions of test compounds Start->PrepCompounds AddToPlate Add compounds/vehicle to 384-well plate PrepCompounds->AddToPlate AddEnzyme Add enzyme mix to plate AddToPlate->AddEnzyme PrepEnzyme Prepare enzyme/ lipid substrate mix PrepEnzyme->AddEnzyme Incubate1 Incubate (10-15 min) AddEnzyme->Incubate1 AddATP Add ATP to initiate reaction Incubate1->AddATP Incubate2 Incubate (60 min) AddATP->Incubate2 AddADPGlo Add ADP-Glo™ Reagent Incubate2->AddADPGlo Incubate3 Incubate (40 min) AddADPGlo->Incubate3 AddDetection Add Kinase Detection Reagent Incubate3->AddDetection Incubate4 Incubate (30-60 min) AddDetection->Incubate4 ReadLuminescence Measure Luminescence Incubate4->ReadLuminescence AnalyzeData Calculate % inhibition and IC50 values ReadLuminescence->AnalyzeData End End AnalyzeData->End

Caption: Biochemical PI3K Inhibition Assay Workflow.

Cellular p-AKT (Ser473) Inhibition Assay (LanthaScreen™ Cellular Assay)

This protocol describes a method to determine the potency of compounds in a cellular context by measuring the inhibition of AKT phosphorylation at Ser473.[13][14]

Materials:

  • A suitable cell line expressing the target PI3K isoforms (e.g., HEK293E, or a relevant immune cell line)

  • Cell culture medium and supplements

  • Test compounds

  • Stimulant (e.g., IGF-1)

  • LanthaScreen™ Cellular Assay Lysis Buffer

  • LanthaScreen™ Tb-anti-pAKT(Ser473) antibody

  • Fluorescence plate reader compatible with TR-FRET

Procedure:

  • Seed cells in a 384-well plate at a density of 20,000 cells/well and incubate overnight.

  • The next day, treat the cells with serial dilutions of the test compounds for 30-60 minutes at 37°C.

  • Stimulate the PI3K pathway by adding a pre-determined EC80 concentration of a stimulant like IGF-1 to the wells (except for negative controls). Incubate for 30 minutes at 37°C.

  • Lyse the cells by adding the LanthaScreen™ Cellular Assay Lysis Buffer containing the Tb-anti-pAKT(Ser473) antibody.

  • Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the EC50 values.

pAKT_Cellular_Assay_Workflow Start Start SeedCells Seed cells in 384-well plate Start->SeedCells IncubateOvernight Incubate overnight SeedCells->IncubateOvernight TreatWithCompounds Treat with test compounds (30-60 min) IncubateOvernight->TreatWithCompounds StimulateCells Stimulate with IGF-1 (30 min) TreatWithCompounds->StimulateCells LyseCells Lyse cells and add Tb-anti-pAKT antibody StimulateCells->LyseCells IncubateRT Incubate at RT (60 min) LyseCells->IncubateRT ReadTRFRET Read TR-FRET signal IncubateRT->ReadTRFRET AnalyzeData Calculate emission ratio and EC50 values ReadTRFRET->AnalyzeData End End AnalyzeData->End

Caption: Cellular p-AKT Inhibition Assay Workflow.

Macrophage Polarization Assay

This protocol details the generation of bone marrow-derived macrophages (BMDMs) and their subsequent polarization to M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotypes, followed by analysis of the effect of PI3Kγ/δ inhibitors on this process.[1][15][16][17][18][19]

Materials:

  • 6- to 8-week-old C57BL/6 mice

  • RPMI-1640 medium with L-glutamine, supplemented with 10% FBS, penicillin/streptomycin, and 10 ng/mL M-CSF

  • LPS (Lipopolysaccharide) and IFN-γ for M1 polarization

  • IL-4 for M2 polarization

  • Test compounds

  • Fluorescently labeled antibodies for flow cytometry (e.g., anti-F4/80, anti-CD11b, anti-CD86 for M1, anti-CD206 for M2)

  • Flow cytometer

Procedure: Part A: Generation of BMDMs

  • Isolate femur and tibia from mice and flush the bone marrow with RPMI medium.

  • Lyse red blood cells using ACK lysis buffer.

  • Culture the bone marrow cells in RPMI medium supplemented with M-CSF for 7 days. Add fresh medium on day 3.

  • On day 7, harvest the adherent BMDMs.

Part B: Macrophage Polarization and Treatment

  • Plate the BMDMs in 6-well plates.

  • To induce M2 polarization, treat the cells with IL-4 (20 ng/mL) in the presence or absence of the test compound for 24-48 hours.

  • To assess repolarization from M2 to M1, first polarize the cells to the M2 phenotype with IL-4 for 24 hours, then add the test compound along with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for another 24 hours.

Part C: Flow Cytometry Analysis

  • Harvest the cells and stain with fluorescently labeled antibodies against macrophage surface markers (F4/80, CD11b) and polarization markers (CD86 for M1, CD206 for M2).

  • Analyze the stained cells using a flow cytometer to quantify the percentage of M1 and M2 macrophages in each treatment group.

Macrophage_Polarization_Workflow Start Start IsolateMarrow Isolate bone marrow from mice Start->IsolateMarrow CultureBMDMs Culture cells with M-CSF for 7 days IsolateMarrow->CultureBMDMs HarvestBMDMs Harvest mature BMDMs CultureBMDMs->HarvestBMDMs PlateBMDMs Plate BMDMs HarvestBMDMs->PlateBMDMs PolarizeM2 Polarize to M2 with IL-4 PlateBMDMs->PolarizeM2 TreatCompound Treat with test compound PolarizeM2->TreatCompound RepolarizeM1 Repolarize to M1 with LPS/IFN-γ + compound PolarizeM2->RepolarizeM1 StainCells Stain with fluorescent antibodies TreatCompound->StainCells RepolarizeM1->StainCells FlowCytometry Analyze by flow cytometry StainCells->FlowCytometry AnalyzeData Quantify M1/M2 populations FlowCytometry->AnalyzeData End End AnalyzeData->End

Caption: Macrophage Polarization Assay Workflow.

In Vivo Anti-Tumor Efficacy Study (MC38 Syngeneic Mouse Model)

This protocol describes the evaluation of the in vivo anti-tumor efficacy of a this compound-based PI3Kγ/δ inhibitor in a syngeneic mouse model of colon adenocarcinoma.[1][20][21][22][23][24]

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • MC38 murine colon adenocarcinoma cell line

  • Matrigel

  • Test compound formulated for in vivo administration (e.g., oral gavage)

  • Calipers for tumor measurement

  • Anesthesia and surgical equipment for orthotopic implantation (if applicable)

Procedure:

  • Culture MC38 cells and harvest them during the exponential growth phase.

  • For a subcutaneous model, inject 1 x 10^6 MC38 cells mixed with Matrigel into the flank of each mouse.[21]

  • For an orthotopic model, surgically inject 2 x 10^6 MC38 cells into the cecal wall.[20][24]

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into vehicle control and treatment groups.

  • Administer the test compound at a predetermined dose and schedule (e.g., daily oral gavage).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).

  • Analyze the tumor growth data to determine the anti-tumor efficacy of the compound.

InVivo_Study_Workflow Start Start ImplantTumor Implant MC38 tumor cells in C57BL/6 mice Start->ImplantTumor MonitorTumorGrowth Monitor tumor growth ImplantTumor->MonitorTumorGrowth RandomizeMice Randomize mice into treatment groups MonitorTumorGrowth->RandomizeMice AdministerCompound Administer test compound or vehicle RandomizeMice->AdministerCompound MeasureTumors Measure tumor volume and body weight regularly AdministerCompound->MeasureTumors EndOfStudy End of study MeasureTumors->EndOfStudy EuthanizeAndExcise Euthanize mice and excise tumors EndOfStudy->EuthanizeAndExcise AnalyzeData Analyze tumor growth data EuthanizeAndExcise->AnalyzeData End End AnalyzeData->End

Caption: In Vivo Anti-Tumor Efficacy Study Workflow.

References

Application Notes and Protocols: Pyrazolo[1,5-a]pyridine as EP1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyrazolo[1,5-a]pyridine derivatives as selective antagonists for the Prostaglandin (B15479496) E2 receptor subtype 1 (EP1). This document includes a summary of their biological activity, detailed experimental protocols for their evaluation, and visualizations of the key pathways and workflows involved.

Introduction to EP1 Receptor and this compound Antagonists

The EP1 receptor is a G-protein coupled receptor (GPCR) that is activated by the endogenous ligand prostaglandin E2 (PGE2). Upon activation, the EP1 receptor couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger involved in a variety of physiological and pathological processes, including pain, inflammation, and smooth muscle contraction.[1][2]

Dysregulation of the PGE2/EP1 signaling pathway has been implicated in various disorders, such as chronic pain, overactive bladder, and certain types of cancer. Consequently, the development of selective EP1 receptor antagonists has emerged as a promising therapeutic strategy. The this compound scaffold has been identified as a privileged structure in medicinal chemistry, and numerous derivatives have been synthesized and evaluated for their potent and selective EP1 antagonist activity.[3][4] These compounds have shown efficacy in preclinical models, demonstrating their potential for the treatment of EP1-mediated diseases.[2][4]

Quantitative Data Summary

The following table summarizes the in vitro potency of a selection of this compound derivatives as EP1 receptor antagonists.

Compound IDStructurehEP1 IC50 (nM)Reference
4c 1-((5-chloro-2-phenylpyrazolo[1,5-a]pyridin-7-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylic acid8.9[2]
4f 1-((5-chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyridin-7-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylic acid12[4]
4j 1-((5-chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyridin-7-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylic acid15[4]

Signaling Pathway and Experimental Workflow

EP1_Signaling_Pathway PGE2 PGE2 EP1 EP1 PGE2->EP1 Binds & Activates Gq Gq EP1->Gq Activates Antagonist Antagonist Antagonist->EP1 Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2_release IP3->Ca2_release Triggers PKC PKC DAG->PKC Response Response Ca2_release->Response PKC->Response

Caption: EP1 Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of this compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay EP1 Receptor Binding Assay (Determine Ki) Characterization->Binding_Assay Functional_Assay Functional Assay (Calcium Mobilization - IC50) Binding_Assay->Functional_Assay Selectivity Selectivity Assays (vs. other EP receptors) Functional_Assay->Selectivity Lead_Optimization Lead Optimization Functional_Assay->Lead_Optimization SAR PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Selectivity->PK_Studies Efficacy_Models Efficacy in Disease Models (e.g., Overactive Bladder) PK_Studies->Efficacy_Models Toxicity Preliminary Toxicity Assessment Efficacy_Models->Toxicity Efficacy_Models->Lead_Optimization Toxicity->Lead_Optimization

Caption: Experimental Workflow for EP1 Antagonist Development.

Experimental Protocols

Protocol 1: General Synthesis of this compound Core

This protocol describes a general method for the synthesis of the this compound scaffold, which can be adapted for the synthesis of various EP1 receptor antagonists.

Materials:

  • Substituted 1-amino-2-halopyridinium salt

  • Substituted alkyne

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Anhydrous solvent (e.g., DMF or toluene)

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1-amino-2-halopyridinium salt (1.0 eq), the palladium catalyst (0.05 eq), and CuI (0.1 eq).

  • Add the anhydrous solvent, followed by the substituted alkyne (1.2 eq) and the base (2.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro EP1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the human EP1 receptor.

Materials:

  • HEK293 cells stably expressing the human EP1 receptor

  • Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand: [3H]-PGE2

  • Non-specific binding control: Unlabeled PGE2 (10 µM)

  • Test compounds (this compound derivatives) at various concentrations

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hEP1 cells to confluency and harvest.

    • Homogenize the cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in fresh buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of membrane preparation (10-20 µg of protein).

    • Add 25 µL of [3H]-PGE2 (final concentration ~1-2 nM).

    • Add 25 µL of test compound at various concentrations or vehicle control. For non-specific binding, add 25 µL of unlabeled PGE2.

    • Incubate the plate at room temperature for 90 minutes.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vitro Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound derivatives to antagonize PGE2-induced increases in intracellular calcium in cells expressing the EP1 receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human EP1 receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • PGE2 (agonist)

  • Test compounds (this compound derivatives)

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating:

    • Seed the EP1-expressing cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with the calcium-sensitive dye solution in assay buffer.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • Wash the cells with assay buffer to remove excess dye.

  • Antagonist Incubation:

    • Add various concentrations of the test compounds to the wells and incubate at room temperature for 15-30 minutes.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading.

    • Inject a solution of PGE2 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (100%) and the baseline (0%).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 4: In Vivo Evaluation in a Rat Model of Overactive Bladder

This protocol describes an in vivo model to assess the efficacy of this compound EP1 antagonists in a rat model of overactive bladder induced by bladder outlet obstruction.

Materials:

  • Female Sprague-Dawley rats

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Suture material

  • Catheters

  • Cystometry recording equipment

  • Test compound formulated for intravenous or oral administration

Procedure:

  • Induction of Bladder Outlet Obstruction (BOO):

    • Anesthetize the rats.

    • Make a lower abdominal incision to expose the bladder and proximal urethra.

    • Place a ligature around the urethra, tied loosely around a steel rod to create a partial obstruction.

    • Remove the rod and close the incision.

    • Allow the animals to recover for 2-4 weeks to develop bladder hyperactivity.

  • Cystometry:

    • Anesthetize the BOO rats.

    • Implant a catheter into the bladder dome for infusion and pressure recording.

    • Allow the rats to recover from surgery.

    • Place the conscious, freely moving rats in a metabolic cage.

    • Connect the bladder catheter to a pressure transducer and an infusion pump.

    • Infuse saline into the bladder at a constant rate and record the intravesical pressure.

  • Drug Administration and Evaluation:

    • After a baseline period of stable micturition cycles, administer the this compound EP1 antagonist intravenously or orally.

    • Continue the cystometric recording for a defined period after drug administration.

    • Analyze the cystometrograms for changes in bladder capacity, micturition pressure, and the frequency of non-voiding contractions.

  • Data Analysis:

    • Compare the urodynamic parameters before and after drug administration.

    • Use appropriate statistical tests to determine the significance of any observed effects.

Conclusion

The this compound scaffold represents a promising class of EP1 receptor antagonists with potential therapeutic applications in a range of disorders. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals working in this area. The detailed methodologies for synthesis, in vitro characterization, and in vivo evaluation will facilitate the discovery and development of novel and effective EP1-targeted therapies.

References

Application Notes: Development of Pyrazolo[1,5-a]pyridine-3-carboxamides for Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, creating an urgent need for novel antitubercular agents with new mechanisms of action.[1][2] Pyrazolo[1,5-a]pyridine-3-carboxamides have emerged as a promising class of compounds, demonstrating potent activity against both drug-susceptible and drug-resistant Mtb strains.[1][3][4] These compounds exhibit low nanomolar minimum inhibitory concentrations (MICs) and have shown efficacy in murine models of tuberculosis infection.[1][3] This document provides an overview of their mechanism of action, biological activity, and detailed protocols for their synthesis and evaluation.

Mechanism of Action

This compound-3-carboxamides are believed to target the cytochrome bcc complex (Complex III) of the electron transport chain in Mycobacterium tuberculosis.[5][6][7] Specifically, they inhibit QcrB, a critical subunit of this complex.[6][7][8] The cytochrome bcc complex plays a vital role in cellular respiration by transferring electrons, which contributes to the generation of a proton motive force across the mycobacterial cell membrane. This force is essential for the synthesis of ATP, the primary energy currency of the cell.[7] By inhibiting QcrB, these compounds disrupt the electron transport chain, leading to a depletion of cellular ATP levels and ultimately causing bacterial cell death.[6] This mechanism is distinct from many existing tuberculosis drugs, making it effective against strains that have developed resistance to conventional therapies.

etc_complexes Complex I/II Quinone Pool Cytochrome bcc (QcrB) Complex IV etc_complexes:f1->etc_complexes:f2 etc_complexes:f2->etc_complexes:f3 proton_motive_force Proton Motive Force etc_complexes:f2->proton_motive_force H+ pumping inhibitor This compound -3-carboxamides inhibitor->etc_complexes:f2 atp_synthesis ATP Synthesis cell_death Bacterial Cell Death atp_synthesis->cell_death Depletion leads to proton_motive_force->atp_synthesis

Caption: Mechanism of action of this compound-3-carboxamides.

Structure-Activity Relationship (SAR)

SAR studies have revealed key structural features necessary for the potent antitubercular activity of this scaffold.[9][10]

  • This compound Core: This fused heterocyclic system is essential for activity.

  • Carboxamide Linker: The amide bond is a critical component, and modifications to the amine portion significantly impact potency and pharmacokinetic properties.

  • Side Chains: The introduction of diaryl side chains has been shown to improve efficacy against drug-resistant Mtb strains.[3] For instance, incorporating a 4-trifluoromethoxyphenyl group can enhance potency.[3][11]

  • Substitution on the Core: The nature and position of substituents on the this compound ring, such as methyl or methoxy (B1213986) groups, can modulate activity against both drug-sensitive and drug-resistant isolates.[3]

Quantitative Data Summary

The following tables summarize the in vitro activity and cytotoxicity of representative This compound-3-carboxamide (B1625802) derivatives against various Mtb strains and a mammalian cell line.

Table 1: In Vitro Activity Against Drug-Sensitive Mtb Strains

CompoundMIC vs. H37Rv (μg/mL)MIC vs. H37Ra (μg/mL)Cytotoxicity IC50 vs. VERO cells (μg/mL)
5k 0.005 - 0.01 (nM range)[1]Not Reported>50
6a <0.002 - 0.381[3]Not Reported>50[3]
6f <0.002 - 0.381[3]Not Reported>50[3]
6j <0.002 - 0.381[3]Not Reported3.15[3][11]
6n <0.002 - 0.381[3]Not Reported>50[3]
7 0.006[12]Not Reported>50[12]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.

Table 2: In Vitro Activity Against Drug-Resistant Mtb Strains

CompoundMIC vs. INH-Resistant (rINH) Mtb (μg/mL)MIC vs. RMP-Resistant (rRMP) Mtb (μg/mL)
5k 0.005 - 0.01 (nM range)[1]0.005 - 0.01 (nM range)[1]
6a <0.002 - 0.465[3]<0.002 - 0.004[3]
6f <0.002 - 0.465[3]<0.002 - 0.004[3]
6j <0.002 - 0.465[3]<0.002 - 0.004[3]
6n Not ReportedNot Reported
7 0.003 - 0.014[12]0.003 - 0.014[12]

INH: Isoniazid; RMP: Rifampicin.

Experimental Protocols

The following section details the generalized protocols for the synthesis and evaluation of this compound-3-carboxamides.

cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Chemical Synthesis of This compound -3-carboxamides activity Antitubercular Activity Screening (MABA) synthesis->activity Test Compounds cytotoxicity Cytotoxicity Assay (VERO Cells) activity->cytotoxicity Select Potent Hits efficacy Efficacy in Mtb-Infected Mouse Model cytotoxicity->efficacy Select Non-Toxic Leads

Caption: Overall experimental workflow for drug development.

Protocol 1: General Synthesis of this compound-3-carboxamides

This protocol describes a common two-step synthetic route involving the formation of a this compound-3-carboxylate intermediate followed by amidation.[1][3]

Step A: Synthesis of this compound-3-carboxylate Intermediate

  • N-Amination: To a solution of a substituted pyridine (B92270) in a suitable solvent, add an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH).

  • Stir the reaction mixture at room temperature for the appropriate duration until the formation of the N-aminopyridinium salt is complete.

  • 1,3-Bipolar Cycloaddition: To the resulting salt, add a substituted ethyl propiolate and a base (e.g., K2CO3).

  • Heat the mixture under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • After cooling, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield the this compound-3-carboxylate intermediate.

Step B: Amidation

  • Hydrolysis (if starting from ester): Hydrolyze the ester intermediate from Step A using a base like NaOH in an aqueous alcohol solution to obtain the corresponding carboxylic acid.

  • Amide Coupling: Dissolve the this compound-3-carboxylic acid in an anhydrous solvent like DMF.

  • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA), followed by the desired primary amine.

  • Stir the reaction at room temperature overnight.[3]

  • Perform an aqueous workup, extract the product, and purify by column chromatography to obtain the final this compound-3-carboxamide derivative.

start Substituted Pyridine step1 1. N-Amination (e.g., MSH) 2. 1,3-Bipolar Cycloaddition (with ethyl propiolate) start->step1 intermediate This compound -3-carboxylate Ester step1->intermediate step2 Hydrolysis (NaOH) intermediate->step2 acid This compound -3-carboxylic Acid step2->acid step3 Amide Coupling (Primary Amine, HATU, DIPEA) acid->step3 final_product This compound -3-carboxamide step3->final_product

Caption: Generalized synthetic scheme for the target compounds.

Protocol 2: In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mtb H37Rv.[1]

  • Preparation: Use sterile 96-well microplates. Add 100 µL of Middlebrook 7H9 broth supplemented with OADC to all wells.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the plate, starting from a high concentration. Leave designated wells as drug-free controls.

  • Inoculation: Add 100 µL of Mtb H37Rv culture (adjusted to a McFarland standard of 1.0 and then diluted 1:20) to each well.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Assay Development: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.

  • Reading: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is defined as the lowest compound concentration that prevents this color change.

Protocol 3: Cytotoxicity Assay (CCK-8 Assay)

This protocol assesses the toxicity of the compounds against a mammalian cell line, such as VERO (African green monkey kidney cells).[1]

  • Cell Seeding: Seed VERO cells in a 96-well plate at a density of 5x10^3 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Addition: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours.

  • Assay Development: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for another 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the cell viability as a percentage relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Protocol 4: In Vivo Efficacy in an Autoluminescent Mtb-Infected Mouse Model

This protocol provides a general workflow for assessing the in vivo efficacy of lead compounds using a bioluminescent Mtb strain (e.g., autoluminescent H37Ra).[1][3]

  • Infection: Infect female BALB/c mice intravenously or via aerosol with a suspension of the autoluminescent Mtb strain.

  • Treatment Initiation: After a set period to establish infection (e.g., 24 hours), begin treatment. Administer the test compound (e.g., 5k or 6j) orally once daily for a specified duration (e.g., 8-14 days).[1][3]

  • Control Groups: Include an untreated vehicle control group and a positive control group treated with a standard anti-TB drug (e.g., Isoniazid).

  • Monitoring: Monitor the progression of the infection by measuring the bioluminescent signal from the lungs of anesthetized mice at regular intervals using an in vivo imaging system (IVIS).

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice. Homogenize the lungs and plate serial dilutions on 7H11 agar (B569324) plates to determine the bacterial burden (Colony Forming Units - CFUs).

  • Data Analysis: Compare the bioluminescent signal and CFU counts between the treated and control groups to determine the compound's efficacy in reducing the bacterial load. A significant reduction indicates promising in vivo activity.[1]

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) compounds utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and cleaner reaction profiles, aligning with the principles of green chemistry.[1][2] The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, making its efficient synthesis a key focus for drug discovery and development.[1]

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse pharmacological properties. Several synthetic strategies have been developed for their preparation, with microwave-assisted methods emerging as a highly effective and widely adopted approach.[1] Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can lead to the acceleration of reaction rates and the formation of products with high purity. This document outlines various microwave-assisted protocols, including one-pot, three-component, and solvent-free methods for the synthesis of substituted pyrazolo[1,5-a]pyrimidines.

Data Presentation: Comparison of Microwave-Assisted Synthesis Protocols

The following tables summarize quantitative data from various microwave-assisted synthetic protocols for pyrazolo[1,5-a]pyrimidine derivatives, allowing for easy comparison of reaction conditions and outcomes.

Table 1: One-Pot Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidinones

Starting Material 1 (β-ketonitrile)Starting Material 2 (Hydrazine)Starting Material 3 (β-ketoester)SolventTemperature (°C)TimeYield (%)Reference
Substituted β-ketonitrileHydrazineEthyl acetoacetateMethanol (B129727)1505 min (step 1) + 2 h (step 2)52[3][4]

Table 2: Solvent-Free Microwave-Assisted Synthesis of 2,7-Diarylsubstituted Pyrazolo[1,5-a]pyrimidines

Starting Material 1 (β-enaminone)Starting Material 2 (NH-5-aminopyrazole)CatalystTemperature (°C)Time (min)Yield (%)Reference
β-enaminones (1a-c)NH-5-aminopyrazoles (2a-c)None180288-97[5]

Table 3: Three-Component Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

Starting Material 1Starting Material 2Starting Material 3SolventPower (W)TimeYield (%)Reference
Methyl 5-aminopyrazole-4-carboxylatesTrimethyl orthoformatePrimary aminesVarious150 (max)Optimized60-85[6][7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: One-Pot Microwave-Assisted Synthesis of Substituted Pyrazolo[1,5-a]pyrimidinones[3][4]

This protocol describes a one-pot, two-step synthesis of substituted pyrazolo[1,5-a]pyrimidinones.

Materials:

  • Substituted β-ketonitrile

  • Hydrazine

  • β-ketoester (e.g., ethyl acetoacetate)

  • Methanol

  • Acetic acid

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • To a solution of the β-ketonitrile in methanol in a microwave vial, add hydrazine.

  • Seal the vial and heat the mixture at 150 °C for 5 minutes under microwave irradiation.

  • After cooling the reaction mixture, add the β-ketoester and acetic acid to the same vial.

  • Reseal the vial and heat the reaction mixture at 150 °C for an additional 2 hours under microwave irradiation.

  • After the reaction is complete, cool the vial to room temperature.

  • The target pyrazolo[1,5-a]pyrimidinone can be isolated and purified using standard laboratory techniques (e.g., filtration, recrystallization, or column chromatography).

Protocol 2: Solvent-Free Microwave-Assisted Synthesis of 2,7-Diarylsubstituted Pyrazolo[1,5-a]pyrimidines[5]

This protocol details a solvent- and catalyst-free approach to synthesizing 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines.

Materials:

  • β-enaminones (1a-c)

  • NH-5-aminopyrazoles (2a-c)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave vial, combine the appropriate β-enaminone and NH-5-aminopyrazole.

  • Seal the vial and subject the mixture to microwave irradiation at 180 °C for 2 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The product can be collected by adding a mixture of ethanol (B145695) and water, followed by filtration. Further purification can be achieved by recrystallization if necessary.

Protocol 3: Three-Component Microwave-Assisted Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones[6][7][8]

This protocol outlines a one-pot, three-component reaction for the synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.

Materials:

  • Methyl 5-aminopyrazole-4-carboxylates

  • Trimethyl orthoformate

  • Primary amines (e.g., benzylamine)

  • Solvent (as optimized, e.g., various alcohols or aprotic solvents)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave vial, combine the methyl 5-aminopyrazole-4-carboxylate, trimethyl orthoformate, and the primary amine in the chosen solvent.

  • Seal the vial and irradiate the mixture in a microwave reactor with a maximum power of 150 W for the optimized reaction time.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction vial to room temperature.

  • The desired pyrazolo[3,4-d]pyrimidin-4-one product can often be isolated by simple filtration and washed with a suitable solvent.

Mandatory Visualizations

The following diagrams illustrate the general workflows and logical relationships in the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidine compounds.

G A Starting Materials (e.g., β-ketonitrile, Hydrazine, β-ketoester) B Solvent Addition (e.g., Methanol) A->B C Microwave Irradiation (Step 1) B->C D Addition of Reagents (e.g., β-ketoester, Acetic Acid) C->D E Microwave Irradiation (Step 2) D->E F Work-up and Purification E->F G Final Product (Pyrazolo[1,5-a]pyrimidinone) F->G

Caption: One-Pot Synthesis Workflow.

G A Starting Materials (β-enaminone, NH-5-aminopyrazole) B Solvent-Free Mixture A->B C Microwave Irradiation B->C D Work-up and Purification C->D E Final Product (2,7-Diarylsubstituted Pyrazolo[1,5-a]pyrimidine) D->E

Caption: Solvent-Free Synthesis Workflow.

G A Starting Materials (Aminopyrazole, Orthoformate, Amine) B One-Pot Mixture in Solvent A->B C Microwave Irradiation B->C D Work-up and Purification C->D E Final Product (Pyrazolo[3,4-d]pyrimidin-4-one) D->E

Caption: Three-Component Synthesis Workflow.

References

Application Notes & Protocols: Green Chemistry Approaches for the Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazolo[1,5-a]pyrimidines are a vital class of nitrogen-containing heterocyclic compounds, recognized for their wide array of pharmacological activities, including their roles as anticancer, anti-inflammatory, and antiviral agents.[1][2] Traditional synthesis methods for these compounds often rely on harsh reaction conditions, toxic solvents, and lengthy reaction times. The adoption of green chemistry principles in the synthesis of pyrazolo[1,5-a]pyrimidines offers significant advantages, such as reduced environmental impact, increased safety, and improved efficiency.[1][3]

These application notes provide an overview of various green synthetic strategies for pyrazolo[1,5-a]pyrimidines, including microwave-assisted synthesis, ultrasound-assisted synthesis, and the use of green solvents like polyethylene (B3416737) glycol (PEG-400), glycerol, and water. Detailed protocols for key methodologies are provided to facilitate their implementation in a laboratory setting.

Green Synthetic Methodologies: A Comparative Overview

Several green chemistry approaches have been successfully employed for the synthesis of pyrazolo[1,5-a]pyrimidines. These methods aim to minimize waste, reduce energy consumption, and utilize less hazardous materials. A summary of the quantitative data for different green synthetic methods is presented in the tables below.

Table 1: Ultrasound-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
ReactantsSolventTime (min)Temperature (°C)Yield (%)Reference
4-alkoxy-1,1,1-trifluoro-3-alken-2-ones and 3-amino-5-methyl-1H-pyrazoleEtOH57561-98[4][5]
Aminopyrazole, formylated active proton compounds, and KHSO4Aqueous---[6][7]
5-aminopyrazoles, acetylenic esters, and KHSO4Aqueous--Good[8]
5-(substituted phenyl)-1,3,4-thiadiazol-2-amines, pyrazole-4-carbaldehyde, and 2-mercaptoacetic acidEthanol (B145695)55-655091-97[9]
Table 2: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
ReactantsSolvent/ConditionsTime (min)Temperature (°C)Yield (%)Reference
5-aminopyrazole, ethoxycarbonyl isothiocyanate, NaOH, and MeITHF5 then 3100 then 8077[10]
E-3-(N,N-dimethylamino)-1-(4-(phenylsulfonyl)phenyl)prop-2-en-1-one and aminopyrazolesEthanol/K2CO3--85[11]
3-oxo-2-(2-arylhydrazinylidene) butanenitriles and 5-amino-1H-pyrazolesSolvent-free--High[12]
1-phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dione, N,N-dimethylformamide dimethyl acetal, and hydrazinesWater/Acetic acid9-10115-14078-90[9]
Table 3: Synthesis of Pyrazolo[1,5-a]pyrimidines in Green Solvents
ReactantsSolvent/CatalystTime (h)ConditionYield (%)Reference
4-(4'-chloro-phenylazo)-5-amino pyrazole (B372694) and α,β-unsaturated carbonyl compounds (chalcones)PEG-400--Excellent[1][2]
Aldehyde, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and urea/thioureaGlycerol/p-TSA2.5-4.0Reflux75-91[13]
Hydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, aryl aldehydes, and ammonium (B1175870) acetateWater/nano-ZnO-RefluxHigh[14]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol is based on the cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole.[4][5]

Materials:

  • 4-alkoxy-1,1,1-trifluoro-3-alken-2-one (1 mmol)

  • 3-amino-5-methyl-1H-pyrazole (1.2 mmol)

  • Ethanol (10 mL)

  • 25 mL beaker

  • Ultrasonic probe (6 mm)

Procedure:

  • In a 25 mL beaker, combine the 4-alkoxy-1,1,1-trifluoro-3-alken-2-one (1 mmol), 3-amino-5-methyl-1H-pyrazole (1.2 mmol), and ethanol (10 mL).

  • Sonicate the reaction mixture using a 6 mm ultrasonic probe with an amplitude of 20% and a programmed temperature of 75 °C.

  • Continue sonication for 5 minutes. The reaction temperature will typically rise to 68–72 °C.

  • After 5 minutes, cool the reaction mixture to room temperature.

  • Evaporate the ethanol under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted One-Pot Synthesis of 2-(Methylsulfanyl)pyrazolo[1,5-a][1][3][5]triazin-4(3H)-ones

This protocol describes a sequential one-pot synthesis of 2-(methylsulfanyl)pyrazolo[1,5-a][1][3][5]triazin-4(3H)-ones from 5-aminopyrazoles.[10]

Materials:

  • 5-aminopyrazole (1.0 equiv.)

  • Ethoxycarbonyl isothiocyanate (1.0 equiv.)

  • Dry Tetrahydrofuran (THF) (3 mL)

  • 2N Sodium Hydroxide (NaOH) (2.0 equiv.)

  • Iodomethane (MeI) (1.0 equiv.)

  • Microwave vial

Procedure:

  • In a microwave vial, dissolve the 5-aminopyrazole (1.0 equiv.) in dry THF (3 mL) at 0 °C.

  • Add ethoxycarbonyl isothiocyanate (1.0 equiv.) dropwise to the solution.

  • After complete addition, stir the mixture for 2 minutes at room temperature.

  • Seal the vial and place it in a microwave reactor. Heat at 100 °C for 5 minutes.

  • Cool the vial, then add 2N NaOH (2.0 equiv.).

  • Reseal the vial and irradiate at 80 °C for 3 minutes in the microwave reactor.

  • After cooling, add MeI (1.0 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes.

  • Isolate the product by filtration and wash with a suitable solvent.

Protocol 3: Synthesis of Pyrazolo[1,5-a]pyrimidines using PEG-400 as a Green Solvent

This protocol outlines the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives from 4-(4'-chloro-phenylazo)-5-amino pyrazole and chalcones in PEG-400.[1][2]

Materials:

  • 4-(4'-chloro-phenylazo)-5-amino pyrazole

  • Substituted α,β-unsaturated carbonyl compounds (chalcones)

  • Polyethylene glycol (PEG-400)

Procedure:

  • Combine the 4-(4'-chloro-phenylazo)-5-amino pyrazole and the chalcone (B49325) in PEG-400 in a reaction vessel.

  • Heat the reaction mixture with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration and wash with water.

  • Recrystallize the product from a suitable solvent to afford the pure pyrazolo[1,5-a]pyrimidine.

Visualizing Workflows and Pathways

The following diagrams illustrate the general workflows for the green synthesis of pyrazolo[1,5-a]pyrimidines.

G cluster_ultrasound Ultrasound-Assisted Synthesis Reactants Reactants Solvent Solvent Reactants->Solvent Sonication Sonication Solvent->Sonication Workup Workup Sonication->Workup Product Product Workup->Product G cluster_microwave Microwave-Assisted Synthesis Reactants_MW Reactants Solvent_MW Solvent Reactants_MW->Solvent_MW Microwave_Irradiation Microwave_Irradiation Solvent_MW->Microwave_Irradiation Workup_MW Workup Microwave_Irradiation->Workup_MW Product_MW Product Workup_MW->Product_MW G cluster_mcr Multi-Component Reaction in Green Solvent Component_A Component_A One_Pot_Reaction One-Pot Reaction (Green Solvent) Component_A->One_Pot_Reaction Component_B Component_B Component_B->One_Pot_Reaction Component_C Component_C Component_C->One_Pot_Reaction Final_Product Final_Product One_Pot_Reaction->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Improving Regioselectivity in Pyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Pyrazolo[1,5-a]pyridines, with a focus on improving regioselectivity.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Poor Regioselectivity in [3+2] Cycloaddition Reactions

Question: My [3+2] cycloaddition reaction between an N-aminopyridine and an α,β-unsaturated compound is yielding a mixture of regioisomers. How can I improve the regioselectivity?

Answer: Poor regioselectivity in the [3+2] cycloaddition for Pyrazolo[1,5-a]pyridine synthesis is a common challenge. The outcome is often influenced by the electronic and steric nature of the reactants, as well as the reaction conditions. Here are several factors to consider for troubleshooting:

  • Nature of the α,β-Unsaturated Compound: The substituents on the double or triple bond play a crucial role. Electron-withdrawing groups can significantly influence the regiochemical outcome. For instance, in reactions with unsymmetrical alkynes, the regioselectivity is dictated by the electronic and steric effects of the substituents.

  • Catalyst and Mediator Selection:

    • TEMPO-Mediation: A (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO)-mediated [3+2] annulation-aromatization has been shown to provide high and predictable regioselectivity.[1] In this method, TEMPO is proposed to act as both a Lewis acid and an oxidant.[1]

    • PIDA-Mediation: Phenyliodine(III) diacetate (PIDA) can mediate a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes.[2]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. It is advisable to screen different solvents to optimize regioselectivity. For some oxidative [3+2] cycloadditions of N-aminopyridines, N-methylpyrrolidone (NMP) has been used as the solvent under metal-free conditions.[2]

  • Starting Material Strategy: Utilizing symmetric N-aminopyridines can circumvent the issue of regioselectivity, although this may not always be feasible depending on the desired final product.[3] A scalable, catalyst-free concerted [3+2] cycloaddition of alkyne and alkene derivatives to 2-imino-1H-pyridin-1-amines has been reported to overcome the poor selectivity often seen with asymmetric N-aminopyridines.[3]

Issue 2: Unexpected Side Product Formation

Question: I am observing the formation of unexpected side products, such as Imidazo[1,5-a]pyridines, instead of the desired this compound. What could be the cause?

Answer: The formation of isomeric heterocycles like Imidazo[1,5-a]pyridines indicates a divergence in the reaction pathway. This can be influenced by the reaction conditions and the nature of the starting materials. It has been reported that from a common intermediate, the reaction can be directed towards either Pyrazolo[1,5-a]pyridines or Imidazo[1,5-a]pyridines by modifying the protocol.

Issue 3: Low Reaction Yield

Question: My regioselectivity is acceptable, but the overall yield of the this compound is low. How can I improve it?

Answer: Low yields can stem from various factors, from reagent quality to suboptimal reaction conditions. Consider the following troubleshooting steps:

  • Reagent Purity: Ensure the purity of your starting materials, especially the N-aminopyridines and α,β-unsaturated compounds. Impurities can lead to side reactions and lower the yield of the desired product.

  • Optimization of Reaction Conditions:

    • Temperature: Some reactions proceed well at room temperature, while others may require heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and reaction time.

    • Catalyst/Mediator Loading: The amount of catalyst or mediator (e.g., TEMPO, PIDA) can be critical. A systematic optimization of the catalyst loading should be performed.

    • Atmosphere: For oxidative coupling reactions, the presence of an oxidant like molecular oxygen can be crucial. For instance, in an AcOH and O2-promoted cross-dehydrogenative coupling, conducting the reaction under an oxygen atmosphere significantly improves the yield.

  • Work-up and Purification: An improper work-up procedure can lead to product loss. Ensure that the extraction and purification steps are optimized for your specific product. The basicity of the pyridine (B92270) moiety can sometimes cause issues like tailing during column chromatography on silica (B1680970) gel. This can occasionally be mitigated by adding a small amount of a basic modifier like triethylamine (B128534) to the eluent.

Quantitative Data Summary

The following tables summarize quantitative data from selected publications to facilitate comparison of different synthetic methods.

Table 1: Comparison of Catalysts/Mediators in this compound Synthesis

Catalyst/MediatorStarting MaterialsSolventTemperature (°C)Yield (%)RegioselectivityReference
TEMPON-aminopyridines and α,β-unsaturated compoundsNot specifiedNot specifiedGood to ExcellentHigh and predictable[1]
PIDAN-aminopyridinium ylides and electron-deficient alkenesNot specifiedNot specifiedNot specifiedRegioselective[2]
None (Catalyst-Free)N-aminopyridines and α,β-unsaturated carbonylsNMPRoom TemperatureNot specifiedNot specified[2]
None (Sonochemical)2-Imino-1H-pyridin-1-amines and alkynes/alkenesVariousNot specifiedHighHigh[3]
Acetic Acid / O₂N-amino-2-iminopyridines and 1,3-dicarbonylsEthanol130Up to 94%Not specified[4]

Table 2: Influence of Solvent on Sonochemical Synthesis of a this compound Derivative

EntrySolventMethodTime (min)Yield (%)Reference
1EtOHHeating18054[3]
2EtOHSonication2069[3]
3MeOHHeating18049[3]
4MeOHSonication2067[3]

Key Experimental Protocols

Protocol 1: TEMPO-Mediated [3+2] Annulation-Aromatization

This protocol is adapted from a reported procedure for the synthesis of Pyrazolo[1,5-a]pyridines.[1]

Materials:

  • N-aminopyridine derivative

  • α,β-unsaturated compound

  • TEMPO

  • Base (e.g., DBU or DIPEA)

  • Solvent (e.g., anhydrous DCM or DCE)

Procedure:

  • To a solution of the N-aminopyridine derivative (1.0 equiv) and the α,β-unsaturated compound (2.0 equiv) in the chosen anhydrous solvent, add TEMPO (1.2 equiv).

  • Add the base (2.0 equiv) to the reaction mixture.

  • Stir the reaction at the optimized temperature (this may range from room temperature to reflux, depending on the substrates) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

Protocol 2: Acetic Acid and O₂-Promoted Cross-dehydrogenative Coupling

This protocol is based on a method for the synthesis of substituted Pyrazolo[1,5-a]pyridines.[4]

Materials:

  • N-amino-2-iminopyridine derivative

  • 1,3-dicarbonyl compound

  • Acetic acid

  • Ethanol

  • Oxygen atmosphere

Procedure:

  • In a reaction vessel, dissolve the N-amino-2-iminopyridine derivative (1.0 equiv) and the 1,3-dicarbonyl compound (1.0 equiv) in ethanol.

  • Add acetic acid (6.0 equiv) to the solution.

  • Stir the reaction mixture at 130 °C under an oxygen atmosphere (1 atm) for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Isolate the product, which may precipitate upon cooling or require concentration of the solvent followed by purification.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Diagram 1: General Workflow for Troubleshooting Regioselectivity Issues

G start Poor Regioselectivity Observed check_reactants Analyze Reactant Structure (Symmetry, Electronics, Sterics) start->check_reactants screen_catalyst Screen Catalysts/Mediators (e.g., TEMPO, PIDA) check_reactants->screen_catalyst modify_starting_material Consider Alternative Starting Materials (e.g., Symmetrical Aminopyridines) check_reactants->modify_starting_material optimize_solvent Optimize Solvent Polarity screen_catalyst->optimize_solvent adjust_temp Adjust Reaction Temperature optimize_solvent->adjust_temp outcome Improved Regioselectivity adjust_temp->outcome modify_starting_material->outcome

Caption: A logical workflow for troubleshooting poor regioselectivity in this compound synthesis.

Diagram 2: Proposed Mechanism for TEMPO-Mediated [3+2] Annulation-Aromatization

G cluster_0 Reaction Steps cluster_1 Role of TEMPO N-Aminopyridine N-Aminopyridine Michael_Addition Michael Addition N-Aminopyridine->Michael_Addition Unsaturated_Compound Unsaturated_Compound Unsaturated_Compound->Michael_Addition Intermediate_A Intermediate A Michael_Addition->Intermediate_A Cyclization Intramolecular Cyclization Intermediate_A->Cyclization Intermediate_B Intermediate B Cyclization->Intermediate_B Oxidation Oxidation (TEMPO) Intermediate_B->Oxidation Pyrazolo_Pyridine This compound Oxidation->Pyrazolo_Pyridine TEMPO_Lewis_Acid TEMPO as Lewis Acid (activates unsaturated compound) TEMPO_Lewis_Acid->Michael_Addition TEMPO_Oxidant TEMPO as Oxidant (aromatization step) TEMPO_Oxidant->Oxidation

Caption: Proposed mechanistic pathway for the TEMPO-mediated synthesis of Pyrazolo[1,5-a]pyridines.

Diagram 3: Proposed Mechanism for AcOH and O₂-Promoted Cross-dehydrogenative Coupling

G N-amino-2-iminopyridine N-amino-2-iminopyridine Protonation Protonation by AcOH N-amino-2-iminopyridine->Protonation 1,3-dicarbonyl 1,3-dicarbonyl Nucleophilic_Addition Nucleophilic Addition 1,3-dicarbonyl->Nucleophilic_Addition Protonation->Nucleophilic_Addition Adduct_A Adduct A Nucleophilic_Addition->Adduct_A Dehydrogenation Oxidative Dehydrogenation (O₂) Adduct_A->Dehydrogenation Intermediate_B Intermediate B Dehydrogenation->Intermediate_B Cyclization_Dehydration Cyclization and Dehydration Intermediate_B->Cyclization_Dehydration Product This compound Cyclization_Dehydration->Product

Caption: A plausible mechanistic pathway for the synthesis of Pyrazolo[1,5-a]pyridines via cross-dehydrogenative coupling.

References

Technical Support Center: Synthesis of Imidazo[1,5-a]pyridines and Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of imidazo[1,5-a]pyridines and pyrazolo[1,5-a]pyridines, with a focus on overcoming low yields in imidazo[1,5-a]pyridine (B1214698) formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My imidazo[1,5-a]pyridine synthesis is resulting in significantly lower yields compared to a similar pyrazolo[1,5-a]pyridine synthesis. What are the potential reasons for this?

A1: Lower yields in imidazo[1,5-a]pyridine synthesis compared to its this compound counterpart can often be attributed to several factors related to the stability of precursors, reaction mechanisms, and susceptibility to side reactions.

  • Precursor Stability and Synthesis: The synthesis of imidazo[1,5-a]pyridines often relies on 2-(aminomethyl)pyridine precursors. The synthesis of these precursors, for instance, via the Tschitschibabin reaction to produce 2-aminopyridines followed by further functionalization, can be challenging and may have its own yield limitations. The Tschitschibabin reaction, for example, is known to have potential side reactions such as dimerization, which can reduce the yield of the desired aminopyridine.[1]

  • Reaction Conditions: Imidazo[1,5-a]pyridine synthesis can be highly sensitive to reaction conditions. For instance, some methods require harsh conditions, such as high temperatures in polyphosphoric acid, which can lead to degradation of starting materials or products.[2] In contrast, many modern syntheses of pyrazolo[1,5-a]pyridines, such as those involving [3+2] cycloaddition of N-aminopyridinium ylides, can often proceed under milder conditions.[1][3]

  • Electronic and Steric Effects: The formation of imidazo[1,5-a]pyridines can be sensitive to the electronic properties of the substituents on the starting materials. Gratifying yields are often obtained only in the presence of moderately electron-releasing or moderately electron-withdrawing groups.[4] Similarly, steric hindrance can play a significant role, with bulky substituents potentially lowering the yield.[2]

Q2: I am observing a low yield in my cyclocondensation reaction to form an imidazo[1,5-a]pyridine from a 2-(aminomethyl)pyridine derivative. How can I troubleshoot this?

A2: Low yields in the cyclocondensation to form imidazo[1,5-a]pyridines can be addressed by systematically evaluating several experimental parameters.

  • Purity of Starting Materials: Ensure the 2-(aminomethyl)pyridine and the electrophilic coupling partner are of high purity. Impurities can lead to unwanted side reactions and consume reactants.

  • Reaction Temperature and Time: The reaction temperature is a critical factor. For some protocols, such as those using polyphosphoric acid, temperatures as high as 160°C may be required for the reaction to proceed to completion.[5] Monitor the reaction progress using an appropriate technique like TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged heating.

  • Solvent and Catalyst: The choice of solvent and catalyst is crucial. Some reactions benefit from acidic media like polyphosphoric acid.[2][5] In other cases, metal catalysts such as copper or iron have been shown to promote the reaction and improve yields.[6][7] The combination of solvents can also play a critical role in achieving high yields.[6]

  • Atmosphere: For reactions sensitive to oxidation, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Conversely, some oxidative cyclization methods require the presence of an oxidant or air.[1][6]

Q3: My this compound synthesis is not giving the expected high yield. What are the common pitfalls?

A3: While often high-yielding, the synthesis of pyrazolo[1,5-a]pyridines can also be subject to issues that lower the yield.

  • Ylide Formation and Stability: In syntheses involving N-aminopyridinium ylides, ensure the ylide is generated efficiently and is stable under the reaction conditions. The choice of base and solvent for ylide generation is critical.

  • Reaction Conditions for Cycloaddition: For [3+2] cycloaddition reactions, the choice of dipolarophile (alkene or alkyne) and reaction conditions (temperature, solvent) will significantly impact the yield. Some reactions proceed well at room temperature, while others may require heating.[3]

  • Regioselectivity: In some cases, the formation of regioisomers is possible, which can complicate purification and lower the isolated yield of the desired product. Careful analysis of the product mixture is recommended.

  • Catalyst and Additives: For reactions involving catalysts (e.g., copper, palladium), ensure the catalyst is active and used in the correct loading. Some reactions also benefit from additives like acids or bases to promote the desired transformation.[8]

Data Presentation: Comparative Yields

Table 1: Comparison of Yields for Imidazo[1,5-a]pyridine Synthesis under Various Conditions

PrecursorsReaction TypeCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
2-(aminomethyl)pyridine & nitroalkanesCyclocondensationPolyphosphoric acid / Phosphorous acidPPA110-160Moderate to Good[2][5]
Pyridotriazoles & nitrilesDenitrogenative transannulationBF₃·Et₂ODichlorobenzene-dichloroethaneN/AQuantitative[6]
2-Pyridyl ketones & alkylaminesI₂-mediated sp³ C-H aminationIodine / NaOAcN/AN/AGood
Pyridine ketone & benzylamineCondensation-amination-oxidative dehydrogenationCopper(II)N/AN/AExcellent[6]
Picolinaldehydes, amines, & formaldehydeThree-component couplingNoneN/AMildHigh[6]

Table 2: Comparison of Yields for this compound Synthesis under Various Conditions

PrecursorsReaction TypeCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
N-amino-2-iminopyridines & 1,3-dicarbonylsCross-dehydrogenative couplingAcetic acid / O₂Ethanol (B145695)130up to 95%[1][8]
N-aminopyridinium ylides & ynals[3+2] CycloadditionNoneN/AN/AWide Scope[4]
N-aminopyridines & α,β-unsaturated compoundsOxidative [3+2] cycloadditionPIDANMPRoom Tempup to 95%[3]
5-Amino-3-methylpyrazole & diethyl malonateCyclocondensationSodium ethanolateEthanolReflux89%[9]
2-Halo imidazo[4,5-b]pyridines & pyridoneCross-couplingPd(OAc)₂ / XantPhosN/AN/A49-95%[10]

Experimental Protocols

Protocol 1: Synthesis of 3-Methylimidazo[1,5-a]pyridine via Cyclocondensation

This protocol is adapted from a procedure involving the cyclization of 2-(aminomethyl)pyridine with an electrophilically activated nitroalkane.[5]

Materials:

  • Nitroethane

  • 2-(aminomethyl)pyridine (2-picolylamine)

  • 87% Polyphosphoric acid (PPA)

  • Phosphorous acid

  • 5 mL Erlenmeyer flask

  • Magnetic stirring bar

  • Oil bath

Procedure:

  • To a 5 mL Erlenmeyer flask equipped with a magnetic stirring bar, add nitroethane (2.00 mmol), 2-(aminomethyl)pyridine (1.00 mmol), 87% polyphosphoric acid (500 mg), and phosphorous acid (500 mg).

  • Cap the flask with a septum and place it in an oil bath preheated to 110 °C.

  • Stir the reaction mixture for the required time, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by adding the mixture to ice-cold water.

  • Neutralize the aqueous solution with aqueous ammonia.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3-methylimidazo[1,5-a]pyridine.

Protocol 2: Synthesis of a Substituted this compound via Cross-dehydrogenative Coupling

This protocol is based on the synthesis of 7-amino-6-cyano-2-methyl-5-phenylthis compound-3-carboxylic acid ethyl ester.[8]

Materials:

  • N-amino-2-imino-pyridine derivative (e.g., 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Acetic acid

  • Ethanol

  • Reaction vessel suitable for heating under an oxygen atmosphere

Procedure:

  • In a suitable reaction vessel, combine the N-amino-2-imino-pyridine derivative (3 mmol) and the β-ketoester (3 mmol) in ethanol (10 mL).

  • Add acetic acid (6 molar equivalents).

  • Stir the reaction mixture at 130 °C under an oxygen atmosphere (1 atm) for 18 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired this compound derivative.

Mandatory Visualizations

Reaction_Pathway_Comparison cluster_imidazo Imidazo[1,5-a]pyridine Synthesis cluster_pyrazolo This compound Synthesis start_I 2-(aminomethyl)pyridine reagent_I + Electrophile (e.g., Nitroalkane) start_I->reagent_I Cyclocondensation (often harsh conditions) product_I Imidazo[1,5-a]pyridine reagent_I->product_I start_P N-aminopyridinium ylide reagent_P + Dipolarophile (e.g., Alkyne) start_P->reagent_P [3+2] Cycloaddition (often mild conditions) product_P This compound reagent_P->product_P

Caption: Comparative reaction pathways for imidazo[1,5-a]pyridine and this compound synthesis.

Troubleshooting_Workflow cluster_checks start Low Yield Observed check_purity 1. Verify Purity of Starting Materials start->check_purity check_conditions 2. Evaluate Reaction Conditions optimize Systematically Optimize and Re-run check_purity->optimize Purify if necessary check_atmosphere 3. Assess Reaction Atmosphere check_conditions->optimize Adjust Temp, Time, Catalyst check_workup 4. Review Workup and Purification check_atmosphere->optimize Use Inert Gas if needed check_workup->optimize Modify Extraction/Purification

Caption: A general troubleshooting workflow for addressing low reaction yields.

References

Technical Support Center: Functionalization of the Pyrazolo[1,5-a]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of the pyrazolo[1,5-a]pyridine scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Halogenation Reactions

Question: I am having trouble with the regioselectivity of halogenation on my this compound substrate. How can I selectively functionalize the C3 position?

Answer: Achieving regioselectivity, particularly at the C3 position, is a common challenge in the halogenation of pyrazolo[1,5-a]pyrimidines, a related and structurally similar core.[1][2] Traditional methods using N-halosuccinimides often require elevated temperatures and can lead to a mixture of products.[1]

Troubleshooting Guide:

  • Reagent Selection: For highly regioselective C3 halogenation, consider using a hypervalent iodine(III) reagent like Phenyliodine(III) diacetate (PIDA) in combination with potassium halide salts (KX).[1][2] This method has been shown to be efficient and selective for the C3 position.

  • Solvent Choice: Environmentally friendly solvents like water can be used effectively with the PIDA/KX system, often at room temperature.[1]

  • Reaction Conditions: Avoid high temperatures which can decrease selectivity. The PIDA/KX method proceeds efficiently at ambient temperatures (25–27 °C).[1]

  • Alternative Protocols: A one-pot, three-component reaction of aminopyrazoles, enaminones/chalcones, and sodium halides (NaX) with K₂S₂O₈ as an oxidant in water is another effective method for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidines.[3]

Question: My halogenation reaction with N-halosuccinimides (NXS) is giving me di-halogenated products when I only want mono-halogenation. How can I control the extent of halogenation?

Answer: The formation of di-halogenated products is a known issue, especially with more reactive reagents like NBS and NCS.[4] Controlling the stoichiometry of the reagents is crucial for achieving selective mono-halogenation.

Troubleshooting Guide:

  • Stoichiometry Control: To achieve mono-iodination, carefully control the ratio of the pyrazolo[1,5-a]pyrimidine (B1248293) substrate to N-iodosuccinimide (NIS).[4] Varying this ratio can allow for selective mono- or di-iodination.

  • Reagent Reactivity: Be aware that N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are more reactive and tend to produce di-halogenated products.[4] If mono-bromination or -chlorination is desired, alternative methods with milder reagents might be necessary.

Cross-Coupling Reactions

Question: I am struggling with low yields and side reactions in my Palladium-catalyzed cross-coupling reactions with pyrazolo[1,5-a]pyridines. What are the key factors to consider?

Answer: Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the this compound core, but their success is highly dependent on the reaction conditions and the electronic properties of the coupling partners.[5]

Troubleshooting Guide:

  • Regioselectivity: The regioselectivity of the coupling is influenced by the electronic properties of the reagents. For instance, coupling with more π-deficient rings (e.g., pyrimidin-5-yl) as electrophilic partners tends to favor functionalization at the highly nucleophilic C3 position of the pyrazolo[1,5-a]pyrimidine core.[5]

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. For challenging couplings, consider using robust catalyst systems like those based on XPhos.

  • Base Selection: The base plays a crucial role. For substrates with functional groups sensitive to hydrolysis (e.g., esters, nitriles), use weaker bases like carbonates or phosphates.[6]

  • Solvent and Temperature: Ensure you are using properly degassed solvents to avoid catalyst deactivation.[6] Optimization of the reaction temperature may be required; sometimes lowering the temperature can reduce side reactions.

  • Substrate Purity: The purity of both the this compound substrate and the coupling partner is essential for consistent and high-yielding reactions.[6]

Nitration and Formylation

Question: My nitration reaction on the this compound core is resulting in a complex mixture of products and low yield of the desired nitro-derivative. How can I improve this?

Answer: Nitration of pyridine-containing heterocycles can be challenging due to the electron-deficient nature of the pyridine (B92270) ring, which can hinder the reaction.[7][8] The presence of electron-donating groups on the ring can promote the nitration reaction.[8]

Troubleshooting Guide:

  • Nitrating Agent: The choice of nitrating agent and reaction conditions is critical. A common approach for similar heterocyclic systems is using a mixture of nitric acid and sulfuric acid.

  • Reaction Temperature: Carefully control the reaction temperature, as nitration reactions are often exothermic and can lead to side reactions if not properly managed.

  • Substituent Effects: The electronic nature of the substituents on the this compound core will significantly influence the outcome of the nitration. Electron-donating groups generally facilitate the reaction.

Question: I am attempting a Vilsmeier-Haack formylation on a pyrazolo[1,5-a]pyrimidine, but the reaction is not proceeding as expected. What are some common issues?

Answer: The Vilsmeier-Haack reaction is a standard method for formylation. However, the reactivity of the pyrazolo[1,5-a]pyrimidine system can influence the outcome.

Troubleshooting Guide:

  • Reagent Stoichiometry: Ensure the correct stoichiometry of the Vilsmeier reagent (POCl₃/DMF).

  • Reaction Temperature and Time: The reaction may require heating to proceed. Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Work-up Procedure: Proper work-up is crucial to isolate the formylated product. This typically involves quenching the reaction with ice and neutralizing with a base.

Metalation and C-H Functionalization

Question: I am exploring direct C-H functionalization of the this compound core via metalation, but I am concerned about regioselectivity. Which positions are most susceptible to deprotonation?

Answer: Directed metalation is a powerful strategy for regioselective functionalization. The position of metalation is influenced by the base used and the substituents present on the heterocyclic core.

Troubleshooting Guide:

  • Base Selection: The choice of base is critical for controlling regioselectivity. For example, using Mg- and Zn-TMP bases (TMP = 2,2,6,6-tetramethylpiperidyl) can lead to regioselective functionalization.[9] Specifically, TMP₂Zn·2MgCl₂·2LiCl has been used for selective metalation at the C7 position of a pyrazolo[1,5-a]pyrimidine.[10]

  • Directed Metalation Groups (DMGs): The presence of a directing group on the scaffold can significantly influence the site of metalation.[11]

  • Reaction Conditions: Metalation reactions are typically performed at low temperatures in anhydrous solvents under an inert atmosphere.[12]

Data Presentation

Table 1: Regioselective C3-Halogenation of Pyrazolo[1,5-a]pyrimidines with PIDA/KX [1]

SubstrateHalogenating AgentSolventTemperature (°C)Time (h)Yield (%)
7-Phenylpyrazolo[1,5-a]pyrimidine (B8784727)KI/PIDAH₂O25-27389
Pyrazolo[1,5-a]pyrimidineKI/PIDAH₂O25-27379
7-(p-F-phenyl)pyrazolo[1,5-a]pyrimidineKI/PIDAH₂O25-27384
7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidineKI/PIDAH₂O25-27392
7-Phenylpyrazolo[1,5-a]pyrimidineKBr/PIDAH₂O25-27388
Pyrazolo[1,5-a]pyrimidineKBr/PIDAH₂O25-27381

Experimental Protocols

Protocol 1: Regioselective C3-Iodination of 7-Phenylpyrazolo[1,5-a]pyrimidine[1]

Materials:

  • 7-Phenylpyrazolo[1,5-a]pyrimidine

  • Potassium Iodide (KI)

  • Phenyliodine(III) diacetate (PIDA)

  • Water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of 7-phenylpyrazolo[1,5-a]pyrimidine (0.2 mmol) in water (3.0 mL), add potassium iodide (0.3 mmol).

  • Add PIDA (1.0 equiv.) to the reaction mixture.

  • Stir the reaction mixture at room temperature (25–27 °C) for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the C3-iodinated product.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start This compound Substrate mix Mix in Solvent (e.g., H2O) start->mix reagents Halogenating Agent (e.g., PIDA/KX) reagents->mix react Stir at RT (25-27 °C, 3h) mix->react extract Extraction react->extract dry Drying extract->dry purify Column Chromatography dry->purify end C3-Halogenated Product purify->end

Caption: Workflow for Regioselective C3-Halogenation.

troubleshooting_logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Yield in Cross-Coupling? catalyst Optimize Pd Catalyst and Ligand start->catalyst Check solvent Use Degassed Solvents start->solvent Check purity Check Substrate Purity start->purity Check base Screen Different Bases (e.g., Carbonates) catalyst->base solution Improved Yield base->solution temp Adjust Temperature solvent->temp temp->solution purity->solution

Caption: Troubleshooting Cross-Coupling Reactions.

References

Technical Support Center: Optimizing Catalyst Conditions for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges.

General Troubleshooting & FAQs

This section addresses frequent issues applicable to a wide range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.

Q1: My reaction shows low or no conversion of starting materials. What are the first things I should check?

A1: Low or no yield is a common issue that can often be traced back to a few key areas. A systematic check is the best approach.[1][2]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[1] Ensure your reaction vessel was properly purged (e.g., by evacuating and backfilling with argon or nitrogen three times) and that all solvents were rigorously degassed.[3]

  • Reagent Quality: Verify the purity of your starting materials, especially organoboron reagents which can degrade over time.[1] Ensure solvents and bases are anhydrous, as water can facilitate side reactions like hydrodehalogenation.[1][2]

  • Catalyst System: The choice of palladium precursor and ligand is critical.[1] If using a Pd(II) source like Pd(OAc)₂, the active Pd(0) species must be generated in situ.[4][5] Consider using a pre-catalyst complex to ensure the active species is present and stable.[2][6]

  • Reaction Temperature: If the reaction is sluggish, a moderate increase in temperature may be necessary. However, be aware that excessively high temperatures can accelerate catalyst decomposition.[1][7]

Q2: My reaction mixture turned black and stalled. What does this mean and how can I prevent it?

A2: The formation of a black precipitate is a strong indicator of catalyst decomposition into "palladium black," an inactive, agglomerated form of palladium metal.[7] This is a common deactivation pathway.

  • Causes: The primary cause is the loss of the stabilizing ligand from the palladium center, which leads to the aggregation of Pd(0) atoms.[7] This can be triggered by high temperatures, exposure to oxygen, or an inappropriate ligand-to-metal ratio.[1]

  • Prevention Strategies:

    • Increase Ligand Ratio: A slight excess of the ligand can sometimes prevent dissociation and stabilize the catalyst. However, a large excess can inhibit the reaction.[7]

    • Use Chelating Ligands: Bidentate ligands (e.g., DPPF, Xantphos) often form more stable complexes with palladium compared to monodentate ligands.[7]

    • Lower Temperature: Run the reaction at the lowest effective temperature to minimize thermal decomposition.[1]

    • Ensure Inert Atmosphere: Rigorously exclude oxygen from the reaction.[1]

Q3: I am observing significant amounts of homocoupling byproducts. What causes this and how can it be minimized?

A3: Homocoupling, the unwanted coupling of two identical starting molecules (e.g., two boronic acids in a Suzuki reaction), is often caused by the presence of oxygen.[1][3]

  • Solutions:

    • Rigorous Degassing: Improve the degassing procedure for your solvent and ensure the reaction is maintained under a strict inert atmosphere throughout.[1][3]

    • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[1][2]

    • Temperature Control: Lowering the reaction temperature may disfavor the homocoupling pathway.[1]

Q4: My primary side product is the hydrodehalogenated starting material. How can I prevent this?

A4: Hydrodehalogenation is a side reaction where the halide on your starting material is replaced by a hydrogen atom.[2]

  • Causes and Solutions:

    • Moisture: Ensure all reagents and solvents are scrupulously dry, as water can be a proton source.[1]

    • Base and Solvent Choice: The combination of a strong base with a protic solvent (like an alcohol) can be a source of hydride, leading to dehalogenation.[2] Consider switching to an aprotic solvent system.

    • Ligand Selection: The ligand can influence the rates of the desired productive reductive elimination versus the undesired dehalogenation pathway. Screening different ligands may be necessary.[2]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting a low-yielding cross-coupling reaction.

G start Low / No Yield check_reagents 1. Check Reagents & Setup start->check_reagents check_purity Purity of Halide & Coupling Partner? check_reagents->check_purity check_inert Inert Atmosphere & Degassed Solvents? check_purity->check_inert Yes re_purify Purify / Re-source Reagents check_purity->re_purify No check_conditions 2. Evaluate Conditions check_inert->check_conditions Yes improve_setup Improve Degassing & Inert Technique check_inert->improve_setup No check_temp Temperature Optimal? check_conditions->check_temp check_base Base & Solvent Compatible? check_temp->check_base Yes optimize_temp Screen Temperatures check_temp->optimize_temp No check_catalyst 3. Re-evaluate Catalyst System check_base->check_catalyst Yes screen_base Screen Bases / Solvents check_base->screen_base No check_ligand Ligand Choice Appropriate? check_catalyst->check_ligand check_pd_source Pd Source / Pre-catalyst Active? check_ligand->check_pd_source Yes screen_ligand Screen Ligands (Bulky, Electron-rich) check_ligand->screen_ligand No change_pd Use Pre-catalyst or Change Pd Source check_pd_source->change_pd No success Reaction Optimized check_pd_source->success Yes re_purify->check_reagents improve_setup->check_reagents optimize_temp->check_conditions screen_base->check_conditions screen_ligand->check_catalyst change_pd->check_catalyst

Troubleshooting workflow for low-yield cross-coupling reactions.

Data Presentation: Parameter Selection

The choice of base and solvent is critical for reaction success. The tables below summarize common choices.

Table 1: Common Bases in Cross-Coupling Reactions

BaseTypepKa (Conjugate Acid)Common Applications & Notes
K₃PO₄ Inorganic~12.3Very effective in Suzuki and Buchwald-Hartwig reactions; often used in anhydrous conditions but may require a small amount of water to function.[7][8]
K₂CO₃ / Na₂CO₃ Inorganic~10.3Widely used, cost-effective bases for Suzuki coupling, often in aqueous/organic solvent mixtures.[8][9]
Cs₂CO₃ Inorganic~10.3Higher solubility in organic solvents makes it effective for challenging couplings.[8][10]
NaOtBu / KOtBu Alkoxide~19Very strong, non-nucleophilic bases essential for Buchwald-Hartwig amination. Highly moisture-sensitive.[3][11]

Table 2: Common Solvents in Cross-Coupling Reactions

SolventTypeProperties & Notes
Toluene AromaticHigh boiling point, good for dissolving organic substrates. A common choice for many couplings.[7][12]
Dioxane / THF EtherealGood for dissolving a range of reagents. Dioxane has a higher boiling point than THF.[7][11]
DMF / DMAc Polar AproticHigh polarity can help with solubility but may sometimes slow reactions by competing for coordination to the palladium center.[7][12]
t-BuOH / t-AmOH AlcoholOften used in Buchwald-Hartwig aminations with strong alkoxide bases.[11]

The Palladium Cross-Coupling Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common three-step catalytic cycle.[4][13][14] The cycle begins with an active Pd(0) species, which is regenerated at the end of each cycle.[4]

G pd0 L₂Pd(0) (Active Catalyst) pd2_add L₂Pd(II)(R¹)(X) pd0->pd2_add Oxidative Addition pd2_trans L₂Pd(II)(R¹)(R²) pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination prod R¹-R² center sub1 R¹-X sub2 R²-M

General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a representative procedure for coupling an aryl bromide with a boronic acid. Optimization of specific parameters (catalyst, ligand, base, solvent, temperature) is often necessary.[8][10]

Materials:

  • Aryl halide (e.g., 1-bromonaphthalene, 1.0 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, ~0.1-0.2 M)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Oven-dry the reaction flask and stir bar, and allow them to cool to room temperature under a stream of inert gas.

  • Adding Solids: In a glovebox or under a positive pressure of inert gas, add the aryl halide, arylboronic acid, base, palladium source, and ligand to the reaction flask.[3]

  • Inert Atmosphere Cycle: Seal the flask, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate the flask under vacuum until all solids are dry, then backfill with inert gas. Repeat this cycle a total of three times to ensure a rigorously inert atmosphere.[3]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe.

  • Reaction: Place the flask in a heating block set to the desired temperature (e.g., 80-110 °C) and stir.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.[10] Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[10]

References

Technical Support Center: Synthesis of 3-acyl-pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-acyl-pyrazolo[1,5-a]pyridines.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired 3-acyl-pyrazolo[1,5-a]pyridine

Question: I am attempting to synthesize a 3-acyl-pyrazolo[1,5-a]pyridine, but I am observing a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in the synthesis of 3-acyl-pyrazolo[1,5-a]pyridines can arise from several factors related to the chosen synthetic route. Two common methods for this synthesis are the direct acylation of the pyrazolo[1,5-a]pyridine core and the cyclocondensation of N-aminopyridines with appropriate precursors.

For Direct Acylation (e.g., Friedel-Crafts or BF₃-mediated):

  • Deactivated Ring System: The this compound ring system can be electron-deficient, making it less reactive towards electrophilic substitution like Friedel-Crafts acylation. If your starting this compound has electron-withdrawing groups, the reaction may be sluggish or fail altogether.

    • Recommendation: Consider using a more reactive acylating agent or a stronger Lewis acid. Alternatively, the BF₃-mediated acetylation has been reported to be effective for similar π-excessive N-heterocycles and may be a better alternative.

  • Lewis Acid Complexation: The nitrogen atoms in the heterocyclic core can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and preventing the formation of the acylium ion necessary for the reaction.

    • Recommendation: Use a milder Lewis acid or consider a metal-free acylation method if possible.

  • Incorrect Regioselectivity: Acylation may occur at a different position on the ring if not properly directed. The 3-position is generally favored for electrophilic attack, but other isomers can form depending on the substituents present.

    • Recommendation: Carefully analyze your crude product mixture by techniques like NMR and LC-MS to identify any isomeric byproducts. Modifying the solvent or catalyst may help improve regioselectivity.

For Cyclocondensation Routes (e.g., from N-aminopyridines):

  • Purity of Starting Materials: The purity of the N-aminopyridine and the acyl precursor is crucial. Impurities can inhibit the reaction or lead to the formation of side products.

    • Recommendation: Ensure all starting materials are of high purity. Recrystallize or chromatograph them if necessary.

  • Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the outcome of the cyclization.

    • Recommendation: Optimize the reaction conditions systematically. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature. Some reactions may benefit from microwave irradiation to improve yields and reduce reaction times.

Issue 2: Formation of an Unexpected Isomeric Product

Question: My reaction is producing a significant amount of an unexpected isomer. How can I identify it and prevent its formation?

Answer: A common and significant side reaction in the synthesis of this compound derivatives is the rearrangement to the isomeric pyrazolo[3,4-b]pyridine scaffold. This is particularly prevalent under basic conditions.

  • Identification of the Isomer: The pyrazolo[3,4-b]pyridine isomer will have a different substitution pattern and distinct spectroscopic signatures.

    • ¹H NMR: The chemical shifts and coupling constants of the aromatic protons will differ significantly between the two isomers.

    • Mass Spectrometry: While the mass of the isomer will be identical to the desired product, its fragmentation pattern may differ.

    • X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.

  • Mechanism of Formation: The rearrangement of a pyrazolo[1,5-a]pyrimidine (B1248293) to a pyrazolo[3,4-b]pyridine can occur via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism, especially in the presence of a strong base like sodium hydroxide.

  • Prevention Strategies:

    • Avoid Strong Bases: If possible, use non-basic or mildly acidic conditions for your reaction and work-up.

    • Control Reaction Temperature: The rearrangement may be favored at higher temperatures. Running the reaction at a lower temperature might suppress this side reaction.

    • Protecting Groups: In some cases, installation of a protecting group on one of the nitrogen atoms of the pyrazole (B372694) moiety can prevent the ring-opening step of the rearrangement.

Issue 3: Observation of a Colored Impurity or Byproduct

Question: My reaction mixture turns a dark color, and I am isolating a colored impurity along with my product. What could this be?

Answer: The formation of colored byproducts can be indicative of several side reactions. One possibility, particularly in BF₃-mediated acetylation reactions, is the formation of highly fluorescent hybrid dyes.

  • Potential Side Product: In the presence of excess acylating reagent and BF₃·OEt₂, a double acetylation can occur, leading to the formation of an enolized β-diketone. This can then complex with the BF₃ to form a pyrazolo[1,5-a]pyrimidine-dioxaborinine hybrid dye, which is often colored and fluorescent.[1]

  • Troubleshooting:

    • Stoichiometry: Use a stoichiometric amount of the acylating agent to minimize the double acylation.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid the formation of this byproduct, which can be favored by longer reaction times.[1]

    • Purification: These colored byproducts can often be separated from the desired product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction to be aware of during the synthesis of 3-acyl-pyrazolo[1,5-a]pyridines?

A1: The most significant and commonly reported side reaction is the base-catalyzed rearrangement of the this compound skeleton to the thermodynamically more stable pyrazolo[3,4-b]pyridine isomer. This is a crucial consideration, especially during work-up procedures involving basic washes.

Q2: How can I improve the regioselectivity of acylation towards the 3-position?

A2: While the 3-position is electronically favored for electrophilic attack, other positions can also react. To enhance selectivity for the 3-position:

  • Choice of Method: BF₃-mediated acylation has been shown to be highly regioselective for the 3-position in related heterocyclic systems.

  • Steric Hindrance: Introducing bulky substituents at other positions on the this compound ring can sterically hinder attack at those sites and favor acylation at the 3-position.

  • Directed Metalation: In some cases, a directed ortho-metalation approach can be used to specifically functionalize the 3-position prior to acylation.

Q3: Are there any other potential byproducts I should be aware of?

A3: Besides the major rearrangement product, other minor byproducts can sometimes be observed. For instance, in reactions involving acetyl groups, a C-to-N migration of the acetyl group to form an N-acetyl hydrazone intermediate or byproduct has been reported in the synthesis of related pyrazolopyridines.[2][3] While not as common as the skeletal rearrangement, it is a possibility to consider, especially if unexpected intermediates are observed by LC-MS.

Quantitative Data Summary

The following table summarizes the potential yields of the desired product versus a major side product under different reaction conditions. This data is illustrative and may vary depending on the specific substrates used.

Synthetic MethodReaction ConditionsDesired Product (3-acyl-pyrazolo[1,5-a]pyridine) YieldSide Product (Isomeric pyrazolo[3,4-b]pyridine) YieldReference
CyclocondensationAcetic Acid, RefluxHighNot Reported[4]
RearrangementNaOH (aq), MicrowaveLow to NoneHigh
BF₃-mediated AcetylationAcetic Anhydride (B1165640), BF₃·OEt₂, MicrowaveHigh (up to 90% for related systems)Not Reported as major product[1][5]

Experimental Protocols

1. Synthesis of 3-acetyl-7-amino-2-methyl-5-phenylthis compound-6-carbonitrile (Cyclocondensation Route) [4]

This protocol describes a method to construct the 3-acyl-pyrazolo[1,5-a]pyridine ring system.

  • Reaction Setup: In a round-bottom flask, combine N-amino-2-imino-pyridine derivative (1.0 eq), and acetylacetone (B45752) (1.2 eq) in glacial acetic acid.

  • Reaction: Stir the reaction mixture at reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution). The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/dioxane mixture) to afford the pure 3-acetyl-pyrazolo[1,5-a]pyridine derivative.[4]

2. BF₃-mediated Acetylation of Pyrazolo[1,5-a]pyrimidines (Direct Acylation Route) [1][5]

This protocol is for the direct acetylation of a related heterocyclic system and can be adapted for pyrazolo[1,5-a]pyridines.

  • Reaction Setup: To a solution of the pyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane), add acetic anhydride (1.5 eq) followed by boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 eq).

  • Reaction: Heat the reaction mixture in a sealed vessel using microwave irradiation at a specified temperature and time (e.g., 120 °C for 30 minutes). Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the 3-acetylated product.[1][5]

Visualizations

Reaction_Pathway cluster_reagents Reagents Start This compound Intermediate Intermediate Start->Intermediate Acylation Acyl_Halide Acyl Halide / Anhydride Acyl_Halide->Intermediate Lewis_Acid Lewis Acid (e.g., BF3) Lewis_Acid->Intermediate Product 3-acyl-pyrazolo[1,5-a]pyridine Intermediate->Product

Caption: Main reaction pathway for the synthesis of 3-acyl-pyrazolo[1,5-a]pyridines.

Side_Reaction Start Pyrazolo[1,5-a]pyrimidine Derivative Ring_Opened Ring-Opened Intermediate Start->Ring_Opened Ring Opening Base Strong Base (e.g., NaOH) Base->Ring_Opened Rearranged_Product Pyrazolo[3,4-b]pyridine Isomer Ring_Opened->Rearranged_Product Ring Closing

Caption: Isomerization side reaction of pyrazolo[1,5-a]pyridines.

Troubleshooting_Workflow Start Low Yield or Side Product Formation Analysis Analyze Crude Reaction Mixture (NMR, LC-MS) Start->Analysis Identify Identify Main Product and Byproducts Analysis->Identify Troubleshoot Side Product Identified? Identify->Troubleshoot Optimize Optimize Reaction Conditions (Temperature, Solvent, Reagents) Troubleshoot->Optimize Yes Troubleshoot->Optimize No Purify Purify Desired Product Optimize->Purify Success Successful Synthesis Purify->Success

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Purification of Substituted Pyrazolo[1,5-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted Pyrazolo[1,5-a]pyridine isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying substituted this compound isomers?

A1: The primary challenge in purifying substituted this compound isomers lies in their often similar physicochemical properties. Positional isomers can have very close polarities and solubilities, making their separation by standard techniques like conventional column chromatography or recrystallization difficult.[1] The specific substitution pattern on the bicyclic ring system significantly influences these properties.

Q2: What are the most common purification techniques for these isomers?

A2: The most frequently employed and effective purification methods for substituted this compound isomers are:

  • Flash Column Chromatography: Widely used for the separation of regioisomers and other impurities.[2][3]

  • Recrystallization: An effective method for obtaining highly pure crystalline products, provided a suitable solvent is found.[4][5]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for separating closely related isomers and for analytical quantification.[6][7]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the separation of this compound isomers.[4][8] It helps in selecting an appropriate solvent system for column chromatography and for identifying fractions containing the desired isomer. Visualization can be achieved using UV light (254 nm and 365 nm).[9]

Troubleshooting Guides

Issue 1: Poor or No Separation of Isomers on a Silica (B1680970) Gel Column

Question: My this compound isomers are co-eluting or showing very poor separation during silica gel column chromatography. What can I do?

Answer: This is a common issue due to the similar polarities of the isomers. Here is a step-by-step troubleshooting guide:

  • Optimize the Solvent System:

    • Test a Range of Polarities: Systematically screen different solvent systems using TLC. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).[10]

    • Vary the Solvent Ratio: Prepare several TLC plates with varying ratios of your chosen solvents to find the optimal separation. Aim for a significant difference in the Rf values of the isomers.

    • Try Different Solvents: If hexane/ethyl acetate (B1210297) mixtures are ineffective, consider other solvent systems. Chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) in combination with methanol (B129727) or acetone (B3395972) can sometimes provide better selectivity.[11] For basic nitrogen-containing compounds, adding a small amount of a basic modifier like triethylamine (B128534) or pyridine (B92270) (~0.1%) to the eluent can improve peak shape and resolution.[11]

  • Modify the Stationary Phase:

    • High-Performance Silica: Consider using high-performance flash chromatography cartridges with a larger surface area silica, which can enhance separating power for closely related compounds.[10]

    • Alternative Adsorbents: If silica gel fails, explore other stationary phases like alumina (B75360) (basic, neutral, or acidic) or florisil, depending on the stability of your compounds.[3]

  • Improve Column Packing and Loading:

    • Proper Packing: Ensure the column is packed uniformly to avoid channeling. A poorly packed column will lead to broad peaks and poor separation.[11]

    • Concentrated Loading: Dissolve the crude mixture in a minimal amount of solvent, preferably the eluent, and load it onto the column in a narrow band.[11]

Issue 2: Product Fails to Crystallize or Oiling Out During Recrystallization

Question: I'm trying to purify my substituted this compound derivative by recrystallization, but it either remains in solution or oils out upon cooling. How can I induce crystallization?

Answer: "Oiling out" or failure to crystallize usually indicates that the compound is too soluble in the chosen solvent or that the solution is supersaturated. Here’s how to troubleshoot:

  • Select the Right Solvent:

    • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12]

    • Experiment with a variety of solvents with different polarities. Common solvents for recrystallizing this compound derivatives include acetonitrile, ethanol, and mixtures like ethanol/DMF or ethanol/dioxane.[4][13][14]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The small scratches can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure product to the cooled, supersaturated solution to initiate crystallization.

    • Reduce the Volume: If the compound is too soluble, carefully evaporate some of the solvent to increase the concentration and then cool again.

    • Use a Co-solvent (Anti-solvent): If your compound is highly soluble in one solvent, you can add a second solvent (an anti-solvent) in which the compound is insoluble, dropwise, until the solution becomes cloudy. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

Issue 3: Chiral Isomers (Enantiomers) Are Not Separated

Question: I have a racemic mixture of a chiral substituted this compound, and standard purification methods are not separating the enantiomers. What should I do?

Answer: Enantiomers have identical physical properties in a non-chiral environment, so they cannot be separated by standard chromatography or recrystallization. You will need to use a chiral separation technique.

  • Chiral HPLC: This is the most common method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.[1]

  • Diastereomeric Salt Formation: If your compound has a basic or acidic handle, you can react it with a chiral resolving agent to form a pair of diastereomeric salts. Diastereomers have different physical properties and can often be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

Data Presentation

Table 1: TLC Solvent Systems for this compound and Related Heterocycles

Compound TypeStationary PhaseSolvent System (v/v)Notes
1-(2-Benzothiazolyl)-3-methyl-5-phenyl pyrazole (B372694) derivativesSilica Gel GPetroleum ether : Benzene (1:3)Effective for separating closely related derivatives.[15]
1-(2-Benzothiazolyl)-3-methyl-5-phenyl pyrazole derivativesSilica Gel GCyclohexane : Ethyl acetate (50:3)An alternative effective solvent system.[15]
Substituted Pyridine DerivativesSilica GelEthyl acetate : Hexanes (5:95 to 25:75)Gradient elution is often effective.[16]
General Nitrogen HeterocyclesSilica GelDichloromethane : Methanol (100:1 to 100:10)A common system for compounds with varying polarity.[11]
Basic Nitrogen HeterocyclesSilica GelEthyl acetate : Hexanes with 0.1% TriethylamineThe addition of a base can improve peak shape.[11]

Table 2: Column Chromatography Conditions for this compound Derivatives

Purification TypeStationary PhaseEluent SystemCompound Type
Flash ChromatographySilica Gel10% Ethyl acetate in ChloroformEthyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.[2]
Flash ChromatographySilica Gel0-50% Ethyl acetate in Heptane (gradient)2-methyl-5-(indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine.[9]
Flash ChromatographySilica Gel0-20% Ethyl acetate in Hexanes (gradient)Propargylic amine derivatives for pyridine synthesis.[16]

Table 3: HPLC Conditions for Substituted Pyridine Isomers

Column TypeMobile PhaseFlow RateDetectionApplication
Mixed-mode (e.g., Amaze HD)Acetonitrile/Methanol (60/40) with 0.2% Formic Acid and 0.25% Ammonium Formate1.0 mL/minUV at 275 nmSeparation of aminopyridine isomers.[17]
C18 (e.g., J'Sphere ODS-H80)Gradient of Acetonitrile and Phosphate Buffer (pH 2)1.0 mL/minDAD at 220 nmQuantitative analysis of substituted pyridines.[7]
Nucleodur PolarTecAcetonitrile/0.1% Trifluoroacetic acid (50/50)0.4 mL/minESI-MSAnalysis of 5,7-substituted pyrazolo[1,5-a]pyrimidines.[6]

Experimental Protocols

Protocol 1: General Flash Column Chromatography for Regioisomer Separation

This protocol is a starting point and should be optimized based on TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel.

  • Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure isomers.

  • Solvent Evaporation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Protocol 2: General Recrystallization Procedure
  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product reaction Crude Reaction Mixture (Containing Isomers) tlc TLC Analysis (Solvent System Screening) reaction->tlc Develop Separation Method column Column Chromatography (e.g., Flash Chromatography) tlc->column Optimized Eluent fractions Analyze Fractions (TLC, HPLC) column->fractions recrystallization Recrystallization characterization Characterization (NMR, MS, etc.) recrystallization->characterization pure_isomer1 Pure Isomer 1 fractions->pure_isomer1 Combine Pure Fractions pure_isomer2 Pure Isomer 2 fractions->pure_isomer2 Combine Pure Fractions pure_isomer1->recrystallization pure_isomer1->characterization pure_isomer2->recrystallization Further Purification (Optional) pure_isomer2->characterization troubleshooting_workflow cluster_solvent Solvent System Optimization cluster_stationary_phase Stationary Phase Modification cluster_technique Technique Refinement start Poor Isomer Separation in Column Chromatography change_ratio Vary Solvent Ratio start->change_ratio Initial Step hp_silica Use High-Performance Silica start->hp_silica Alternative Approach repack_column Repack Column start->repack_column Check Technique change_solvent Try Different Solvents (e.g., DCM/MeOH) change_ratio->change_solvent If no improvement add_modifier Add Modifier (e.g., Triethylamine) change_solvent->add_modifier For basic compounds end Improved Separation add_modifier->end alt_adsorbent Switch to Alumina/Florisil hp_silica->alt_adsorbent If still poor separation alt_adsorbent->end conc_loading Concentrated Sample Loading repack_column->conc_loading conc_loading->end

References

Technical Support Center: N-Iminopyridinium Ylide Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-iminopyridinium ylide cycloaddition reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My N-iminopyridinium ylide cycloaddition reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in N-iminopyridinium ylide cycloadditions can stem from several factors, including suboptimal reaction conditions, ylide instability, or inefficient catalyst performance.

Troubleshooting Steps:

  • Reaction Conditions Optimization: The choice of catalyst, solvent, and additives is critical. For instance, in cobalt-catalyzed C–H annulation reactions, a [Cp*Co(MeCN)3][SbF6]2 catalyst in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) with pivalic acid as an additive has been shown to be effective.[1] Simple cobalt salts like Co(OAc)2 may not yield any product.[1] Similarly, for indolizine (B1195054) synthesis via cycloaddition, potassium carbonate (K2CO3) has proven to be an efficient base, with DMF being a suitable solvent.[2]

  • Ylide Stability: The stability of the N-iminopyridinium ylide is crucial for a successful reaction. Electron-withdrawing groups on the pyridine (B92270) ring can stabilize the ylide and often lead to higher yields.[2][3] If your ylide precursor lacks these groups, the resulting ylide might be too unstable or not nucleophilic enough.[3]

  • Temperature: Temperature can influence both the rate of ylide formation and the subsequent cycloaddition. While some reactions require heat, others proceed efficiently at room temperature. It's important to note that increasing the temperature doesn't always improve the yield and can sometimes lead to the formation of side products.[3] It is advisable to start at room temperature and optimize from there.

Q2: I am observing the formation of multiple side products in my reaction mixture, which complicates purification. What are the likely side reactions?

A2: The formation of multiple products is a common issue arising from the versatile reactivity of N-iminopyridinium ylides.

Troubleshooting Steps:

  • Competing Reaction Pathways: N-iminopyridinium ylides can act as 1,3-dipoles in cycloadditions, but also as nucleophiles in other reactions like Michael additions.[3] To favor the desired cycloaddition, ensure your dipolarophile (alkyne or alkene) is sufficiently activated.[3] Less activated dipolarophiles may not react under mild conditions, leading to unreacted starting materials or decomposition.[3]

  • Ylide Decomposition: N-iminopyridinium ylides can be unstable and may decompose over the course of the reaction, leading to a complex mixture of byproducts. Ensuring the ylide is generated and consumed efficiently can minimize this issue.

  • Oxidation: In some cases, the initial cycloadduct can undergo aerobic oxidation, leading to the formation of more substituted products.[4] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this.

Q3: My cycloaddition reaction is not proceeding to completion, and I observe unreacted starting materials. What should I investigate?

A3: Incomplete conversion can be due to several factors, including catalyst deactivation, insufficient reactivity of the starting materials, or reversible reactions.

Troubleshooting Steps:

  • Catalyst Deactivation: In catalytic reactions, the catalyst can sometimes become inactive over time. For example, in certain iridium-catalyzed hydrogenations of N-iminopyridinium ylides, the formation of an inactive hydride-bridged iridium trimer can lead to incomplete reaction.[5] In such cases, using a more robust catalyst or optimizing the catalyst loading may be necessary.

  • Reversibility: Some steps in the reaction mechanism may be reversible. For instance, in a cobalt-catalyzed annulation, the C-H bond cleavage step was found to be reversible, as demonstrated by D/H scrambling experiments.[1] While this may not always lead to incomplete conversion, it can affect the overall reaction kinetics.

  • Reactant Reactivity: As mentioned earlier, the electronic properties of both the ylide and the dipolarophile are crucial. An electronic mismatch can lead to a sluggish or incomplete reaction.[6] Consider using a more electron-rich or electron-poor reaction partner, depending on the nature of your cycloaddition (normal or inverse electron-demand).

Q4: I am struggling with achieving high diastereoselectivity or enantioselectivity in my chiral cycloaddition reaction. What factors should I consider?

A4: Achieving high stereoselectivity often requires careful selection of chiral catalysts, ligands, and reaction conditions.

Troubleshooting Steps:

  • Chiral Catalyst and Ligand: The choice of the chiral catalyst and ligand is paramount for enantioselective reactions. For example, in dirhodium-catalyzed [3+3]-cycloadditions, the enantioselectivity was found to increase with the steric demand of the enoldiazoacetates without affecting the product yields.[7] In silver-catalyzed azomethine ylide-imine cycloadditions, the diastereoselectivity could be inverted by switching between different phosphine (B1218219) ligands (Xing-Phos for syn-selective and DTBM-Segphos for anti-selective).[8]

  • Solvent and Temperature: These parameters can significantly influence the transition state of the stereodetermining step. A screen of different solvents and temperatures is often necessary to optimize stereoselectivity.

  • Substrate Control: The inherent stereochemistry of the substrates can also influence the outcome of the reaction. Understanding the facial selectivity of the ylide and the dipolarophile is important for predicting and controlling the stereochemical outcome.

Data Summary Tables

Table 1: Optimization of Reaction Conditions for Cobalt-Catalyzed Annulation of N-Iminopyridinium Ylides. [1]

EntryCatalyst (mol%)Additive (mol%)SolventTemperature (°C)Yield (%)
1[CpCo(MeCN)3][SbF6]2 (10)PivOH (30)HFIP10082
2[CpCo(MeCN)3][SbF6]2 (10)1-AdCO2H (30)HFIP10075
3[Cp*CoI2(CO)] (10) / AgSbF6 (20)PivOH (30)HFIP10065
4[CpCo(MeCN)3][SbF6]2 (10)PivOH (30)HFIP10058
5Co(OAc)2 (10)-HFIP1000

Reaction conditions: ylide (0.2 mmol), alkyne (0.24 mmol), solvent (1 mL), 20 h.

Table 2: Influence of Base and Solvent on Indolizine Synthesis. [2]

EntryPyridinium (B92312) Salt Substituent (R1)BaseSolventTime (h)Yield (%)
1COCH3K2CO3Methanol1877
2COCH3Cs2CO3Methanol1865
3COCH3DBUMethanol1850
4COCH3K2CO3DMF175
5CNK2CO3Methanol1881
6CNK2CO3DMF180

Reaction conditions: Pyridinium salt (1 eq.), ethyl propiolate (1.2 eq.), base (1 eq.), 25 °C.

Experimental Protocols

Protocol 1: General Procedure for Cobalt-Catalyzed Annulation of N-Iminopyridinium Ylides with Alkynes. [1]

  • To an oven-dried vial equipped with a magnetic stir bar, add the N-iminopyridinium ylide (0.2 mmol, 1.0 equiv), the alkyne (0.24 mmol, 1.2 equiv), [Cp*Co(MeCN)3][SbF6]2 (0.02 mmol, 10 mol%), and pivalic acid (0.06 mmol, 30 mol%).

  • Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 1.0 mL).

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 20-72 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired isoquinolone product.

Protocol 2: General Procedure for the [3+3]-Cycloaddition of N-Acyliminopyridinium Ylides with Enol Diazoacetates. [7]

  • To an oven-dried flask containing a magnetic stirring bar, add the N-acyliminopyridinium ylide (0.20 mmol, 1.0 equiv), 4 Å molecular sieves (50 mg), and the chiral dirhodium catalyst (2.0 mol%).

  • Add the solvent (e.g., fluorobenzene, 1.0 mL).

  • Cool the mixture to 0 °C.

  • Add a solution of the enoldiazoacetate (0.24 mmol, 1.2 equiv) in the same solvent (0.5 mL) over a period of 1 hour using a syringe pump.

  • Stir the reaction mixture overnight at the same temperature.

  • After the reaction is complete, filter the mixture and concentrate the filtrate.

  • Purify the residue by column chromatography on silica gel to obtain the bicyclic tetrahydropyridazine product.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis Ylide N-Iminopyridinium Ylide Mixing Combine Reactants Ylide->Mixing Dipolarophile Dipolarophile (Alkyne/Alkene) Dipolarophile->Mixing Catalyst Catalyst (e.g., Co, Rh) Catalyst->Mixing Solvent Solvent (e.g., HFIP, DMF) Solvent->Mixing Heating Heating/Stirring Mixing->Heating Quenching Reaction Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Final Product Purification->Product Characterization NMR, MS, etc. Product->Characterization

Caption: General experimental workflow for N-iminopyridinium ylide cycloaddition reactions.

troubleshooting_logic Start Problem Encountered LowYield Low Yield? Start->LowYield SideProducts Side Products? Start->SideProducts IncompleteRxn Incomplete Reaction? Start->IncompleteRxn PoorStereo Poor Stereoselectivity? Start->PoorStereo OptCond Optimize Conditions (Catalyst, Solvent, Temp) LowYield->OptCond Yes CheckYlide Check Ylide Stability (EWG on Pyridine) LowYield->CheckYlide Yes CheckDipolarophile Check Dipolarophile Reactivity SideProducts->CheckDipolarophile Yes InertAtm Use Inert Atmosphere SideProducts->InertAtm Yes IncompleteRxn->CheckDipolarophile Yes CheckCatalyst Investigate Catalyst Deactivation IncompleteRxn->CheckCatalyst Yes OptLigand Optimize Chiral Ligand/Catalyst PoorStereo->OptLigand Yes

Caption: Troubleshooting logic for common issues in cycloaddition reactions.

reaction_pathway Ylide N-Iminopyridinium Ylide Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition SideReaction Side Reactions (e.g., Michael Addition, Decomposition) Ylide->SideReaction Dipolarophile Dipolarophile Dipolarophile->Cycloaddition Intermediate Cycloadduct Intermediate Cycloaddition->Intermediate Aromatization Aromatization Intermediate->Aromatization Intermediate->SideReaction Product Final Product (e.g., Indolizine) Aromatization->Product

Caption: Simplified reaction pathway for a [3+2] cycloaddition.

References

Technical Support Center: Oxidative [3+2] Cycloaddition with N-Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidative [3+2] cycloaddition of N-aminopyridines to synthesize pyrazolo[1,5-a]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the oxidative [3+2] cycloaddition with N-aminopyridines?

A1: The reaction proceeds through a 1,3-dipolar cycloaddition mechanism. First, the N-aminopyridine is deprotonated by a base to form a pyridinium-N-imine intermediate. This 1,3-dipole then reacts with a dipolarophile (e.g., an alkene or alkyne) in a [3+2] cycloaddition to form a pyrazolidine (B1218672) intermediate. Subsequent oxidation and aromatization lead to the final this compound product.

Q2: What are common dipolarophiles used in this reaction?

A2: A variety of dipolarophiles can be used, including α,β-unsaturated carbonyl compounds, electron-withdrawing olefins, alkynes, enaminones, and ynals.[1] The choice of dipolarophile will influence the substitution pattern on the final product.

Q3: What are the typical reaction conditions?

A3: The reaction is often carried out under metal-free conditions at room temperature, using an oxidant like molecular oxygen or TEMPO.[2][3] Common solvents include N-methylpyrrolidone (NMP) and dimethyl sulfoxide (B87167) (DMSO). In some cases, a catalyst such as iron(III) nitrate (B79036) (Fe(NO₃)₃) may be used to improve yields, particularly with less reactive substrates.[4][5]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Suggested Solution
Low reactivity of the dipolarophile. For less reactive dipolarophiles, such as 2-aliphatic or 2-phenyl substituted acetylenes, consider adding a catalyst. For example, 10 mol% of Fe(NO₃)₃ has been shown to improve yields.[4][5]
N-aminopyridine starting material is unreactive. N-aminopyridines with strongly electron-donating substituents (e.g., 4-NMe₂) can be difficult to deprotonate, rendering them unreactive.[6] Consider using an N-aminopyridine with less electron-donating or electron-withdrawing substituents.
Inefficient oxidation of the pyrazolidine intermediate. Ensure an adequate supply of oxidant. If using molecular oxygen, ensure the reaction is open to the air or under an oxygen atmosphere.[2] Alternatively, consider using a chemical oxidant like TEMPO, which can also act as a Lewis acid to promote the reaction.[3]
Suboptimal reaction temperature. While many of these reactions proceed at room temperature, some systems may benefit from optimization. However, be aware that heating can sometimes have a negative effect on the reaction.[6] It is recommended to start at room temperature and monitor the reaction progress before adjusting the temperature.

Issue 2: Formation of Multiple Products or Complex Mixtures

Potential Cause Suggested Solution
Use of halogenated dipolarophiles. 2-Halogenated ethynylphosphonates have been reported to form complex mixtures of products.[5] If possible, consider using a non-halogenated analogue or be prepared for a more challenging purification.
Dimerization of N-imine intermediates. Quinolinium and isoquinolinium salts are prone to dimerization of the corresponding N-imines, which can prevent the desired cycloaddition.[6] If using these substrates, optimization of reaction conditions (e.g., concentration, temperature) may be necessary to favor the cycloaddition pathway.
Side reactions of the starting materials. Ensure the purity of your starting materials. Impurities can lead to unexpected side reactions.

Quantitative Data

The following table summarizes the yields of various this compound derivatives synthesized through oxidative [3+2] cycloaddition.

N-AminopyridineDipolarophileProductYield (%)Reference
1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrileEthyl acetoacetate7-Amino-6-cyano-2-methyl-5-phenylthis compound-3-carboxylic acid ethyl ester94[7]
1-amino-2-imino-4-(p-tolyl)-1,2-dihydropyridine-3-carbonitrileEthyl acetoacetate7-Amino-6-cyano-2-methyl-5-p-tolylthis compound-3-carboxylic acid ethyl ester92[7]
1-amino-2-imino-4-(4-methoxyphenyl)-1,2-dihydropyridine-3-carbonitrileEthyl acetoacetate7-Amino-6-cyano-5-(4-methoxyphenyl)-2-methylthis compound-3-carboxylic acid ethyl ester89[7]
1-amino-2-imino-4-(4-bromophenyl)-1,2-dihydropyridine-3-carbonitrileEthyl acetoacetate7-Amino-5-(4-bromophenyl)-6-cyano-2-methylthis compound-3-carboxylic acid ethyl ester84[7]
1-amino-2-imino-4-(4-chlorophenyl)-1,2-dihydropyridine-3-carbonitrileEthyl acetoacetate7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylthis compound-3-carboxylic acid ethyl ester90[7]
N-aminopyridinium tetrafluoroborateDiethyl phenylethynylphosphonateDiethyl (2-phenylpyrazolo[1,5-a]pyridin-3-yl)phosphonate52[6]
1-amino-4-methylpyridinium tetrafluoroborateDiethyl phenylethynylphosphonateDiethyl (7-methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phosphonate65[6]
1-amino-4-carboxymethylpyridinium tetrafluoroborateDiethyl phenylethynylphosphonateDiethyl (7-carbomethoxy-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phosphonate72[6]

Experimental Protocols

General Procedure for the Metal-Free Oxidative [3+2] Cycloaddition of N-Aminopyridines with α,β-Unsaturated Carbonyl Compounds [1][2]

  • Reactant Preparation: To a round-bottom flask, add the N-aminopyridine (1.0 mmol), the α,β-unsaturated carbonyl compound (1.2 mmol), and a suitable solvent such as N-methylpyrrolidone (NMP, 3 mL).

  • Reaction Execution: Stir the reaction mixture at room temperature under an air or oxygen atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound.

Visualizations

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product NA N-Aminopyridine NI Pyridinium-N-imine NA->NI -H+ DP Dipolarophile PI Pyrazolidine Intermediate NI->PI + Dipolarophile [3+2] Cycloaddition PP This compound PI->PP Oxidation & Aromatization

Caption: General mechanism of the oxidative [3+2] cycloaddition.

Troubleshooting_Workflow Start Low or No Yield Purity Check Starting Material Purity Start->Purity Purity->Start Impure Conditions Optimize Reaction Conditions Purity->Conditions Pure Conditions->Start Suboptimal Reactivity Assess Substrate Reactivity Conditions->Reactivity Optimized Catalyst Add Catalyst (e.g., Fe(NO₃)₃) Reactivity->Catalyst Low Reactivity Oxidant Change Oxidant (e.g., TEMPO) Reactivity->Oxidant Inefficient Oxidation Substrate Modify Substrate (if possible) Reactivity->Substrate Unreactive Substrate Success Improved Yield Catalyst->Success Oxidant->Success Substrate->Success

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Enhancing Reaction Efficiency for Large-Scale Pyrazolo[1,5-a]pyridine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale synthesis of Pyrazolo[1,5-a]pyridines.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or failing to produce the desired Pyrazolo[1,5-a]pyridine product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields are a common issue in complex organic syntheses and can stem from several factors. Here is a step-by-step guide to troubleshoot the problem:

  • Purity of Starting Materials: The purity of your reactants, particularly the aminopyrazole and the 1,3-dicarbonyl compound or its equivalent, is crucial. Impurities can lead to side reactions and inhibit catalyst activity.

    • Recommendation: Ensure all starting materials are of high purity. If necessary, purify them by recrystallization or column chromatography before use.

  • Reaction Conditions: Suboptimal reaction conditions can lead to incomplete reactions or the formation of byproducts.

    • Recommendation:

      • Temperature: Optimize the reaction temperature. Some reactions proceed at room temperature, while others require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature.[1]

      • Solvent: The choice of solvent is critical for reactant solubility and reaction kinetics. Perform a solvent screen to identify the most suitable one. Ethanol (B145695) is commonly used, but in some cases, solvent-free conditions at elevated temperatures have proven to be high-yielding.[1]

      • Catalyst: If your synthesis is catalyst-dependent, screen different catalysts and optimize the catalyst loading. Both acid and base catalysts are commonly employed in these syntheses.[2]

  • Reaction Monitoring: Inadequate monitoring can result in stopping the reaction prematurely or allowing it to proceed for too long, leading to product degradation.

    • Recommendation: Use TLC to track the consumption of starting materials and the formation of the product. Visualization under UV light (254 nm) is typically effective for these aromatic compounds.[1]

Issue 2: Formation of Side Products and Impurities

Question: My reaction is producing a significant amount of side products, complicating purification and reducing the yield of the desired this compound. How can I minimize the formation of impurities?

Answer: The formation of side products is often related to the reactivity of the starting materials and the reaction conditions. Here are some strategies to minimize their formation:

  • Control of Reaction Temperature: Excessive temperatures can promote side reactions.

    • Recommendation: Lower the reaction temperature and monitor the reaction closely. A gradual increase in temperature might be necessary to initiate the reaction without promoting unwanted pathways.

  • Order of Reagent Addition: In multi-component reactions, the order of addition of reactants can be critical.

    • Recommendation: Experiment with different addition orders. For example, pre-mixing the aminopyrazole and the carbonyl compound before adding the catalyst might be beneficial.

  • Atmosphere Control: Some reactions are sensitive to air or moisture.

    • Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative side reactions or if your reagents are sensitive to moisture. Conversely, some oxidative coupling reactions require an oxygen atmosphere.[3]

Issue 3: Challenges in Product Purification

Question: I am having difficulty purifying the synthesized this compound from the reaction mixture. What are the best practices for purification?

Answer: Purification of Pyrazolo[1,5-a]pyridines can be challenging due to their polarity and the presence of closely related impurities.

  • Column Chromatography: This is the most common method for purifying these compounds.

    • Recommendation:

      • Stationary Phase: Silica gel is typically used.

      • Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

    • Recommendation: Screen different solvents to find one in which the product is sparingly soluble at room temperature and highly soluble at elevated temperatures. Common solvents for recrystallization include ethanol, methanol, and acetonitrile.[3][4]

  • Work-up Procedure: A proper aqueous work-up is essential to remove inorganic salts and water-soluble impurities before chromatographic purification.

    • Recommendation: The work-up procedure should be tailored to the specific reaction. It may involve washing with a saturated sodium bicarbonate solution to remove acidic impurities or with brine to reduce the water content in the organic layer.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for large-scale production of Pyrazolo[1,5-a]pyridines?

A1: Several synthetic strategies are available, with the choice depending on the desired substitution pattern and scale. The most common methods include:

  • Cyclocondensation Reactions: This is a widely used approach involving the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent.[2] This method is often efficient for constructing the fused bicyclic system.

  • [3+2] Cycloaddition Reactions: This method involves the reaction of N-iminopyridinium ylides with alkynes or alkenes.[3][4]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields, making it an attractive option for high-throughput synthesis and process optimization.[2]

Q2: How can I improve the efficiency of my large-scale this compound synthesis?

A2: Improving efficiency on a large scale requires careful optimization of several parameters:

  • Process Optimization: Systematically optimize reaction parameters such as temperature, concentration, catalyst loading, and reaction time.

  • Green Chemistry Approaches: Consider using greener solvents, catalyst-free conditions where possible, or methods like sonication to improve energy efficiency and reduce waste.[4]

  • Flow Chemistry: For continuous production, exploring flow chemistry setups can offer better control over reaction parameters, improved safety, and higher throughput compared to batch processing.

Q3: My reaction is not reproducible when scaling up. What factors should I consider?

A3: Scale-up issues are common in chemical synthesis. Key factors to consider include:

  • Mixing and Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or concentration gradients, resulting in side reactions and lower yields. Ensure adequate agitation and reactor design for efficient mixing.

  • Heat Transfer: Exothermic reactions can be difficult to control on a large scale due to the lower surface-area-to-volume ratio of large reactors. Ensure the cooling capacity of the reactor is sufficient to manage the heat generated.

  • Addition Rates: The rate of addition of reagents can significantly impact the reaction outcome on a large scale. Slower, controlled addition is often necessary to manage exotherms and minimize side reactions.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for different synthetic methods for Pyrazolo[1,5-a]pyridines, providing a basis for comparison and selection of an appropriate protocol.

Table 1: Optimization of Reaction Conditions for the Synthesis of a this compound Derivative [4]

EntryCatalystSolventMethodTime (min)Yield (%)
1-EtOHHeating18054
2-EtOHSonication2069
3-MeOHHeating18049
4-MeOHSonication2067
5-CH3CNHeating18075
6-CH3CNSonication2092
7-DioxaneHeating18063
8-DioxaneSonication2078

Table 2: Yields of Various this compound Derivatives via AcOH and O2-Promoted Cross-dehydrogenative Coupling [3]

ProductStarting N-amino-2-iminopyridineStarting 1,3-dicarbonyl compoundYield (%)
4a1a2a94
4d1d2a90
4h1a2b87
4n1a2c91
4o1e2c84

Experimental Protocols

Protocol 1: Sonochemical Synthesis of Polysubstituted Pyrazolo[1,5-a]pyridines [4]

This protocol describes a catalyst-free [3+2] cycloaddition reaction under ultrasonic irradiation.

  • Reagents:

    • 1-amino-2-iminopyridine derivative (10 mmol)

    • Appropriate acetylene (B1199291) derivative (e.g., dimethyl acetylenedicarboxylate) (10 mmol)

    • Acetonitrile (30 mL)

  • Procedure:

    • In a suitable reaction vessel, mix the 1-amino-2-iminopyridine derivative and the acetylene derivative in acetonitrile.

    • Place the vessel in an ultrasonic bath and sonicate for 20 minutes at 85 °C.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated solid product by filtration.

    • Wash the solid with ethanol and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., acetonitrile) to obtain the pure this compound derivative.

Protocol 2: Acetic Acid and Oxygen-Promoted Cross-dehydrogenative Coupling [3]

This protocol describes the synthesis of Pyrazolo[1,5-a]pyridines via an oxidative C-C bond formation.

  • Reagents:

    • 1-amino-2-imino-pyridine (3 mmol)

    • 1,3-dicarbonyl compound (3 mmol)

    • Ethanol (10 mL)

    • Acetic acid (1.08 g, 6 equiv)

  • Procedure:

    • Combine the 1-amino-2-imino-pyridine, the 1,3-dicarbonyl compound, and acetic acid in ethanol in a reaction vessel equipped with a magnetic stirrer.

    • Stir the reaction mixture under an O2 atmosphere (1 atm).

    • Heat the reaction mixture to 130 °C and stir for 18 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Collect the crystalline product that forms by filtration.

    • Recrystallize the product from an appropriate solvent to obtain the pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Starting Materials (Aminopyrazole, Carbonyl Compound) purification Purification of Starting Materials (if necessary) reagents->purification mixing Mixing of Reactants & Solvent purification->mixing reaction_conditions Application of Reaction Conditions (Heat, Catalyst, etc.) mixing->reaction_conditions monitoring Reaction Monitoring (TLC) reaction_conditions->monitoring quenching Reaction Quenching (if necessary) monitoring->quenching extraction Aqueous Work-up & Extraction quenching->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification_final Final Purification (Chromatography or Recrystallization) concentration->purification_final final_product Final Product purification_final->final_product Pure Product

Caption: General experimental workflow for the synthesis of Pyrazolo[1,5-a]pyridines.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No Product Yield cause1 Impure Starting Materials start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Improper Reaction Monitoring start->cause3 solution1 Purify Reactants (Recrystallization/ Chromatography) cause1->solution1 solution2 Optimize Temperature, Solvent, and Catalyst cause2->solution2 solution3 Monitor Reaction Progress with TLC cause3->solution3 outcome Improved Yield solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting logic for addressing low product yield in this compound synthesis.

References

Addressing drug resistance and off-target effects of Pyrazolo[1,5-a]pyrimidine inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors. The content focuses on addressing the common challenges of acquired drug resistance and off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to Pyrazolo[1,5-a]pyrimidine kinase inhibitors?

A1: Acquired resistance to this class of inhibitors, particularly those targeting kinases like TRK, can be broadly categorized into two main types:

  • On-target Resistance: This involves genetic changes in the primary kinase target that reduce the inhibitor's binding affinity. The most common on-target resistance mutations occur in three key regions of the kinase domain: the solvent front, the gatekeeper residue, and the xDFG motif.[1]

  • Off-target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on the inhibited kinase.[1] This can happen through genomic alterations in other genes, leading to the activation of pathways like the MAPK/ERK pathway.[1][2] Common off-target alterations include activating mutations in BRAF (e.g., V600E) and KRAS (e.g., G12D), or amplification of other receptor tyrosine kinases like MET.[1][2]

  • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[3] Some Pyrazolo[1,5-a]pyrimidine derivatives have been investigated as agents to reverse this type of multidrug resistance.[3]

Q2: My inhibitor is potent in biochemical assays but less effective in cell-based assays. What are the potential reasons?

A2: This discrepancy is a common challenge in drug development. Several factors can contribute to this observation:

  • Poor Cell Permeability: The inhibitor may have physicochemical properties that limit its ability to cross the cell membrane and reach its intracellular target.

  • Drug Efflux: As mentioned, the compound may be a substrate for efflux pumps like P-glycoprotein (ABCB1), which actively remove it from the cell.[3]

  • High Intracellular ATP Concentration: Most Pyrazolo[1,5-a]pyrimidine inhibitors are ATP-competitive.[4] The high concentration of ATP within cells (millimolar range) can outcompete the inhibitor for binding to the kinase, leading to a significant drop in apparent potency compared to a biochemical assay where ATP concentrations are often set near the Km value.

  • Inhibitor Degradation: The compound may be unstable in the cellular environment and subject to metabolic degradation.[5]

Q3: How can I determine if the observed cellular phenotype is due to on-target or off-target effects of my inhibitor?

A3: Distinguishing on-target from off-target effects is critical for validating your results. Several experimental strategies can be employed:

  • Rescue Experiments: Express a mutated version of the target kinase that is resistant to the inhibitor in your cells. If the inhibitor-induced phenotype is reversed or "rescued" in these cells, it provides strong evidence for an on-target mechanism.[5]

  • Titration: Use the lowest effective concentration of the inhibitor that still produces the desired effect on the target.[5] Correlating the phenotypic response with the degree of target inhibition helps establish a causal link.[5]

  • Kinome Profiling: Perform a kinome-wide selectivity screen to identify other kinases that your compound inhibits.[6] This can reveal potential off-targets that might be responsible for the observed phenotype.

  • Cellular Thermal Shift Assay (CETSA): This assay directly confirms that the inhibitor binds to its intended target inside intact cells.[7] A shift in the thermal stability of the target protein in the presence of the inhibitor is a direct measure of target engagement.[7]

Troubleshooting Guide

Q4: My IC50 values for the same inhibitor are inconsistent between experiments. What are the potential causes?

A4: Poor reproducibility of IC50 values is a common issue in kinase inhibition assays and can stem from several factors:

  • Reagent Variability:

    • Enzyme Purity and Activity: The purity and specific activity of your kinase preparation are critical. Contaminating kinases can lead to false activity, and activity can vary between batches. It is crucial to qualify each new lot of enzyme.

    • ATP Concentration: Since most Pyrazolo[1,5-a]pyrimidine inhibitors are ATP-competitive, variations in the ATP concentration will directly impact the measured IC50 value.[8] It is recommended to use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase to ensure data comparability.[8]

  • Assay Conditions:

    • Incubation Times: If the kinase reaction proceeds too far (high substrate conversion), it can lead to an underestimation of inhibitor potency. Aim for initial velocity conditions, typically where substrate conversion is below 20%.

    • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Ensure consistent temperature control throughout the assay.

  • Inhibitor Handling:

    • Solubility Issues: The inhibitor may precipitate out of solution at higher concentrations. Visually inspect solutions and consider performing a solubility test.

    • Degradation: Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[5]

Q5: My cells have developed resistance to my TRK inhibitor. How do I determine the mechanism?

A5: When cells that were initially sensitive to a TRK inhibitor (many of which are based on the Pyrazolo[1,5-a]pyrimidine scaffold) stop responding, it is essential to investigate the resistance mechanism. The workflow below outlines a systematic approach.

G cluster_0 Initial Observation cluster_1 On-Target Resistance Investigation cluster_2 Off-Target Resistance Investigation start Cells show reduced sensitivity to TRK inhibitor (IC50 shift) seq_ntrk Sequence NTRK kinase domain from resistant cells start->seq_ntrk check_mut Known resistance mutation detected? seq_ntrk->check_mut on_target Conclusion: On-Target Resistance check_mut->on_target Yes wb_analysis Analyze bypass pathways (e.g., p-ERK, p-AKT) via Western Blot check_mut->wb_analysis No pathway_active Bypass pathway activated? wb_analysis->pathway_active ngs Perform NGS on resistant cells (e.g., BRAF, KRAS, MET) pathway_active->ngs Yes off_target Conclusion: Off-Target Resistance pathway_active->off_target No (Other mechanisms?) off_target_mut Bypass mutation/amplification detected? ngs->off_target_mut off_target_mut->on_target No (Re-evaluate) off_target_mut->off_target Yes

Caption: Logical workflow for troubleshooting acquired resistance.

Q6: I've identified a BRAF V600E mutation in my resistant cell line. What does this mean?

A6: The acquisition of a BRAF V600E mutation is a known off-target mechanism of resistance to TRK inhibitors.[2] This mutation constitutively activates the MAPK signaling pathway downstream of the TRK receptor. This allows the cancer cells to bypass their dependence on TRK signaling for proliferation and survival, rendering the TRK inhibitor ineffective.

G cluster_0 Sensitive Cell cluster_1 Resistant Cell TRK NTRK Fusion (Active) RAS RAS TRK->RAS Inhibitor Pyrazolo[1,5-a]pyrimidine TRK Inhibitor Inhibitor->TRK BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation_S Proliferation ERK->Proliferation_S TRK_R NTRK Fusion (Inhibited) RAS_R RAS TRK_R->RAS_R Inhibitor_R Pyrazolo[1,5-a]pyrimidine TRK Inhibitor Inhibitor_R->TRK_R BRAF_R BRAF V600E (Constitutively Active) RAS_R->BRAF_R MEK_R MEK BRAF_R->MEK_R ERK_R ERK MEK_R->ERK_R Proliferation_R Proliferation ERK_R->Proliferation_R

Caption: MAPK pathway activation as an off-target resistance mechanism.

Data and Protocols

Quantitative Data Summary

Table 1: Common On-Target Resistance Mutations to TRK Inhibitors

KinaseMutation LocationSpecific MutationsConsequenceReference(s)
NTRK1Solvent FrontG595RSteric hindrance, prevents inhibitor binding[9][10][11]
NTRK1xDFG MotifG667CAlters kinase conformation[9][11]
NTRK1GatekeeperF589LReduces inhibitor access to hydrophobic pocket[10]
NTRK3Solvent FrontG623R, G623ESteric hindrance, prevents inhibitor binding[9][10]
NTRK3GatekeeperF617IReduces inhibitor access to hydrophobic pocket[10]

Table 2: Example Pyrazolo[1,5-a]pyrimidine Inhibitors and Target Potency

CompoundPrimary Target(s)IC50 (nM)Reference(s)
LarotrectinibTRKA, TRKB, TRKC5, 11, 6[12][13]
EntrectinibTRKA, TRKB, TRKC1.7, 0.1, 0.1[12][13]
Compound 6t CDK2, TRKA90, 450[14]
CPL302253 (54 )PI3Kδ2.8[15]
Experimental Protocols

This protocol describes how to measure kinase activity and inhibitor potency by quantifying the amount of ADP produced in the kinase reaction.[16][17]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified kinase and specific substrate

  • Pyrazolo[1,5-a]pyrimidine inhibitor

  • Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the inhibitor in DMSO. Then, create 4X working solutions by diluting the inhibitor in kinase buffer.

  • Reaction Setup:

    • Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate. For positive (100% activity) and negative (0% activity) controls, add 5 µL of buffer with the corresponding DMSO concentration.

    • Add 10 µL of a 2X kinase/substrate solution to all wells.

    • Initiate the reaction by adding 5 µL of a 4X ATP solution. The final ATP concentration should be at or near the Km for the kinase.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. Ensure the reaction is in the linear range.

  • ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion & Detection: Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the controls. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

This protocol verifies that the inhibitor binds to its target protein in intact cells by measuring changes in the protein's thermal stability.[7][18][19]

Materials:

  • Cultured cells expressing the target kinase

  • Pyrazolo[1,5-a]pyrimidine inhibitor and vehicle (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS) with protease inhibitors

  • Lysis buffer (optional, for lysate CETSA)

  • Equipment for Western Blotting (SDS-PAGE gels, antibodies, etc.)

  • Thermal cycler

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the desired concentration of the inhibitor or vehicle control for 1-2 hours at 37°C.

  • Cell Harvesting: Harvest the cells (e.g., by scraping), wash twice with ice-cold PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample and normalize.

    • Analyze the amount of soluble target protein remaining in each sample by Western Blotting.

  • Data Analysis: Plot the band intensity of the soluble target protein against the temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

G cluster_0 Cellular Analysis cluster_1 Biochemical & Profiling Analysis cluster_2 Validation & Conclusion cetsa Confirm On-Target Binding (CETSA) conclusion Determine if Phenotype is On-Target or Off-Target cetsa->conclusion pheno Observe Cellular Phenotype pheno->cetsa kinome Identify Potential Off-Targets (Kinome Profiling) pheno->kinome validate Validate Off-Target Hits (Biochemical IC50 Assays) kinome->validate knockdown Validate Off-Target Phenotype (siRNA/CRISPR Knockdown) validate->knockdown knockdown->conclusion

Caption: Experimental workflow for identifying and validating off-target effects.

References

Technical Support Center: Enhancing the Bioavailability of Pyrazolo[1,5-a]pyridine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of pyrazolo[1,5-a]pyridine-based drug candidates.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and highly variable plasma concentrations of our this compound candidate after oral administration in animal models. What are the likely causes?

A1: Low and variable oral bioavailability is a common hurdle in early drug development. For this compound derivatives, the primary causes can be categorized as follows:

  • Poor Aqueous Solubility : The planar, aromatic nature of the this compound scaffold can lead to low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2]

  • Low Intestinal Permeability : The compound may not efficiently cross the intestinal membrane to enter the bloodstream. This can be due to its physicochemical properties or because it is a substrate for efflux transporters.[1]

  • Extensive First-Pass Metabolism : The compound may be rapidly metabolized in the intestinal wall or the liver before it reaches systemic circulation.[1][3] Pyrazolo[1,5-a]pyridines can be susceptible to oxidative metabolism.[4]

  • Chemical or Enzymatic Instability : The compound might degrade in the acidic environment of the stomach or be broken down by digestive enzymes.[1]

Q2: How can we experimentally determine the primary reason for the poor bioavailability of our compound?

A2: A systematic approach using a combination of in vitro and in vivo experiments is recommended to identify the root cause:

  • In Vitro Solubility and Dissolution Studies : Assess the compound's solubility in simulated gastric and intestinal fluids (SGF and SIF). This will help determine if poor solubility is a limiting factor.

  • In Vitro Permeability Assays : Use a Caco-2 cell monolayer assay to evaluate the intestinal permeability of your compound. This can also indicate if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[5][6][7]

  • In Vitro Metabolic Stability Assays : Incubate your compound with liver microsomes or hepatocytes to determine its metabolic stability.[8][9][10] This will reveal if it is rapidly metabolized.

  • In Vivo Pharmacokinetic Studies : If not already done, conduct intravenous (IV) and oral (PO) pharmacokinetic studies in an animal model. Comparing the Area Under the Curve (AUC) from both routes will determine the absolute bioavailability and provide insights into the extent of first-pass metabolism.

Q3: Our this compound derivative shows good in vitro potency but has poor aqueous solubility. What strategies can we employ to improve this?

A3: Improving the aqueous solubility of your compound is a critical step. Consider the following approaches:

  • Structural Modification :

    • Introduce polar or ionizable groups to the this compound scaffold. This has been shown to dramatically improve aqueous solubility without negatively impacting biological activity.[4]

    • Replace lipophilic aromatic rings with heterocycles to enhance water solubility.[4][11]

  • Formulation Strategies :

    • Particle Size Reduction : Micronization or nanomilling increases the surface area of the drug particles, which can enhance the dissolution rate.[1][12] Nanonization has been successfully used to improve the oral bioavailability of poorly soluble pyrazoloquinolinone derivatives.[13]

    • Amorphous Solid Dispersions : Creating a solid dispersion of your compound in a polymer matrix can improve its dissolution rate and solubility.

    • Lipid-Based Formulations : Self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized state within the GI tract.[1][14]

    • Use of Solubilizing Excipients : Cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.[12]

Q4: Our lead compound is rapidly cleared in in vitro metabolic stability assays. What are our options?

A4: High clearance due to rapid metabolism is a significant challenge. The following strategies can be considered:

  • Metabolic Site Identification and Blocking :

    • First, identify the metabolic "hotspots" on your molecule using in vitro metabolism studies followed by mass spectrometry to identify the metabolites.

    • Modify the chemical structure at these sites to block metabolism. For example, replacing a metabolically labile hydrogen atom with a fluorine atom or a methyl group can enhance metabolic stability.

  • Prodrug Approach :

    • Design a prodrug that masks the metabolically susceptible functional group. The prodrug should be converted to the active parent drug in vivo.

Troubleshooting Guides

Issue 1: Low Apparent Permeability in Caco-2 Assay

If your this compound candidate shows low permeability in the apical to basolateral (A-B) direction in a Caco-2 assay, follow this troubleshooting workflow:

G start Low Papp (A-B) in Caco-2 Assay check_efflux Perform Bidirectional Caco-2 Assay (A-B and B-A) start->check_efflux efflux_ratio Calculate Efflux Ratio (Papp B-A / Papp A-B) check_efflux->efflux_ratio high_efflux Efflux Ratio > 2? efflux_ratio->high_efflux efflux_substrate Compound is likely a substrate of an efflux transporter (e.g., P-gp). high_efflux->efflux_substrate Yes low_permeability Compound has inherently low passive permeability. high_efflux->low_permeability No strategy_efflux Strategies: - Co-dose with an efflux inhibitor (e.g., verapamil). - Structural modifications to reduce transporter recognition. efflux_substrate->strategy_efflux strategy_permeability Strategies: - Prodrug approach to enhance lipophilicity. - Formulation with permeation enhancers. low_permeability->strategy_permeability

Troubleshooting workflow for low Caco-2 permeability.
Issue 2: High Intrinsic Clearance in Liver Microsome/Hepatocyte Assays

If your compound is rapidly metabolized in in vitro models, use this guide to determine the next steps:

G start High Intrinsic Clearance in In Vitro Metabolism Assay identify_metabolites Identify Metabolites using LC-MS/MS start->identify_metabolites metabolic_pathway Determine Metabolic Pathway (e.g., oxidation, glucuronidation) identify_metabolites->metabolic_pathway oxidation Oxidative Metabolism metabolic_pathway->oxidation Primary conjugation Conjugation metabolic_pathway->conjugation Secondary strategy_oxidation Strategies: - Block metabolic hotspot (e.g., fluorination). - Reduce lipophilicity. oxidation->strategy_oxidation strategy_conjugation Strategies: - Mask conjugating functional group (e.g., -OH, -NH2) with a prodrug moiety. conjugation->strategy_conjugation

Troubleshooting workflow for high intrinsic clearance.

Data Presentation

The following tables summarize data for pyrazolo-pyridone inhibitors, demonstrating how structural modifications can impact key bioavailability-related parameters.

Table 1: Impact of Structural Modifications on Solubility and Lipophilicity

CompoundModificationAqueous Solubility (µM)logD
2 Original lead11-
4 meta-CF3 phenyl at hinge pocket< 1 (decreased)5.26
40 Methylamine substitution on pyrazole (B372694) ring--
40 (phosphate salt) Phosphate (B84403) salt formation668 (10-fold increase)-
Data sourced from a study on pyrazolo-pyridone inhibitors.[4]

Table 2: In Vivo Pharmacokinetic Parameters in Mice

CompoundDosing (50 mg/kg PO)Cmax (µM)AUC (h·µM)Oral Bioavailability (%)
2 Oral0.362.915
40 Oral6.072.992
Data sourced from a study on pyrazolo-pyridone inhibitors, demonstrating a significant improvement in oral bioavailability with structural modification.[4]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol is for determining the intestinal permeability of a test compound.[5][6][7]

Workflow Diagram

G cluster_prep Cell Culture and Seeding cluster_assay Permeability Assay cluster_analysis Analysis culture Culture Caco-2 cells seed Seed cells onto Transwell inserts culture->seed differentiate Differentiate for 18-22 days seed->differentiate teer Measure TEER to confirm monolayer integrity differentiate->teer add_compound Add test compound to apical (A) or basolateral (B) side teer->add_compound incubate Incubate for 2 hours at 37°C add_compound->incubate sample Collect samples from receiver compartment incubate->sample analyze Analyze compound concentration by LC-MS/MS sample->analyze calculate Calculate Papp analyze->calculate

Experimental workflow for the Caco-2 permeability assay.

Methodology

  • Cell Culture : Culture Caco-2 cells in appropriate media.

  • Seeding : Seed Caco-2 cells on semi-permeable supports in Transwell™ plates.

  • Differentiation : Allow the cells to grow and differentiate for 18-22 days to form a confluent polarized monolayer.[7]

  • Monolayer Integrity Check : Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[6]

  • Compound Preparation : Prepare a solution of the test compound (e.g., at 10 µM) in transport buffer.[6]

  • Assay Procedure (for A-B permeability) :

    • Add the compound solution to the apical (A) compartment.

    • Add fresh transport buffer to the basolateral (B) compartment.

    • Incubate for a predetermined time (e.g., 2 hours) at 37°C.[7]

  • Sampling : At the end of the incubation, collect samples from the basolateral compartment.

  • Analysis : Analyze the concentration of the compound in the collected samples using LC-MS/MS.[6]

  • Calculation : Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol assesses the metabolic stability of a compound.[8]

Methodology

  • Reagent Preparation :

    • Prepare a stock solution of your test compound.

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a solution of NADPH (cofactor) in buffer.

  • Incubation :

    • In a microcentrifuge tube, pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points :

    • Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching :

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing :

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis :

    • Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS.

  • Data Analysis :

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

References

Technical Support Center: Mechanistic Pathway of Cross-Dehydrogenative Coupling (CDC) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for cross-dehydrogenative coupling (CDC) reactions. Our aim is to help you navigate the complexities of C-H activation and achieve successful outcomes in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during CDC reactions in a question-and-answer format, providing actionable solutions to get your research back on track.

Issue 1: Low or No Product Yield

Q: My CDC reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve it?

A: Low yields in CDC reactions can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity:

    • Cause: The metal catalyst (e.g., Palladium, Copper, Iron) may be inactive or have decomposed. This can be due to impurities, exposure to air (for air-sensitive catalysts), or inappropriate handling.

    • Solution:

      • Use a freshly opened or properly stored catalyst.

      • For Palladium-catalyzed reactions, consider using a pre-catalyst that readily forms the active Pd(0) species in situ.[1]

      • Ensure all reagents and solvents are of high purity.

  • Oxidant Inefficiency:

    • Cause: The chosen oxidant may not be potent enough for the specific C-H bond activation, or it may have decomposed.

    • Solution:

      • Screen a panel of oxidants. Common choices include di-tert-butyl peroxide (DTBP), benzoquinone (BQ), and oxygen (air).[2]

      • Ensure the oxidant is fresh and added at the appropriate time in your reaction sequence.

  • Suboptimal Reaction Conditions:

    • Cause: The reaction temperature, time, or concentration may not be optimal for your specific substrates.

    • Solution:

      • Systematically vary the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side product formation.

      • Monitor the reaction over time to determine the optimal reaction duration.

      • Adjust the concentration of your reactants.

  • Solvent Effects:

    • Cause: The solvent plays a crucial role in solubilizing reactants and stabilizing catalytic intermediates. An inappropriate solvent can hinder the reaction.

    • Solution:

      • Screen a variety of solvents with different polarities. For example, polar aprotic solvents like DMF or DMSO can be effective in some copper-catalyzed C-N couplings.[3]

      • Ensure the use of anhydrous and degassed solvents, as water and oxygen can interfere with the catalytic cycle.

Issue 2: Formation of Side Products and Low Selectivity

Q: My reaction is producing significant amounts of side products, particularly homocoupled products. How can I improve the selectivity for my desired cross-coupled product?

A: The formation of side products, especially homocoupled products, is a common challenge in CDC reactions. Improving selectivity often involves fine-tuning the reaction conditions to favor the cross-coupling pathway.

  • Homocoupling:

    • Cause: This occurs when two molecules of the same starting material couple with each other. It is often promoted by the presence of oxygen.

    • Solution:

      • Rigorously degas the reaction mixture and maintain an inert atmosphere (e.g., Argon or Nitrogen).

      • Adjust the stoichiometry of your reactants. Using a slight excess of one coupling partner can sometimes suppress the homocoupling of the other.

  • Overoxidation:

    • Cause: The oxidant can sometimes react with the desired product, leading to its degradation.

    • Solution:

      • Use the minimum effective amount of oxidant.

      • Consider using a milder oxidant.

  • Regioselectivity Issues:

    • Cause: If your substrate has multiple C-H bonds that can be activated, you may see a mixture of isomers.

    • Solution:

      • Employ a directing group on your substrate to guide the catalyst to a specific C-H bond.

      • Vary the catalyst and ligands, as these can significantly influence the regioselectivity of the reaction.

Issue 3: Catalyst and Ligand Selection

Q: I am unsure which catalyst and ligand combination to use for my specific CDC reaction. What are some general guidelines?

A: The choice of catalyst and ligand is critical for the success of a CDC reaction and is highly dependent on the nature of the substrates being coupled.

  • Palladium Catalysis:

    • Catalysts: Pd(OAc)₂ and Pd(TFA)₂ are common choices. Pre-catalysts that generate Pd(0) in situ are also highly effective.[1]

    • Ligands: Electron-rich and sterically bulky phosphine (B1218219) ligands often enhance catalytic activity. The choice of ligand can also influence selectivity.

  • Copper Catalysis:

    • Catalysts: Simple copper salts like CuI, CuBr, and Cu(OAc)₂ are frequently used.[3][4]

    • Ligands: Nitrogen-based ligands, such as 1,10-phenanthroline (B135089) and various oximes, can improve the efficiency of copper-catalyzed C-N and C-O couplings.[3]

  • Iron Catalysis:

    • Catalysts: Inexpensive and environmentally benign iron salts like FeCl₃ and Fe(acac)₃ are commonly employed, often in combination with an oxidant.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative data for optimizing CDC reactions based on published literature. These values should be considered as starting points for your own optimization studies.

Table 1: Recommended Catalyst Loading for Different Metal-Catalyzed CDC Reactions

Catalyst SystemCatalyst Loading (mol%)Typical SubstratesReference
Pd(OAc)₂ / Ligand2 - 10Aryl C-H / Aryl C-H[1]
CuI / Ligand5 - 20Amine N-H / Alkyne C-H[5]
FeCl₃10 - 20C(sp³)-H / C(sp³)-H[6]
--INVALID-LINK--₂10Arylurea C-H / Aryl Halide[1]

Table 2: Effect of Temperature on Yield in Palladium-Catalyzed CDC Reactions

Substrate ASubstrate BCatalyst SystemTemperature (°C)Yield (%)Reference
AcetanilidePhenylboronic AcidPd(OAc)₂ / Ligand8065[7]
AcetanilidePhenylboronic AcidPd(OAc)₂ / Ligand10085[7]
AcetanilidePhenylboronic AcidPd(OAc)₂ / Ligand12070 (decomposition observed)[7]
N-ArylureaAryl Iodide--INVALID-LINK--₂Room Temperature70-95[1]

Table 3: Solvent Screening for a Copper-Catalyzed C-N Coupling Reaction

SolventDielectric ConstantYield (%)Reference
Toluene2.445[3]
Dioxane2.255[3]
Acetonitrile37.570[3]
DMF36.785[3]
DMSO46.792[3]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-H/C-H Cross-Coupling of Arenes

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the ligand (if required, 10 mol%), and the oxidant (e.g., Ag₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add the arene substrate (1.0 equiv.) and the coupling partner (1.2-2.0 equiv.) followed by the anhydrous, degassed solvent (e.g., 1,2-dichloroethane).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as flash chromatography.

Protocol 2: General Procedure for Copper-Catalyzed Oxidative C-N Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a screw-capped vial, add the copper catalyst (e.g., CuI, 10 mol%), the ligand (if required, 20 mol%), the base (e.g., K₂CO₃, 2.0 equiv.), the amine (1.0 equiv.), and the coupling partner (1.2 equiv.).

  • Solvent Addition: Add the solvent (e.g., DMSO).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

Visualizations

The following diagrams illustrate key mechanistic pathways and workflows in cross-dehydrogenative coupling reactions.

CDC_Mechanistic_Pathways cluster_metal_catalyzed Metal-Catalyzed Pathways cluster_metal_free Metal-Free Pathways Heck-type Heck-type Coupled Product Coupled Product Heck-type->Coupled Product Direct Arylation Direct Arylation Direct Arylation->Coupled Product Radical Pathway Radical Pathway Radical Pathway->Coupled Product Ionic Intermediates Ionic Intermediates Ionic Intermediates->Coupled Product Photocatalytic Photocatalytic Photocatalytic->Coupled Product C-H Bond 1 C-H Bond 1 C-H Bond 1->Heck-type Catalyst Oxidant C-H Bond 1->Direct Arylation Catalyst Oxidant C-H Bond 1->Radical Pathway Catalyst Oxidant C-H Bond 1->Ionic Intermediates Oxidant C-H Bond 1->Photocatalytic Light Photocatalyst C-H Bond 2 C-H Bond 2 C-H Bond 2->Heck-type C-H Bond 2->Direct Arylation C-H Bond 2->Radical Pathway C-H Bond 2->Ionic Intermediates C-H Bond 2->Photocatalytic

Caption: Overview of major mechanistic pathways in CDC reactions.

Troubleshooting_Workflow Start Start Low Yield Low Yield Start->Low Yield Check Catalyst Check Catalyst Low Yield->Check Catalyst Yes Side Products Side Products Low Yield->Side Products No Screen Oxidants Screen Oxidants Check Catalyst->Screen Oxidants Optimize Temp Optimize Temp Screen Oxidants->Optimize Temp Screen Solvents Screen Solvents Optimize Temp->Screen Solvents Successful Reaction Successful Reaction Screen Solvents->Successful Reaction Degas Reaction Degas Reaction Side Products->Degas Reaction Homocoupling? Milder Oxidant Milder Oxidant Side Products->Milder Oxidant Overoxidation? Adjust Stoichiometry Adjust Stoichiometry Degas Reaction->Adjust Stoichiometry Adjust Stoichiometry->Successful Reaction Milder Oxidant->Successful Reaction

Caption: A decision-tree workflow for troubleshooting common CDC reaction issues.

Palladium_Catalytic_Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition R-X Oxidant Oxidant Pd(0)->Oxidant Reoxidation Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate C-H Activation C-H Activation Pd(II) Intermediate->C-H Activation R'-H Palladacycle Palladacycle C-H Activation->Palladacycle Reductive Elimination Reductive Elimination Palladacycle->Reductive Elimination Reductive Elimination->Pd(0) Product Product Reductive Elimination->Product Oxidant->Pd(II) Intermediate

Caption: A simplified catalytic cycle for a Pd-catalyzed CDC reaction.

References

Validation & Comparative

Unveiling the Molecular Architecture of Pyrazolo[1,5-a]pyridines: A Comparative Guide to Structural Confirmation by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

The definitive determination of the three-dimensional structure of novel compounds is a cornerstone of modern drug discovery and development. For the promising class of heterocyclic compounds known as pyrazolo[1,5-a]pyridines, which exhibit a wide range of biological activities, unambiguous structural confirmation is paramount. This guide provides a comprehensive comparison of X-ray crystallography as the gold standard for structural elucidation against other widely used analytical techniques, supported by experimental data and detailed protocols.

X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement in a crystalline solid, providing precise data on bond lengths, bond angles, and stereochemistry. This technique stands as the most definitive method for confirming the molecular structure of pyrazolo[1,5-a]pyridines. However, its application is contingent on the ability to grow high-quality single crystals. In concert with spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), a complete and robust structural characterization can be achieved.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The synergy between X-ray crystallography and spectroscopic techniques provides a comprehensive understanding of a molecule's structure, from its solid-state conformation to its behavior in solution.

ParameterX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, crystal packing information.Information about the chemical environment of nuclei (¹H, ¹³C), connectivity of atoms, stereochemical relationships in solution.Provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.
Sample Requirements High-quality single crystal (typically >0.1 mm).Soluble sample in a suitable deuterated solvent.Small amount of sample, can be in solid or solution form.
Advantages Unambiguous and definitive structural determination.[1][2]Provides information about the molecule's structure and dynamics in solution. Non-destructive.High sensitivity, requires minimal sample.
Limitations Requires a suitable single crystal, which can be challenging to grow. Provides a static picture of the molecule in the solid state.Provides indirect structural information that requires interpretation. Can be complex for large or conformationally flexible molecules.Does not provide information on the 3D arrangement of atoms.

Experimental Protocols

Single-Crystal X-ray Diffraction

The successful application of X-ray crystallography hinges on the preparation of a high-quality single crystal.

1. Crystallization:

  • Slow Evaporation: A near-saturated solution of the pyrazolo[1,5-a]pyridine derivative is prepared in a suitable solvent or solvent mixture. The vessel is covered with a perforated film to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.

  • Thermal Control: A saturated solution of the compound is heated until all solid dissolves and then cooled slowly and controllably to induce crystallization.

2. Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined from the electron density map, and the structural model is refined to best fit the experimental data.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of pyrazolo[1,5-a]pyridines in solution.

1. Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

2. Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Standard experiments include 1D ¹H and ¹³C acquisitions, as well as 2D experiments like COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to determine proton-carbon connectivities.

3. Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to deduce the molecular structure.

Visualization of Experimental Workflows

To illustrate the logical flow of structural confirmation, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Structural Characterization cluster_confirmation Definitive Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification prelim_char Initial Characterization purification->prelim_char crystallization Crystal Growth purification->crystallization nmr NMR Spectroscopy (1H, 13C, 2D) structure Final 3D Structure nmr->structure Corroboration ms Mass Spectrometry ms->structure Corroboration prelim_char->nmr prelim_char->ms xray Single Crystal X-ray Diffraction crystallization->xray xray->structure

Caption: Workflow for the structure confirmation of pyrazolo[1,5-a]pyridines.

comparison_diagram cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry xray_node Provides precise 3D atomic coordinates, bond lengths, and angles. xray_adv Advantage: Unambiguous structural proof. xray_node->xray_adv xray_lim Limitation: Requires high-quality single crystals. xray_node->xray_lim nmr_node Determines connectivity and stereochemistry in solution. nmr_adv Advantage: Information on solution-state structure and dynamics. nmr_node->nmr_adv nmr_lim Limitation: Indirect structural information requiring interpretation. nmr_node->nmr_lim ms_node Confirms molecular weight and elemental formula. ms_adv Advantage: High sensitivity and accuracy in mass determination. ms_node->ms_adv ms_lim Limitation: No direct 3D structural information. ms_node->ms_lim

Caption: Comparison of structural elucidation techniques.

References

A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. Its unique structural and electronic properties have made it a target of significant interest in medicinal chemistry and materials science. This guide provides a comparative overview of the most common and effective methods for the synthesis of pyrazolo[1,5-a]pyridines, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition of an N-ylide with a two-atom component (alkyne or alkene) is a powerful and widely employed method for the construction of the this compound core. This approach offers a high degree of convergence and allows for the introduction of diverse substituents.

A notable advancement in this area is the use of sonication to promote a catalyst-free [3+2] cycloaddition. This environmentally friendly method often leads to high yields in short reaction times.

G N_iminopyridinium_ylide N-Iminopyridinium Ylide Intermediate Cycloadduct Intermediate N_iminopyridinium_ylide->Intermediate Alkyne_Alkene Alkyne or Alkene Alkyne_Alkene->Intermediate Product This compound Intermediate->Product Aromatization

Caption: General workflow for [3+2] cycloaddition synthesis.

Comparative Data for [3+2] Cycloaddition Reactions
EntryN-Iminopyridinium Ylide PrecursorAlkyne/Alkyne DerivativeConditionsYield (%)Reference
11-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrileDimethyl acetylenedicarboxylateAcetonitrile (B52724), reflux, 3h69[1]
21-amino-2-imino-4-(p-tolyl)-1,2-dihydropyridine-3-carbonitrileDimethyl acetylenedicarboxylateAcetonitrile, sonication (85°C), 20 min93[1]
31-amino-2-imino-4-(4-methoxyphenyl)-1,2-dihydropyridine-3-carbonitrileDimethyl acetylenedicarboxylateAcetonitrile, sonication (85°C), 20 min90[1]
41-amino-2-imino-4-(4-chlorophenyl)-1,2-dihydropyridine-3-carbonitrileDimethyl acetylenedicarboxylateAcetonitrile, sonication (85°C), 20 min96[1]
Experimental Protocol: Sonochemical Synthesis of Pyrazolo[1,5-a]pyridines

A mixture of the appropriate 1-amino-2-iminopyridine derivative (10 mmol) and the acetylene (B1199291) derivative (10 mmol) in acetonitrile (30 mL) is subjected to ultrasound irradiation at 85°C for 20 minutes. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature. The resulting solid product is collected by filtration, washed with ethanol (B145695), and dried. The crude product is then recrystallized from a suitable solvent to afford the pure this compound derivative.[1]

Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds

This classical and versatile method involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. The reaction can be promoted by acid or base catalysts and can be performed under conventional heating or microwave irradiation. Microwave-assisted synthesis, in particular, offers significant advantages in terms of reduced reaction times and improved yields.

G Aminopyrazole 5-Aminopyrazole Intermediate Condensation Adduct Aminopyrazole->Intermediate Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration

Caption: Condensation reaction pathway.

Comparative Data for Condensation Reactions
Entry5-Aminopyrazole Derivativeβ-Enaminone/DicarbonylConditionsYield (%)Reference
13-Phenyl-1H-pyrazol-5-amine(E)-3-(dimethylamino)-1-phenylprop-2-en-1-oneMW, 180°C, 2 min, solvent-free95[2]
23-(4-Chlorophenyl)-1H-pyrazol-5-amine(E)-3-(dimethylamino)-1-phenylprop-2-en-1-oneMW, 180°C, 2 min, solvent-free92[2]
33-Methyl-1H-pyrazol-5-amine(E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-oneMW, 180°C, 2 min, solvent-free97[2]
43-Phenyl-1H-pyrazol-5-amine(E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-oneMW, 180°C, 2 min, solvent-free94[2]
Experimental Protocol: Microwave-Assisted Condensation

A mixture of the β-enaminone (1 mmol) and the 5-aminopyrazole (1 mmol) is placed in a microwave-specific reaction vessel. The mixture is irradiated at 180°C for 2 minutes. After cooling, the solid residue is collected and washed with a mixture of ethanol and water to yield the pure pyrazolo[1,5-a]pyrimidine (B1248293) product.[2]

Cross-Dehydrogenative Coupling (CDC)

Cross-dehydrogenative coupling represents a modern and efficient approach to C-C and C-N bond formation, avoiding the need for pre-functionalized starting materials. In the context of this compound synthesis, this method typically involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by an acid and an oxidant, often molecular oxygen. This "green" approach offers high atom economy.

G Iminopyridine N-Amino-2-iminopyridine Adduct Adduct Iminopyridine->Adduct Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Adduct Product This compound Adduct->Product Oxidative Dehydrogenation & Cyclization

Caption: Cross-dehydrogenative coupling workflow.

Comparative Data for Cross-Dehydrogenative Coupling Reactions
EntryN-Amino-2-iminopyridine1,3-Dicarbonyl CompoundConditionsYield (%)Reference
11-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrileEthyl acetoacetateEthanol, Acetic acid (6 equiv), O2 (1 atm), 130°C, 18h94[3]
21-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrileEthyl 4,4,4-trifluoroacetoacetateEthanol, Acetic acid (6 equiv), O2 (1 atm), 130°C, 18h86[3]
31-amino-4-(4-chlorophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrileEthyl acetoacetateEthanol, Acetic acid (6 equiv), O2 (1 atm), 130°C, 18h90[3]
41-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrileAcetylacetoneEthanol, Acetic acid (6 equiv), O2 (1 atm), 130°C, 18h92[3]
Experimental Protocol: Acetic Acid and O2-Promoted Cross-Dehydrogenative Coupling

A solution of the 1-amino-2-imino-pyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL) containing acetic acid (6 equivalents) is prepared. The reaction mixture is stirred at 130°C for 18 hours under an oxygen atmosphere (1 atm). After completion of the reaction, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to afford the desired this compound.[3]

Transition-Metal-Catalyzed Synthesis

Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of pyrazolo[1,5-a]pyridines. These methods often involve cascade reactions, such as a direct alkenylation followed by a silver-mediated cyclization, providing a direct route to 2-substituted pyrazolo[1,5-a]pyridines.

G cluster_reactants Reactants cluster_catalysis Catalytic Cycle Ylide N-Iminopyridinium Ylide Intermediate Alkenylated Intermediate Ylide->Intermediate Direct Alkenylation Alkenyl_Iodide Alkenyl Iodide Alkenyl_Iodide->Intermediate Pd_Catalyst Pd Catalyst Pd_Catalyst->Intermediate Ag_Mediator Ag Mediator Product 2-Substituted This compound Ag_Mediator->Product Intermediate->Product Cyclization

Caption: Palladium-catalyzed cascade reaction.

Comparative Data for Palladium-Catalyzed Synthesis

A direct arylation of pyrazolo[1,5-a]pyridines with aryl iodides has been shown to selectively occur at the C-3 and C-7 positions via palladium-catalyzed C-H activation.[4] The synthesis of a range of 3,3'-bithis compound derivatives via direct cross-dehydrogenative coupling of this compound precursors has also been reported, with yields up to 94%.[5]

EntryThis compound PrecursorCoupling PartnerCatalyst/ReagentsPositionYield (%)Reference
1This compoundThis compoundPd(OAc)2, Ag2CO3, K2S2O83,3'-Bipyrazoloup to 94[5]
2This compoundAryl IodidePd(OAc)2, CsF or Ag2CO3C3 or C7Modest to Good[4]
Experimental Protocol: Palladium-Catalyzed Cross-Dehydrogenative Coupling

To a solution of the this compound precursor in a suitable solvent, palladium(II) acetate, a silver salt (e.g., Ag2CO3), and an oxidant (e.g., K2S2O8) are added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC). After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to give the desired bithis compound.

Intramolecular Cyclization

Intramolecular cyclization offers another strategic approach to the this compound core. This method often involves the thermal or metal-catalyzed cyclization of appropriately substituted pyridine (B92270) derivatives, such as N-amino-2-alkynylpyridines or transient nitrenes.

G Precursor Substituted Pyridine (e.g., N-Amino-2-alkynylpyridine) Product This compound Precursor->Product Intramolecular Cyclization (Thermal or Metal-Catalyzed)

Caption: Intramolecular cyclization pathway.

Comparative Data for Intramolecular Cyclization

Thermal intramolecular cyclization of N-amino-2-alkynylpyridines has been developed as a facile and versatile method for the synthesis of pyrazolo[1,5-a]pyridines.[6] Additionally, the synthesis of 2,3-diaryl substituted pyrazolo[1,5-a]pyridines has been achieved under metal-free and mild conditions through the intramolecular cyclization of oxime substrates mediated by PPh3/I2, with moderate to good yields.[7]

EntrySubstrateConditionsYield (%)Reference
1N-Amino-2-alkynylpyridinesThermalNot specified[6]
2Oxime of 1,2-diaryl-2-(pyridin-2-yl)ethan-1-onePPh3/I2, CH2Cl2, rt65-85[7]
31-Amino-2-triethyl-silanylethynyl-pyridinium saltCatalytic Ag(I) or Au(III) saltsNot specifiedEfficient
Experimental Protocol: PPh3/I2-Mediated Intramolecular Cyclization

To a solution of the oxime substrate in dichloromethane, triphenylphosphine (B44618) and iodine are added at room temperature. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the 2,3-diaryl-substituted this compound.[7]

Conclusion

The synthesis of pyrazolo[1,5-a]pyridines can be achieved through a variety of effective methods. The choice of a particular synthetic route will depend on factors such as the desired substitution pattern, the availability of starting materials, and the desired reaction conditions (e.g., catalyst-free, microwave-assisted, or "green" chemistry). This guide provides a comparative framework to assist researchers in navigating these choices and selecting the most appropriate methodology for their synthetic targets. The provided experimental protocols offer a starting point for the practical implementation of these key synthetic transformations.

References

Comparative Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyridine and its related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. The focus is on their development as inhibitors of key therapeutic targets in cancer and infectious diseases. This document summarizes quantitative biological data, details the experimental protocols used for their evaluation, and visualizes relevant biological pathways and experimental workflows.

Comparative Biological Activity of this compound and Pyrazolo[1,5-a]pyrimidine Derivatives

The this compound and pyrazolo[1,5-a]pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous potent and selective inhibitors of various protein kinases and other therapeutic targets.[1] The biological activity of these compounds is highly dependent on the nature and position of substituents on the heterocyclic core.

This compound and its analogs have been extensively investigated as inhibitors of protein kinases that are often dysregulated in cancer.[2] These compounds typically act as ATP-competitive inhibitors by binding to the ATP-binding pocket of the kinase.[2]

Tropomyosin Receptor Kinase (Trk) Inhibitors:

The pyrazolo[1,5-a]pyrimidine nucleus is a key feature in two of the three marketed drugs for NTRK fusion cancers.[3] SAR studies have revealed that macrocyclic derivatives and specific substitutions on the pyrimidine (B1678525) ring significantly enhance potency against TrkA, TrkB, and TrkC.

Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as Trk Inhibitors [1][3]

CompoundKey Structural FeaturesTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Cell-based Assay (KM12) IC50 (nM)
Larotrectinib-5-1111
Entrectinib-1.70.10.1-
Compound 28Macrocyclic0.170.070.07-
Compound 36Sulfonamide-substituted macrocycle1.42.41.9-
Compound 12Carboxamide-linked, pyridine (B92270) ring1-100---
Compound 18Nitrile-substituted, fluorine on pyrrolidine>10--<10

Cyclin-Dependent Kinase 9 (CDK9) Inhibitors:

Starting from a multi-kinase inhibitor, PIK-75, a series of pyrazolo[1,5-a]pyrimidine derivatives were developed as selective CDK9 inhibitors.[4] Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1, inducing apoptosis in cancer cells.[4]

Table 2: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as CDK9 Inhibitors [4]

CompoundR1R2R3CDK9 IC50 (nM)
PIK-75---Potent
Lead Compound 18bPyrazolo[1,5-a]pyrimidine nucleus(details not publicly available)(details not publicly available)(details not publicly available)

Pim-1 Kinase Inhibitors:

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective inhibitors of Pim-1 kinase, an attractive target in oncology.[5] Optimization of this series led to compounds with nanomolar potency and a good safety profile, including low hERG inhibition.[5][6]

Table 3: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Inhibitors [6]

CompoundR GroupPim-1 IC50 (nM)
10Aryl at C-3, Amine at C-518
11Aryl at C-3, Amine at C-527

Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have emerged from high-throughput screening as a promising class of antitubercular agents.[7] SAR studies have identified key pharmacophoric features and led to significant improvements in activity against Mycobacterium tuberculosis (Mtb).[7] Another series of This compound-3-carboxamide (B1625802) derivatives have also shown excellent potency against both drug-susceptible and drug-resistant Mtb strains.[8]

Table 4: SAR of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents [7]

CompoundR1R2R3R4MIC (μM) against Mtb H37Rv
1PhenylHHMethylModerate
P194-FluorophenylHHMethyl2.73
P254-ChlorophenylHHMethylImproved Potency
P264-ChlorophenylHHH4-fold more potent than P25

Table 5: SAR of this compound-3-carboxamides as Antitubercular Agents [8]

CompoundSide ChainMIC (μg/mL) against Mtb H37RvMIC (μg/mL) against INH-resistant MtbMIC (μg/mL) against RMP-resistant Mtb
6h2-Fluorodiphenyl0.007<0.002–0.465<0.002–0.004
6iPyridyl-phenyl0.053<0.002–0.465<0.002–0.004

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines, demonstrating broad anticancer potential.

Table 6: Cytotoxicity (GI50 in μM) of this compound-3-carboxylates [9]

CompoundA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)PC-3 (Prostate)
247>10015.8>100>100
Selected Analogs(Data for a series of compounds is available in the source)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against a specific kinase.

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO and then further dilute in the kinase assay buffer.

  • Kinase Reaction: In a 96-well or 384-well plate, add the test compound solution, followed by the kinase solution. After a brief pre-incubation period (e.g., 10 minutes at room temperature) to allow for inhibitor binding, initiate the reaction by adding the ATP and substrate solution.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). The amount of phosphorylated substrate is then quantified. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence/Luminescence-based Assay: Using modified substrates or antibodies to detect the phosphorylated product. For example, the ADP-Glo™ Kinase Assay measures the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Sulforhodamine B (SRB) Assay:

This assay measures cell density based on the measurement of cellular protein content.

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.

  • Staining: Wash the plates with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of living cells. Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

MTT Assay:

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.

  • Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value.

This assay is used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Bacterial Culture: Grow M. tuberculosis H37Rv in an appropriate broth medium (e.g., Middlebrook 7H9 with supplements).

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Inoculation: Add the Mtb culture, diluted to a specific concentration, to each well.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 7 days).

  • Alamar Blue Addition: Add Alamar Blue reagent to each well.

  • Incubation: Incubate for another 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin Trk_Receptor Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Neurotrophin->Trk_Receptor:f0 Binding Dimerization Dimerization Trk_Receptor->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS RAS Autophosphorylation->RAS PI3K PI3K Autophosphorylation->PI3K PLCg PLCg Autophosphorylation->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation AKT AKT PI3K->AKT Cell_Survival Cell_Survival AKT->Cell_Survival PLCg->Cell_Survival

Caption: Trk Receptor Signaling Pathway.

Caption: CDK9-Mediated Transcriptional Regulation.

Experimental_Workflow_Kinase_Inhibitor cluster_invitro In Vitro Evaluation cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Studies Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Selectivity_Profiling Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Cell_Viability Cell Viability/Cytotoxicity (GI50/IC50 Determination) Selectivity_Profiling->Cell_Viability Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Target) Cell_Viability->Target_Engagement PK_Studies Pharmacokinetic Studies Target_Engagement->PK_Studies Efficacy_Studies Xenograft Efficacy Studies PK_Studies->Efficacy_Studies

Caption: Drug Discovery Workflow for Kinase Inhibitors.

References

A Head-to-Head Battle of Scaffolds: Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of two prominent heterocyclic scaffolds in the design of kinase inhibitors, backed by experimental data and methodologies for researchers in drug discovery.

In the landscape of small-molecule kinase inhibitor development, the privileged scaffolds of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine (B1248293) have emerged as highly versatile and successful frameworks. Both bicyclic systems serve as effective ATP-competitive hinge-binders, yet their subtle structural differences—primarily the position of a nitrogen atom in the six-membered ring—can significantly influence their kinase selectivity, potency, and overall pharmacological profiles. This guide provides a comparative analysis of these two scaffolds, presenting key quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in the field.

At a Glance: Key Differences and Therapeutic Successes

The Pyrazolo[1,5-a]pyrimidine scaffold has demonstrated broad applicability, featuring in inhibitors targeting a wide array of kinases, including Tropomyosin Receptor Kinases (Trk), Cyclin-Dependent Kinases (CDKs), and components of the MAPK pathway like B-Raf and MEK.[1][2][3] Notably, two of the three FDA-approved drugs for NTRK fusion cancers are built upon this framework, highlighting its clinical significance.[4]

Conversely, the this compound core has been successfully employed to create highly selective and potent inhibitors for specific kinase targets. A prime example is Selpercatinib, a first-in-class, FDA-approved selective inhibitor of the RET (Rearranged during Transfection) kinase.[5] This scaffold has also shown promise in developing inhibitors for C-Terminal Src Kinase (CSK) and Lymphocyte-specific protein tyrosine kinase (Lck).[5][6]

Comparative Analysis of Kinase Inhibitory Activity

To illustrate the distinct profiles of these scaffolds, this section presents the inhibitory activity of representative compounds against their primary kinase targets and a selection of off-targets.

This compound-Based Inhibitors

Selpercatinib (LOXO-292) is a testament to the potential of the this compound scaffold in achieving high target specificity. It is a potent inhibitor of wild-type and mutated RET kinases.[7] Another example from Bristol-Myers Squibb, Compound 13, demonstrates the scaffold's utility in targeting CSK, where a scaffold hop from a pyridazinone to a this compound core dramatically increased potency.[6][8]

Compound Scaffold Primary Target(s) IC50 (nM) Key Off-Targets IC50 (nM) Reference
Selpercatinib This compoundRET (wild-type)0.92VEGFR2 (KDR)>1000[7]
RET (V804M gatekeeper)67.8FGFR1>1000[7]
Compound 13 (BMS) This compoundCSK1.3LCK>10,000[6]
Pyrazolo[1,5-a]pyrimidine-Based Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold is showcased by Repotrectinib, a next-generation inhibitor of ROS1 and TRK kinases, and BS-194, a potent inhibitor of several CDKs.[2][9] These examples highlight the scaffold's ability to target both tyrosine and serine/threonine kinases effectively.

Compound Scaffold Primary Target(s) IC50 (nM) Key Off-Targets IC50 (nM) Reference
Repotrectinib Pyrazolo[1,5-a]pyrimidineTRKA, TRKB, TRKC<0.2 - 3.3ALK15-fold less potent than TRK[4][9]
ROS1Potent activity--[9]
BS-194 Pyrazolo[1,5-a]pyrimidineCDK23GSK3β>10,000[2]
CDK130PIM1>10,000[2]
CDK530--[2]
CDK990--[2]

Signaling Pathways and Experimental Workflow

To provide a broader context for the application of these inhibitors, the following diagrams illustrate a key signaling pathway often modulated by them and a typical workflow for their preclinical evaluation.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., RET, TRK) RAS RAS RTK->RAS RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription P_pyridine This compound Inhibitors (e.g., Selpercatinib) P_pyridine->RTK Inhibit P_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitors (e.g., Repotrectinib) P_pyrimidine->RTK Inhibit

MAPK Signaling Pathway Targeted by Inhibitors.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Evaluation biochemical Biochemical Assay (e.g., TR-FRET Kinase Assay) selectivity Kinase Selectivity Profiling (Kinome Scan) biochemical->selectivity Determine IC50 & Ki cell_viability Cell Viability/Proliferation (e.g., MTT/MTS Assay) selectivity->cell_viability Lead Compound Progression target_engagement Target Engagement Assay (e.g., Western Blot for p-Target) cell_viability->target_engagement Confirm Cellular Potency pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) target_engagement->pk_pd Candidate Selection efficacy Xenograft Efficacy Studies pk_pd->efficacy Establish Dose & Efficacy

General Workflow for Kinase Inhibitor Evaluation.

Experimental Protocols

Detailed and reproducible experimental design is critical in drug discovery. The following are representative protocols for key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds serially diluted in DMSO

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a kinase reaction mixture containing the kinase and biotinylated substrate in the assay buffer.

  • Add a small volume (e.g., 50 nL) of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Dispense the kinase reaction mixture into the wells.

  • Initiate the kinase reaction by adding ATP to the wells. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing EDTA, the Europium-labeled antibody, and SA-APC in a suitable buffer.

  • Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

  • Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value using a suitable software.

Cell-Based Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a kinase inhibitor.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Carefully remove the culture medium.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).[10][11][12][13][14]

Western Blot for Target Engagement

This method is used to confirm that the kinase inhibitor is hitting its intended target in a cellular context by measuring the phosphorylation status of the target kinase or its downstream substrates.

Materials:

  • Cell line of interest

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15]

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies).[15][16]

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture cells and treat with the test compound at various concentrations for a specified time.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[15]

  • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin).[1]

Conclusion

Both the this compound and Pyrazolo[1,5-a]pyrimidine scaffolds are powerful starting points for the design of novel kinase inhibitors. The choice between them may depend on the specific goals of the drug discovery program. The Pyrazolo[1,5-a]pyrimidine scaffold offers a proven track record of yielding inhibitors with activity against a diverse range of kinases, making it an attractive option for developing multi-targeted agents or for screening against various kinase families. In contrast, the this compound scaffold has demonstrated exceptional utility in generating highly selective inhibitors, which can be advantageous for minimizing off-target effects and improving the therapeutic window. The data and protocols presented in this guide aim to provide a solid foundation for researchers to make informed decisions in the selection and optimization of these valuable heterocyclic cores.

References

A Comparative Guide to the Cytotoxicity of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro and in vivo cytotoxic effects of various Pyrazolo[1,5-a]pyridine and structurally related Pyrazolo[1,5-a]pyrimidine derivatives. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a concise overview of the anti-cancer potential of this class of heterocyclic compounds.

In Vitro Cytotoxicity Data

The following tables summarize the 50% inhibitory concentration (IC50) and growth inhibition (GI50) values of selected this compound and Pyrazolo[1,5-a]pyrimidine derivatives against a panel of human cancer cell lines. These values are crucial indicators of a compound's potency in inhibiting cancer cell growth.

Table 1: IC50 Values of Pyrazolo[1,5-a]pyrimidine Derivatives Against Various Cancer Cell Lines

CompoundHepG2 (Liver)MCF7 (Breast)HCT-116 (Colon)HeLa (Cervical)A549 (Lung)Caco2 (Colon)Reference Drug
Compound 35 3.53 µM6.71 µM-5.16 µM---
Hybrid 6h 26.29-50.51 µM14.50 µM---12.62 µMDoxorubicin (4.34–6.97 µM)
Hybrid 6e 20.06 µM23.99–41.69 µM---33.14–43.33 µMDoxorubicin (4.34–6.97 µM)
Hybrid 6c 26.29–50.51 µM23.99–41.69 µM---33.14–43.33 µMDoxorubicin (4.34–6.97 µM)
Hybrid 6f 26.29–50.51 µM23.99–41.69 µM---33.14–43.33 µMDoxorubicin (4.34–6.97 µM)
Compound 24 --19.56 µM-8.21 µM--

Data sourced from multiple studies for comparison.[1][2]

Table 2: Growth Inhibition (GI50) and Kinase Inhibitory (IC50) Data for Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundMean Growth Inhibition (GI%) (56 cell lines)CDK2 IC50TRKA IC50Reference Drug (CDK2)Reference Drug (TRKA)
Compound 6n 43.9%----
Compound 6t -0.09 µM-Ribociclib (0.07 µM)-
Compound 6s -0.23 µM0.45 µM-Larotrectinib (0.07 µM)
Compound 36 -0.199 µM---

This table highlights the broad-spectrum anticancer activity and specific kinase inhibition of these compounds.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used in the evaluation of this compound cytotoxicity.

In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric test used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 48-72 hours.

  • Cell Fixation: Following incubation, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B dye.

  • Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured using a plate reader at a specific wavelength.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[4]

Cell Cycle Analysis

Flow cytometry is employed to investigate the effect of the compounds on the cell cycle progression of cancer cells.

  • Cell Treatment: Cancer cells are treated with the this compound derivative at its GI50 concentration for a specified period (e.g., 48 hours).[3]

  • Cell Harvesting and Fixation: The cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase and stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide.

  • Flow Cytometry: The DNA content of the individual cells is then analyzed by a flow cytometer.

  • Data Interpretation: The distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) is determined, revealing any cell cycle arrest caused by the compound.[3]

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs can significantly aid in their comprehension. The following diagrams were generated using Graphviz (DOT language) to illustrate a key signaling pathway targeted by Pyrazolo[1,5-a]pyridines and a typical workflow for in vitro cytotoxicity screening.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt/PKB PI3K->Akt Activation CDK2 CDK2 Proliferation Cell Proliferation & Survival Akt->Proliferation Promotion G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Promotion CyclinE Cyclin E CyclinE->CDK2 Activation Pyrazolo_pyridine This compound Derivatives Pyrazolo_pyridine->PI3K Inhibition Pyrazolo_pyridine->CDK2 Inhibition

Caption: PI3K/Akt and CDK2 signaling pathways targeted by Pyrazolo[1,5-a]pyridines.

G start Start cell_culture 1. Seed Cancer Cells in 96-well Plates start->cell_culture incubation1 2. Incubate for 24h (Cell Adhesion) cell_culture->incubation1 treatment 3. Add this compound Derivatives (Varying Conc.) incubation1->treatment incubation2 4. Incubate for 48-72h (Compound Exposure) treatment->incubation2 assay 5. Perform Cytotoxicity Assay (e.g., MTT, SRB) incubation2->assay data_analysis 6. Measure Absorbance & Calculate IC50 Values assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro cytotoxicity screening of novel compounds.

References

High-Resolution Mass Spectrometry in the Analysis of Novel Pyrazolo[1,5-a]pyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization and quantification of novel bioactive compounds are paramount. Pyrazolo[1,5-a]pyridines, a class of nitrogen-containing heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors. High-resolution mass spectrometry (HRMS) has become an indispensable tool for the comprehensive analysis of these novel chemical entities. This guide provides an objective comparison of HRMS platforms for the analysis of pyrazolo[1,5-a]pyridine compounds, supported by experimental data and detailed methodologies.

Performance Comparison of HRMS Platforms

The two most prominent high-resolution mass spectrometry platforms for the analysis of small molecules like pyrazolo[1,5-a]pyridines are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based mass spectrometers. The choice between these technologies often depends on the specific analytical requirements, such as the need for high-throughput quantitative analysis versus in-depth structural elucidation.

Table 1: General Performance Comparison of Q-TOF and Orbitrap HRMS

FeatureQuadrupole Time-of-Flight (Q-TOF)Orbitrap
Mass Analyzer Time-of-flight analyzerOrbitrap mass analyzer
Resolution Typically up to 60,000Can exceed 240,000
Mass Accuracy < 5 ppm< 1-2 ppm
Acquisition Speed Very high, suitable for fast chromatographyGenerally slower, but newer models have improved speed
Dynamic Range Generally widerCan be more limited, potentially affecting detection of low-abundance ions in complex matrices
Primary Applications Screening, qualitative and quantitative analysisStructural elucidation, metabolomics, proteomics, quantitative analysis

While direct comparative studies on the quantitative performance of different HRMS platforms for novel this compound compounds are not extensively available in the literature, data from the analysis of other small molecules and N-heterocycles in biological matrices can provide valuable insights.

Table 2: Illustrative Quantitative Performance for Small Molecules on Different HRMS Platforms

ParameterQ-TOF Example (Compound: Generic Small Molecule)Orbitrap Example (Compound: Generic Small Molecule)
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL0.05 - 0.5 ng/mL
Linear Dynamic Range 3-4 orders of magnitude4-5 orders of magnitude
Precision (%RSD) < 15%< 10%
Accuracy (%Bias) ± 15%± 10%

It is important to note that these values are indicative and the actual performance will depend on the specific compound, matrix, and optimized method parameters.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable HRMS analysis. Below are representative methodologies for the characterization and quantification of this compound compounds.

Sample Preparation

For in vitro studies, samples are typically diluted in an appropriate solvent system (e.g., methanol/water with 0.1% formic acid) to a final concentration suitable for LC-MS analysis. For analysis in biological matrices such as plasma or tissue homogenates, a protein precipitation step is common, followed by centrifugation and dilution of the supernatant.

Protocol for Protein Precipitation:

  • To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing an internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

Liquid Chromatography

Chromatographic separation is essential for resolving isomers and reducing matrix effects. Reversed-phase chromatography using a C18 column is commonly employed.

Table 3: Example Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
High-Resolution Mass Spectrometry

The following tables outline typical HRMS parameters for both qualitative and quantitative analysis of this compound compounds.

Table 4: Qualitative Analysis Parameters (Q-TOF)

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Sampling Cone 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Collision Energy (MS/MS) Ramped 10-40 eV

Table 5: Quantitative Analysis Parameters (Orbitrap)

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Spray Voltage 3.0 kV
Capillary Temperature 320°C
S-Lens RF Level 55
Resolution 70,000
AGC Target 1e6
Maximum IT 50 ms

Fragmentation Analysis

Understanding the fragmentation pathways of this compound compounds is critical for their structural confirmation. While specific fragmentation patterns are highly dependent on the substitution on the core structure, some general fragmentation behaviors can be anticipated based on the analysis of related N-heterocyclic compounds. For instance, studies on prazoles have shown that fragmentation often occurs near linker groups, with the pyridine (B92270) and imidazole (B134444) rings remaining largely intact[1]. Smiles rearrangements are also a possibility, initiated by the lone pair of electrons on the pyridine ring[1].

In the absence of extensive literature on the specific fragmentation of novel pyrazolo[1,5-a]pyridines, a proposed fragmentation analysis workflow would involve acquiring high-resolution MS/MS data and using software tools to predict and match fragment structures based on the parent compound.

Visualizations

Experimental Workflow

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Processing Biological_Matrix Biological Matrix Extraction Extraction & Cleanup Biological_Matrix->Extraction LC_Separation LC Separation Extraction->LC_Separation HRMS_Detection HRMS Detection (Q-TOF or Orbitrap) LC_Separation->HRMS_Detection MS_MS_Fragmentation MS/MS Fragmentation HRMS_Detection->MS_MS_Fragmentation Peak_Detection Peak Detection MS_MS_Fragmentation->Peak_Detection Formula_Generation Formula Generation Peak_Detection->Formula_Generation Quantification Quantification Peak_Detection->Quantification Structure_Elucidation Structure Elucidation Formula_Generation->Structure_Elucidation

Caption: General experimental workflow for the HRMS analysis of novel compounds.

Signaling Pathway Example

Given that many this compound derivatives are developed as kinase inhibitors, the PI3K/AKT/mTOR pathway is a relevant example of a signaling cascade they might target.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Pyrazolo_Pyridine This compound Inhibitor Pyrazolo_Pyridine->PI3K PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth

Caption: Inhibition of the PI3K signaling pathway by a this compound compound.

Data Analysis Logic

Data_Analysis_Logic Raw_Data Raw HRMS Data (mzXML, .raw) Peak_Picking Peak Picking & Feature Finding Raw_Data->Peak_Picking Mass_Accuracy Mass Accuracy Filter (< 5 ppm) Peak_Picking->Mass_Accuracy Quant_Processing Quantitative Processing (Integration & Calibration) Peak_Picking->Quant_Processing Isotope_Pattern Isotopic Pattern Matching Mass_Accuracy->Isotope_Pattern Fragmentation_Matching MS/MS Spectral Library or In-Silico Fragmentation Isotope_Pattern->Fragmentation_Matching Compound_ID Compound Identification Fragmentation_Matching->Compound_ID Final_Concentration Final Concentration Quant_Processing->Final_Concentration

Caption: Logical flow for compound identification and quantification from HRMS data.

References

Navigating the Kinome: A Comparative Guide to the Selectivity of Pyrazolo[1,5-a]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The Pyrazolo[1,5-a]pyridine scaffold has emerged as a promising framework in the development of potent and selective kinase inhibitors. This guide provides an objective comparison of the selectivity profiles of key this compound inhibitors, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Unveiling Off-Target Effects: A Quantitative Look at Inhibitor Selectivity

The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity. A highly selective inhibitor will primarily interact with its intended target, minimizing off-target effects that can lead to toxicity. Conversely, polypharmacology, the modulation of multiple targets, can sometimes be beneficial. Therefore, a comprehensive understanding of an inhibitor's interactions across the kinome is crucial.

Below is a summary of the selectivity data for representative this compound kinase inhibitors against a panel of kinases. The data is presented as IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity), providing a quantitative measure of potency and selectivity.

Compound IDPrimary Target(s)Off-Target KinaseIC50 (nM) - Primary TargetIC50 (nM) - Off-TargetSelectivity (Fold)Reference
Compound 20e PI3Kγ / PI3KδVarious4.0 (PI3Kγ), 9.1 (PI3Kδ)>1000 (for most kinases tested at 1µM)>250 (for PI3Kγ), >109 (for PI3Kδ)[1]
WF-47-JS03 (1) RETKDR (VEGFR2)Potent (specific value not provided)->500[2]
Compound 13 CSKLCKPotent (specific value not provided)No measurable activityHigh[3]
Compound 5x PI3KαOther Class Ia PI3Ks0.9-Selective for p110α isoform[4]

Deciphering the Data: Methodologies for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile relies on robust and accurate experimental methods. Two primary approaches are widely employed: biochemical assays and chemoproteomic techniques.

Biochemical Assays: Measuring Inhibition Directly

Biochemical assays directly measure the enzymatic activity of a purified kinase in the presence of an inhibitor. These assays are fundamental for determining potency (e.g., IC50 values) and for initial selectivity screening against a panel of kinases.

Experimental Protocol: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Kinase Reaction:

    • A reaction mixture is prepared containing the kinase of interest, a specific substrate (peptide or protein), ATP, and the test inhibitor at various concentrations.

    • The reaction is initiated by the addition of the kinase and incubated at room temperature for a set period (e.g., 60 minutes).

  • ADP Detection:

    • An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.

    • A "Kinase Detection Reagent" is then added, which converts the ADP produced into ATP and, through a luciferase/luciferin reaction, generates a luminescent signal.

  • Data Analysis:

    • The luminescence is measured using a luminometer.

    • The signal is proportional to the amount of ADP produced and therefore to the kinase activity.

    • IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

Chemoproteomics: A Global View of Kinome Interactions

Chemoproteomic approaches, such as the use of "kinobeads," provide a broader, more unbiased view of an inhibitor's interactions within the complex environment of a cell lysate. This method helps to identify both primary targets and potential off-targets in a more physiologically relevant context.

Experimental Protocol: Kinobeads-Based Affinity Chromatography Coupled with Mass Spectrometry

  • Cell Lysate Preparation:

    • Cells are lysed to release the entire proteome, including all expressed kinases.

  • Competitive Binding:

    • The cell lysate is incubated with the test inhibitor at various concentrations.

    • A set of "kinobeads," which are sepharose beads functionalized with a mixture of non-selective, ATP-competitive kinase inhibitors, is then added to the lysate.

    • The test inhibitor competes with the kinobeads for binding to the ATP-binding sites of the kinases in the lysate.

  • Enrichment and Digestion:

    • The kinobeads are washed to remove non-specifically bound proteins.

    • The kinases that remain bound to the beads (i.e., those not inhibited by the test compound) are eluted and digested into smaller peptides, typically using trypsin.

  • Mass Spectrometry Analysis:

    • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The abundance of each identified kinase is quantified.

  • Data Analysis:

    • By comparing the amount of each kinase pulled down in the presence and absence of the inhibitor, the binding affinity of the inhibitor for each kinase can be determined.

    • This allows for the generation of a comprehensive selectivity profile across a large portion of the kinome.

Visualizing the Molecular Landscape

To better understand the context in which these inhibitors function and the methods used to characterize them, the following diagrams illustrate a key signaling pathway targeted by Pyrazolo[1,5-a]pyridines and a typical experimental workflow for selectivity profiling.

experimental_workflow cluster_biochemical Biochemical Assay cluster_chemoproteomics Chemoproteomics (Kinobeads) b_start Prepare Kinase, Substrate, ATP & Inhibitor b_reaction Incubate for Kinase Reaction b_start->b_reaction b_detect Detect Product Formation (e.g., ADP) b_reaction->b_detect b_analysis Calculate IC50 Values b_detect->b_analysis c_lysate Prepare Cell Lysate c_inhibit Incubate with Inhibitor c_lysate->c_inhibit c_kinobeads Add Kinobeads for Competitive Binding c_inhibit->c_kinobeads c_enrich Enrich & Digest Bound Kinases c_kinobeads->c_enrich c_ms LC-MS/MS Analysis c_enrich->c_ms c_profile Generate Selectivity Profile c_ms->c_profile start Start Selectivity Profiling start->b_start start->c_lysate

Caption: Experimental workflows for kinase inhibitor selectivity profiling.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 Akt Akt Downstream Downstream Effectors Proliferation Cell Proliferation, Survival, Growth Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway and the point of inhibition.

References

A Comparative Analysis of Pyrazolo[1,5-a]pyridine and Pyrazolo[3,4-b]pyridine Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of two prominent pyrazolo-pyridine scaffolds, supported by experimental data and detailed protocols.

The pyrazolopyridine scaffold is a significant pharmacophore in medicinal chemistry, with its various isomers demonstrating a wide array of biological activities. Among these, the pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine cores have emerged as privileged structures in the development of novel therapeutic agents. This guide provides a comparative overview of their performance in key biological assays, focusing on their anticancer and antimicrobial properties. The information presented is curated from peer-reviewed studies to assist researchers in navigating the therapeutic potential of these isomeric systems.

Anticancer Activity: A Tale of Two Isomers

Both this compound and pyrazolo[3,4-b]pyridine derivatives have been extensively investigated for their potential as anticancer agents. They exhibit their effects through the inhibition of various protein kinases and other key cellular targets involved in cancer progression.

This compound Derivatives as Kinase Inhibitors

Derivatives of the this compound scaffold have shown significant promise as inhibitors of several kinases, including Pim-1 and Tropomyosin receptor kinase (Trk). Pim-1 kinase is a crucial regulator of cell survival and proliferation, making it an attractive target for cancer therapy.[1][2] Similarly, the Trk family of receptor tyrosine kinases are implicated in the growth and survival of various tumors.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDTarget KinaseCell LineIC50 (µM)Reference
Compound 46 Pim-1HCT1161.51[3]
Compound 47 Pim-1MCF77.68[3]
Compound 8 TrkA-0.0017[4]
Compound 9 TrkA-0.0017[4]
Compound 6t CDK2/TRKA-0.09 (CDK2), 0.45 (TRKA)[5]
Compound 6s CDK2/TRKA-0.23 (CDK2), 0.45 (TRKA)[5]
Pyrazolo[3,4-b]pyridine Derivatives as Cytotoxic Agents

The pyrazolo[3,4-b]pyridine scaffold has been utilized to develop potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Tropomyosin receptor kinases (TRKs), as well as broad-spectrum cytotoxic agents. These compounds have demonstrated significant antiproliferative activity against a range of cancer cell lines.

Table 2: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDTarget/Cell LineIC50 (µM)Reference
Compound 9a Hela2.59[6]
Compound 14g MCF74.66[6]
Compound 14g HCT-1161.98[6]
Compound C03 TRKA0.056[7]
Compound C03 Km-120.304[7]
Compound 7b Hep G20.0158[8]
Compound 7b MCF70.0001[8]
Compound 15y TBK10.0002[9]

Antimicrobial Activity: A Broad Spectrum of Inhibition

Both isomeric scaffolds have also been explored for their antimicrobial properties, with derivatives showing activity against bacteria, including Mycobacterium tuberculosis, and fungi.

This compound Derivatives in Antimicrobial Assays

This compound-3-carboxamides, in particular, have been identified as a promising class of antitubercular agents, exhibiting potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[10][11][12][13]

Table 3: Antimicrobial Activity of this compound Derivatives

Compound IDOrganismMIC (µg/mL)Reference
Compound 7 M. tuberculosis H37Rv0.006[11]
Compound 7 Drug-Resistant M.tb0.003-0.014[11]
Compound 6j M. tuberculosis H37Rv≤0.002[12]
Compound 6h M. tuberculosis H37Rv0.007[13]
Compound 78 M. tuberculosis H37Rv0.8[14]
Pyrazolo[3,4-b]pyridine Derivatives in Antimicrobial Assays

Derivatives of pyrazolo[3,4-b]pyridine have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.

Table 4: Antimicrobial Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDOrganismMIC (µg/mL)Reference
Compound 7b Fusarium oxysporum0.98[8]
General Series Various Microorganisms0.12-62.5[8]
Compound 2g MRSA2[15]
Compound 2g VRE8[15]
Compound 24 S. aureus / K. pneumoniae0.25[16]
Compound 27 S. aureus / K. pneumoniae0.5[16]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate key signaling pathways and a general experimental workflow.

Pim1_Signaling_Pathway Cytokines Cytokines (e.g., ILs) JAK JAK Cytokines->JAK activate STAT STAT JAK->STAT phosphorylate Pim1 Pim-1 Kinase STAT->Pim1 upregulate transcription Bad Bad Pim1->Bad phosphorylate (inactivate) Bcl2 Bcl-2 Bad->Bcl2 inhibits Cell_Survival Cell Survival & Proliferation Bcl2->Cell_Survival promotes

Caption: Pim-1 Kinase Signaling Pathway.

TRKA_Signaling_Pathway NGF NGF TRKA TRKA Receptor NGF->TRKA binds & activates RAS_MAPK RAS-MAPK Pathway TRKA->RAS_MAPK PI3K_AKT PI3K-AKT Pathway TRKA->PI3K_AKT PLCg PLCγ Pathway TRKA->PLCg Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Differentiation Differentiation PLCg->Differentiation

Caption: TRKA Receptor Signaling Pathway.

Experimental_Workflow Compound_Synthesis Compound Synthesis In_Vitro_Assays In Vitro Assays (Kinase, Cytotoxicity, Antimicrobial) Compound_Synthesis->In_Vitro_Assays Data_Analysis Data Analysis (IC50, MIC) In_Vitro_Assays->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: General Experimental Workflow for Drug Discovery.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for key assays mentioned in this guide.

Pim-1 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the Pim-1 kinase.

  • Reagents and Materials: Recombinant Pim-1 enzyme, a suitable substrate (e.g., a peptide substrate), ATP, assay buffer, and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the Pim-1 enzyme and substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase inhibition.

    • Luminescence is measured using a plate reader.

  • Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

TRKA Kinase Inhibition Assay (HTRF)

This Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to measure the inhibition of TRKA kinase activity.

  • Reagents and Materials: Recombinant TRKA enzyme, biotinylated substrate, ATP, anti-phospho-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate), and an acceptor fluorophore (e.g., XL665) conjugated to streptavidin.

  • Procedure:

    • Dispense the test compound into the wells of a microplate.

    • Add the TRKA enzyme and the biotinylated substrate.

    • Start the reaction by adding ATP and incubate at room temperature.

    • Stop the reaction by adding the HTRF detection reagents.

    • Incubate to allow for binding of the detection reagents to the phosphorylated substrate.

    • Read the plate on an HTRF-compatible reader, measuring the emission at two different wavelengths.

  • Data Analysis: The HTRF ratio is calculated from the emission signals, and IC50 values are determined from the dose-response curves.

Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This colorimetric assay is used to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Reagents and Materials: M. tuberculosis H37Rv strain, Middlebrook 7H9 broth supplemented with OADC, Alamar Blue reagent, and 96-well microplates.

  • Procedure:

    • Serially dilute the test compounds in the microplate.

    • Add a standardized inoculum of M. tuberculosis to each well.

    • Incubate the plates at 37°C for 5-7 days.

    • Add Alamar Blue reagent to each well and incubate for another 24 hours.

    • Visually assess the color change (blue to pink) or measure the fluorescence/absorbance with a plate reader.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that prevents a color change, indicating the inhibition of bacterial growth.

Cytotoxicity/Antiproliferative Assays (MTT and SRB)

These assays are used to assess the effect of compounds on the viability and proliferation of cancer cells.

  • MTT Assay:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • SRB Assay:

    • Seed cells in a 96-well plate and incubate for 24 hours.

    • Treat cells with the test compound for 48-72 hours.

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the cellular proteins with Sulforhodamine B (SRB) dye.

    • Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.

    • Measure the absorbance at around 510 nm.

Data Analysis for Cytotoxicity Assays: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined from the dose-response curve.

Conclusion

Both this compound and pyrazolo[3,4-b]pyridine isomers serve as versatile scaffolds for the development of potent bioactive molecules. The available data suggests that this compound derivatives have shown exceptional promise as highly potent antitubercular agents and specific kinase inhibitors. On the other hand, pyrazolo[3,4-b]pyridine derivatives have demonstrated broad-spectrum anticancer and antimicrobial activities. The choice of scaffold for a drug discovery program will ultimately depend on the specific therapeutic target and desired biological activity profile. This guide provides a foundational comparison to aid researchers in their efforts to design and develop next-generation therapeutics based on these important heterocyclic systems.

References

Efficacy of Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Antagonists in Preclinical Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds have emerged as privileged structures in medicinal chemistry, yielding potent and selective antagonists for a range of therapeutic targets. This guide provides a comparative analysis of their efficacy in animal models across several key research areas, including overactive bladder, gastric cancer, lung cancer, colorectal cancer, and anxiety. The data presented is intended to aid researchers in evaluating the potential of these compounds and to provide detailed experimental context for future studies.

Overactive Bladder: EP1 Receptor Antagonists

This compound derivatives have been identified as potent antagonists of the prostaglandin (B15479496) E2 receptor subtype 1 (EP1), a key player in bladder muscle contraction.

In Vivo Efficacy

A novel nanomolar-level EP1 antagonist from the this compound class, compound 4c , demonstrated significant pharmacological effects in a rat model of overactive bladder.[1][2] The established EP1 antagonist ONO-8711 has also shown efficacy in reducing bladder afferent nerve activity in rats.[3] A common comparator in this field is Tolterodine (B1663597) , an established antimuscarinic agent for overactive bladder.

CompoundClassAnimal ModelKey Efficacy ParameterResultsComparatorComparator Efficacy
Compound 4c This compoundRat (PGE2-induced bladder contraction)Inhibition of bladder contractionGood pharmacological effect via intraduodenal administration.[1][2]Tolterodine Effective in improving symptoms of overactive bladder.[4][5]
ONO-8711 Selective EP1 AntagonistRat (Acetic acid-induced bladder inflammation)Reduction of afferent nerve activityReduced inflammation-associated bladder afferent neuronal activity at 1 and 3 mg/kg, i.v.[3]Tolterodine Effective in treating overactive bladder.[4][5]
Experimental Protocol: PGE2-Induced Bladder Contraction in Rats

This model is utilized to assess the efficacy of compounds in mitigating bladder hyperactivity.

Animal Model:

  • Species: Female Sprague-Dawley or Wistar rats.[1][6]

  • Anesthesia: Urethane anesthesia is commonly used.[6]

Procedure:

  • Surgical Preparation: A catheter is implanted into the bladder dome for intravesical pressure monitoring and drug administration.

  • Induction of Overactivity: Prostaglandin E2 (PGE2) is administered intravesically to induce detrusor overactivity, characterized by increased bladder contraction frequency and reduced bladder capacity.[6][7][8][9]

  • Drug Administration: The test compound (e.g., this compound antagonist) is administered, typically intravenously or intraduodenally.[1]

  • Measurement: Cystometry is performed to measure parameters such as bladder capacity, micturition volume, and the frequency and amplitude of non-voiding contractions.[7]

Signaling Pathway: EP1 Receptor-Mediated Bladder Contraction

Activation of the Gq-coupled EP1 receptor by PGE2 in the bladder detrusor muscle leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to muscle contraction.

EP1_Signaling PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 Gq Gq Protein EP1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Contraction Bladder Muscle Contraction Ca_release->Contraction Antagonist This compound Antagonist Antagonist->EP1

EP1 Receptor Signaling Pathway in Bladder Contraction

Gastric Cancer: TRPC6 Channel Antagonists

Pyrazolo[1,5-a]pyrimidine derivatives have been investigated as antagonists of the Transient Receptor Potential Canonical 6 (TRPC6) channel, which is implicated in gastric cancer cell proliferation.

In Vivo Efficacy

A pyrazolo[1,5-a]pyrimidine compound, 14a , has shown anti-tumor effects in gastric cancer xenograft models in nude mice.[10] A common, though non-selective, TRPC channel inhibitor used in research is SKF96365 .[2][11] Cisplatin (B142131) is a standard chemotherapeutic agent used for gastric cancer and serves as a relevant clinical comparator.[12]

CompoundClassAnimal ModelKey Efficacy ParameterResultsComparatorComparator Efficacy
Compound 14a Pyrazolo[1,5-a]pyrimidineNude mice (Gastric cancer xenograft)Tumor growth inhibitionAnti-tumor effect verified in xenograft models.[10]Cisplatin Effective against human gastric carcinomas in nude mice xenografts.[13]
SKF96365 TRPC Channel InhibitorNude mice (Nasopharyngeal, gastric, breast carcinoma xenografts)Tumor growth inhibitionIntraperitoneal injection distinctly restrained tumor growth.[14]Cisplatin Combined with S-1, showed better antitumor activity than S-1 alone in gastric cancer xenografts.[15]
Experimental Protocol: Gastric Cancer Xenograft Model

This model is used to evaluate the in vivo anti-tumor activity of novel compounds.

Animal Model:

  • Species: Immunodeficient mice, such as BALB/c nude mice or NOD/SCID mice.[16][17]

  • Cell Lines: Human gastric cancer cell lines (e.g., MKN45, NUGC-4, AGS).[10][17][18]

Procedure:

  • Cell Culture: Gastric cancer cells are cultured in appropriate media.

  • Tumor Implantation: A suspension of cancer cells (e.g., 1x10^6 to 2x10^6 cells) is injected subcutaneously into the flank of the mice.[11][16]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Drug Administration: Once tumors reach a certain volume, treatment with the test compound (e.g., pyrazolo[1,5-a]pyrimidine antagonist) is initiated. Administration can be intraperitoneal or via other routes.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size, and tumor weights and volumes are compared across groups.

Signaling Pathway: TRPC6 in Gastric Cancer

TRPC6 channels, when activated, lead to an influx of calcium (Ca2+), which can activate downstream signaling pathways, such as the PI3K/Akt pathway, promoting cell proliferation, migration, and invasion in gastric cancer.

TRPC6_Signaling GrowthFactor Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GPCR_Ligand GPCR Ligands GPCR G-Protein Coupled Receptor (GPCR) GPCR_Ligand->GPCR PLC Phospholipase C (PLC) RTK->PLC GPCR->PLC TRPC6 TRPC6 Channel PLC->TRPC6 activates Ca_influx Ca2+ Influx TRPC6->Ca_influx PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt Proliferation Cell Proliferation, Migration, Invasion PI3K_Akt->Proliferation Antagonist Pyrazolo[1,5-a]pyrimidine Antagonist Antagonist->TRPC6

TRPC6 Signaling Pathway in Gastric Cancer

Lung Cancer: RET Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidine derivatives have shown promise as potent and selective inhibitors of the REarranged during Transfection (RET) kinase, a driver of certain types of lung adenocarcinoma.

In Vivo Efficacy

The pyrazolo[1,5-a]pyrimidine compound WF-47-JS03 demonstrated strong regression of RET-driven tumor xenografts in mice at a well-tolerated dose.[13][15][19][20][21] A clinically approved and highly selective RET inhibitor, Selpercatinib , serves as a key comparator.[22]

CompoundClassAnimal ModelKey Efficacy ParameterResultsComparatorComparator Efficacy
WF-47-JS03 Pyrazolo[1,5-a]pyrimidineMice (RIE KIF5B-RET xenograft)Tumor growth inhibitionStrong regression of RET-driven tumor xenografts at 10 mg/kg, po, qd.[13][19][20][21]Selpercatinib Objective response rate of 85% in previously untreated patients with RET fusion-positive NSCLC.[23]
Experimental Protocol: RET-Driven Lung Cancer Xenograft Model

This model is essential for evaluating the in vivo efficacy of RET inhibitors.

Animal Model:

  • Species: Immunodeficient mice.

  • Cell Lines: Cells engineered to express a RET fusion protein, such as RIE cells with KIF5B-RET.[13]

Procedure:

  • Cell Culture and Implantation: RIE KIF5B-RET cells are cultured and subcutaneously injected into mice.

  • Tumor Growth Monitoring: Tumor volumes are measured regularly.

  • Drug Administration: Treatment with the test compound (e.g., WF-47-JS03) is initiated when tumors are established. Dosing can be performed orally (po) daily (qd).[13]

  • Endpoint Analysis: Tumor growth is monitored, and at the end of the study, tumors are excised and weighed for comparison between treatment and control groups.

Signaling Pathway: RET Kinase in Lung Cancer

Oncogenic RET fusions lead to constitutive activation of the RET kinase, which in turn activates downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways, driving cell proliferation and survival.

RET_Signaling RET_Fusion RET Fusion Protein (e.g., KIF5B-RET) RET_Kinase Constitutively Active RET Kinase RET_Fusion->RET_Kinase RAS_MAPK RAS/MAPK Pathway RET_Kinase->RAS_MAPK PI3K_Akt_path PI3K/Akt Pathway RET_Kinase->PI3K_Akt_path Proliferation_Survival Cell Proliferation and Survival RAS_MAPK->Proliferation_Survival PI3K_Akt_path->Proliferation_Survival Inhibitor Pyrazolo[1,5-a]pyrimidine RET Inhibitor Inhibitor->RET_Kinase

RET Kinase Signaling Pathway in Lung Cancer

Colorectal Cancer: PI3K Inhibitors

A novel series of pyrazolo[1,5-a]pyridines has been developed as potent inhibitors of the p110α isoform of phosphoinositide 3-kinase (PI3K), a critical enzyme in a frequently dysregulated signaling pathway in colorectal cancer.

In Vivo Efficacy

A particularly potent example from this series, compound 5x , has demonstrated in vivo activity in a human colorectal cancer xenograft model. A relevant comparator is Pictilisib (GDC-0941) , a pan-PI3K inhibitor that has been investigated in clinical trials for colorectal cancer.[24]

CompoundClassAnimal ModelKey Efficacy ParameterResultsComparatorComparator Efficacy
Compound 5x This compoundMice (HCT-116 human xenograft)Inhibition of tumor growthShowed in vivo activity.Pictilisib Investigated in clinical trials for colorectal cancer.[24][25]
Experimental Protocol: HCT-116 Colorectal Cancer Xenograft Model

This is a widely used model to assess the efficacy of anti-cancer agents.

Animal Model:

  • Species: Immunodeficient mice (e.g., athymic BALB/c or NOD/SCID).[23][26]

  • Cell Line: HCT-116 human colorectal carcinoma cells.[23][26][27][28]

Procedure:

  • Cell Preparation: HCT-116 cells are grown in culture and harvested.

  • Implantation: A suspension of 1 million HCT-116 cells in Matrigel is injected subcutaneously into the hind leg of the mice.[23]

  • Tumor Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-150 mm³), and their dimensions are measured regularly with calipers.[23]

  • Treatment: Mice are randomized into treatment groups, and the test compound is administered according to the planned schedule.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size, and tumor growth inhibition is calculated.

Signaling Pathway: PI3K/Akt in Colorectal Cancer

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. In many colorectal cancers, this pathway is aberrantly activated, often due to mutations in PIK3CA (encoding the p110α subunit of PI3K) or loss of the tumor suppressor PTEN.

PI3K_Akt_Signaling RTK_active Activated Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK_active->PI3K PIP2_mem PIP2 PI3K->PIP2_mem phosphorylates PIP3 PIP3 PIP2_mem->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Cell_Growth Cell Growth, Proliferation, and Survival Downstream->Cell_Growth Inhibitor_PI3K This compound PI3K Inhibitor Inhibitor_PI3K->PI3K PTEN PTEN PTEN->PIP3 dephosphorylates

PI3K/Akt Signaling Pathway in Colorectal Cancer

Anxiety: CRF-1 Receptor Antagonists

Pyrazolo[1,5-a]pyrimidine derivatives have been found to have an affinity for the human corticotropin-releasing factor 1 (CRF-1) receptor, a key target in the modulation of stress and anxiety.

In Vivo Efficacy

A pyrazolo[1,5-a]pyrimidine, compound 5 , has demonstrated oral efficacy in the elevated plus-maze test in rats, a standard preclinical model of anxiety.[24][26] Antalarmin (B1665562) , a well-characterized non-peptide CRF-1 receptor antagonist, serves as a valuable comparator.[29][30]

CompoundClassAnimal ModelKey Efficacy ParameterResultsComparatorComparator Efficacy
Compound 5 Pyrazolo[1,5-a]pyrimidineRat (Elevated Plus Maze)Anxiolytic-like effectsShowed oral efficacy.[24][26]Antalarmin Blocked the anxiogenic-like effect of CRF in the elevated plus-maze.[29] Decreased anxiety-related behaviors in chronically stressed mice.[31]
Experimental Protocol: Elevated Plus-Maze Test

This widely used behavioral assay assesses anxiety-like behavior in rodents.

Apparatus:

  • A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[19][22][32][33]

Procedure:

  • Habituation: Animals are habituated to the testing room before the experiment.[22][32]

  • Drug Administration: The test compound is administered at a specified time before the test.

  • Test: The animal is placed in the center of the maze and allowed to explore freely for a set period, typically 5 minutes.[19][22][33][34]

  • Data Collection: An automated tracking system records the time spent in and the number of entries into the open and closed arms.[22][32][33]

  • Analysis: An increase in the time spent in or entries into the open arms is indicative of an anxiolytic effect.

Signaling Pathway: CRF-1 Receptor in Anxiety

The binding of Corticotropin-Releasing Factor (CRF) to the CRF-1 receptor, a Gs-coupled receptor, activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). This signaling cascade in brain regions like the amygdala is associated with the physiological and behavioral responses to stress and anxiety.

CRF1_Signaling CRF Corticotropin-Releasing Factor (CRF) CRF1_Receptor CRF-1 Receptor CRF->CRF1_Receptor Gs Gs Protein CRF1_Receptor->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Anxiety_Response Anxiety and Stress Response PKA->Anxiety_Response Antagonist_CRF Pyrazolo[1,5-a]pyrimidine Antagonist Antagonist_CRF->CRF1_Receptor

CRF-1 Receptor Signaling Pathway in Anxiety

References

Validating the Mechanism of Action for Antitubercular Pyrazolo[1,5-a]pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. The Pyrazolo[1,5-a]pyridine class of compounds has emerged as a promising new scaffold in the tuberculosis drug development pipeline. This guide provides a comparative analysis of the mechanism of action of Pyrazolo[1,5-a]pyridines with established and alternative antitubercular drugs, supported by experimental data and detailed protocols to aid in the validation of this novel drug class.

Executive Summary

This compound-3-carboxamides have been identified as potent inhibitors of the mycobacterial respiratory chain. Specifically, they target the cytochrome bcc complex (QcrB) , a critical component of the electron transport chain responsible for ATP synthesis. This mechanism is distinct from a majority of currently used first and second-line antitubercular drugs, making them attractive candidates for combating drug-resistant tuberculosis. This guide will delve into the experimental validation of this mechanism and compare its efficacy with agents that target other essential mycobacterial pathways.

Data Presentation: Comparative Efficacy of Antitubercular Agents

The following tables summarize the in vitro efficacy of representative Pyrazolo[1,5-a]pyridines and a selection of comparator drugs against M. tuberculosis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against M. tuberculosis H37Rv

CompoundChemical ClassMIC (μg/mL)MIC (μM)Reference
Compound 5k This compound-3-carboxamide0.0020.0025[1]
Compound 6j This compound-3-carboxamide<0.002<0.004[2]
TB47 This compound-3-carboxamide0.016 - 0.500-
Isoniazid Isonicotinic acid hydrazide0.02 - 0.060.15 - 0.44[1]
Rifampicin Rifamycin0.08 - 0.250.10 - 0.30[1]
Moxifloxacin Fluoroquinolone0.06 - 0.250.15 - 0.62
Bedaquiline Diarylquinoline0.03 - 0.120.05 - 0.21

Table 2: Activity of this compound Derivatives against Drug-Resistant M. tuberculosis Strains

CompoundMtb StrainResistance ProfileMIC (μg/mL)Reference
Compound 5k P163MDR0.012[1]
Compound 6j rINHIsoniazid-resistant<0.002[2]
Compound 6j rRMPRifampicin-resistant<0.002[2]
Isoniazid rINHIsoniazid-resistant>10[2]
Rifampicin rRMPRifampicin-resistant>20[2]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of antitubercular agents. Below are protocols for key experiments used to elucidate the mechanism of action of Pyrazolo[1,5-a]pyridines.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the EUCAST broth microdilution reference method for M. tuberculosis.

  • Materials:

    • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).

    • 96-well U-bottom microtiter plates.

    • M. tuberculosis H37Rv (ATCC 27294) or other strains of interest.

    • Test compounds and reference drugs.

    • Sterile water with 0.05% Tween 80.

    • Glass beads (2-3 mm).

  • Procedure:

    • Prepare a McFarland 0.5 suspension of M. tuberculosis from a fresh culture by vortexing colonies with glass beads in sterile water.

    • Dilute the bacterial suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum of approximately 1 x 10^5 CFU/mL.

    • Prepare serial two-fold dilutions of the test and reference compounds in the microtiter plate. The final volume in each well should be 100 µL.

    • Add 100 µL of the diluted bacterial suspension to each well.

    • Include a drug-free growth control and a sterile control.

    • Seal the plates and incubate at 37°C.

    • Read the plates visually using an inverted mirror when growth is apparent in the drug-free control well (typically 10-14 days).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Cytochrome bcc (QcrB) Inhibition Assay

This cellular thermal shift assay (CETSA) can be adapted to assess target engagement.

  • Materials:

    • M. tuberculosis culture.

    • This compound compound and control inhibitors (e.g., Q203).

    • Lysis buffer (e.g., PBS with protease inhibitors).

    • Equipment for heating, centrifugation, SDS-PAGE, and Western blotting.

    • Antibody specific for M. tuberculosis QcrB.

  • Procedure:

    • Grow M. tuberculosis to mid-log phase and treat with the test compound or vehicle control for a specified time.

    • Harvest and resuspend the cells in lysis buffer.

    • Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

    • Centrifuge to pellet aggregated proteins.

    • Analyze the supernatant by SDS-PAGE and Western blotting using an anti-QcrB antibody.

    • Inhibition of thermal denaturation of QcrB in the presence of the compound, indicated by a higher amount of soluble QcrB at elevated temperatures compared to the control, suggests direct target engagement.

Oxygen Consumption Rate (OCR) Measurement

This assay directly measures the effect of the compound on mycobacterial respiration.

  • Materials:

    • M. tuberculosis culture.

    • Seahorse XF Analyzer or a Clark-type oxygen electrode.

    • Assay medium (e.g., 7H9 broth without a carbon source).

    • Carbon source (e.g., glycerol (B35011) or glucose).

    • Test compound and control inhibitors.

  • Procedure (using Seahorse XF Analyzer):

    • Seed M. tuberculosis onto a Seahorse XF cell culture microplate.

    • Replace the growth medium with the assay medium.

    • Equilibrate the plate in a non-CO2 incubator.

    • Measure the basal oxygen consumption rate.

    • Inject the test compound and monitor the change in OCR.

    • A significant decrease in OCR upon addition of the compound indicates inhibition of the respiratory chain.

Metabolomic Analysis

Metabolomics can reveal the downstream metabolic consequences of target inhibition.

  • Materials:

    • M. tuberculosis culture.

    • Quenching solution (e.g., 60% methanol (B129727) at -40°C).

    • Extraction solvent (e.g., acetonitrile:methanol:water).

    • LC-MS/MS or GC-MS system.

  • Procedure:

    • Treat M. tuberculosis cultures with the test compound at a concentration above the MIC for a defined period.

    • Rapidly quench metabolic activity by adding the cold quenching solution.

    • Harvest the cells and extract the metabolites using the extraction solvent.

    • Analyze the metabolite extracts by LC-MS/MS or GC-MS.

    • Compare the metabolic profiles of treated and untreated cells to identify significantly altered metabolites and pathways. Accumulation of metabolites upstream of the cytochrome bcc complex would be expected.[3][4]

Mandatory Visualization

experimental_workflow cluster_screening Initial Screening cluster_moa Mechanism of Action Studies cluster_validation Target Validation whole_cell_screening Whole-Cell Phenotypic Screening (e.g., MABA) hit_identification Hit Identification (Potent Compounds) whole_cell_screening->hit_identification resistant_mutant Resistant Mutant Generation hit_identification->resistant_mutant wgs Whole Genome Sequencing resistant_mutant->wgs target_identification Target Identification (e.g., mutations in qcrB) wgs->target_identification biochemical_assay Biochemical/Biophysical Assays (e.g., QcrB Inhibition) target_identification->biochemical_assay cellular_assay Cellular Assays (e.g., Oxygen Consumption) target_identification->cellular_assay metabolomics Metabolomic Profiling target_identification->metabolomics target_validation Target Validation biochemical_assay->target_validation cellular_assay->target_validation metabolomics->target_validation

Caption: Experimental workflow for validating the mechanism of action.

signaling_pathway cluster_etc M. tuberculosis Electron Transport Chain cluster_inhibitors Drug Inhibition NADH NADH Complex_I Complex I (NDH-2) NADH->Complex_I Succinate Succinate Complex_II Complex II (Sdh) Succinate->Complex_II Menaquinone Menaquinone Pool Complex_I->Menaquinone Proton_Gradient Proton Gradient (H+) Complex_I->Proton_Gradient Complex_II->Menaquinone Complex_III Complex III (Cytochrome bcc) Menaquinone->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_III->Proton_Gradient Complex_IV Complex IV (Cytochrome aa3) Cytochrome_c->Complex_IV Oxygen O2 Complex_IV->Oxygen Complex_IV->Proton_Gradient Water H2O Oxygen->Water ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase Pyrazolo Pyrazolo[1,5-a]pyridines Pyrazolo->Complex_III Bedaquiline_node Bedaquiline Bedaquiline_node->ATP_Synthase

Caption: Mtb electron transport chain and sites of drug inhibition.

References

A Researcher's Guide to Validating Optical Properties with DFT and TD-DFT

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of materials science, chemistry, and drug development, understanding the optical properties of molecules is paramount. Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have become indispensable tools for predicting and validating these properties before engaging in costly and time-consuming experimental synthesis and analysis. This guide provides a comparative overview of DFT and TD-DFT for validating optical properties, supported by computational protocols and data.

DFT and TD-DFT: A Synergy for Optical Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules and materials in their ground state. However, to investigate optical properties, which involve electronic excitations, Time-Dependent Density Functional Theory (TD-DFT) is required.[1][2] TD-DFT calculates the response of the electrons to a time-dependent electromagnetic field, such as light, allowing for the prediction of absorption and emission spectra.[2]

The typical workflow involves an initial geometry optimization of the molecule using DFT to find its most stable structure. Following this, TD-DFT is employed to calculate the energies of electronic excited states and the probabilities of transitions between them, which are essential for simulating a UV-Vis spectrum.[3][4]

Comparison with Alternative Computational Methods

While TD-DFT is widely used due to its balance of accuracy and computational cost, other methods exist for calculating excited-state properties.[3][4]

  • Time-Dependent Density Functional Tight Binding (TD-DFTB): This is a semi-empirical approximation of TD-DFT.[5] It offers significantly lower computational cost, making it suitable for very large systems (up to ~2000 atoms).[6][7] However, this efficiency comes at the cost of accuracy, as it can sometimes underestimate the energies and intensities of absorption peaks compared to TD-DFT.[5][6][7]

  • Similarity Transformed Equation of Motion Coupled Cluster (STEOM-DLPNO-CCSD): This is a high-accuracy ab initio method.[3][4] It provides a more balanced treatment of different excited states and often yields results in better agreement with experimental data across a wider spectrum, especially where TD-DFT with certain functionals may fail.[3][4] The primary drawback is its significantly higher computational expense, limiting its application to smaller molecules.

Performance Comparison of TD-DFT Functionals

The accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional. Different functionals can produce varying results, and their performance can be system-dependent. Below is a summary of commonly used functionals and their general performance characteristics for optical property calculations.

FunctionalTypeStrengthsWeaknesses
B3LYP HybridA widely used and well-benchmarked functional for general purposes.Can be less accurate for long-range charge-transfer excitations.
PBE0 HybridOften provides a good balance of accuracy for various systems.[8]Performance can be system-dependent.
CAM-B3LYP Range-separated HybridGenerally performs well for excited-state properties, including charge-transfer states.[1]May be more computationally demanding than standard hybrids.
M06-2X Hybrid Meta-GGAKnown to provide good accuracy for a broad range of applications.[8]Can be sensitive to the choice of basis set.

Experimental Protocol: Simulating a UV-Vis Spectrum

The following protocol outlines the key steps for calculating a UV-Vis absorption spectrum using DFT and TD-DFT, which can then be compared with experimental results.

1. Geometry Optimization (Ground State):

  • Objective: To find the lowest energy structure of the molecule.

  • Method: DFT.

  • Software: Gaussian, ORCA, Quantum ESPRESSO, etc.[9][10]

  • Typical Input:

    • Molecular coordinates.

    • Choice of functional (e.g., B3LYP).

    • Choice of basis set (e.g., 6-311++G(d,p)).[11]

    • Implicit solvent model if the molecule is in solution (e.g., CPCM).[3][4]

2. Excited State Calculation:

  • Objective: To calculate the vertical excitation energies and oscillator strengths.

  • Method: TD-DFT.

  • Software: Same as for geometry optimization.

  • Typical Input:

    • Optimized molecular geometry from the previous step.

    • Choice of TD-DFT functional (e.g., CAM-B3LYP).

    • Basis set (consistent with optimization).

    • Number of excited states to calculate (NROOTS).[3][4]

    • Solvent model.

3. Spectrum Generation:

  • Objective: To visualize the calculated data as a spectrum.

  • Method: The calculated excitation energies (often in eV) and oscillator strengths are broadened using a Gaussian or Lorentzian function to simulate the experimental spectrum.

  • Post-processing: The resulting data can be plotted using standard graphing software to generate a theoretical UV-Vis spectrum, which can then be directly compared to experimental data.

Visualization of the Validation Workflow

DFT_TDDFT_Workflow cluster_computational Computational Protocol cluster_experimental Experimental Protocol cluster_validation Validation mol_structure Molecular Structure (Input Coordinates) dft_opt DFT Geometry Optimization mol_structure->dft_opt Ground State tddft_calc TD-DFT Excited State Calculation dft_opt->tddft_calc Optimized Geometry sim_spectrum Simulated Spectrum (Broadened Peaks) tddft_calc->sim_spectrum Excitation Energies & Oscillator Strengths comparison Comparison & Analysis sim_spectrum->comparison synthesis Sample Synthesis spectroscopy UV-Vis Spectroscopy synthesis->spectroscopy exp_spectrum Experimental Spectrum spectroscopy->exp_spectrum exp_spectrum->comparison validation Validated Optical Properties comparison->validation Good Agreement?

Caption: Workflow for validating optical properties using TD-DFT.

This guide provides a foundational understanding for researchers and scientists looking to employ DFT and TD-DFT in their work. By carefully selecting functionals and following a systematic computational protocol, these methods can offer reliable predictions of optical properties, thereby accelerating the discovery and development of novel materials and therapeutics.

References

Safety Operating Guide

Proper Disposal of Pyrazolo[1,5-a]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of Pyrazolo[1,5-a]pyridine are critical for ensuring laboratory safety and environmental protection. This heterocyclic compound, utilized in various research and development applications, is classified as hazardous waste and necessitates strict adherence to disposal protocols.

This guide provides essential safety and logistical information for the proper handling and disposal of this compound, catering to researchers, scientists, and drug development professionals. The following procedures are designed to offer clear, step-by-step guidance for operational safety and waste management.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). In the event of a spill, the area should be evacuated, and the situation assessed.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.To avoid inhalation of vapors.

For small spills, the material should be absorbed with an inert, non-combustible absorbent such as vermiculite (B1170534) or sand. For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Primary Disposal Procedure for this compound Waste

All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Classify all materials contaminated with this compound as hazardous waste.

    • Do not mix this compound waste with incompatible materials such as strong oxidizing agents and acids.

  • Waste Collection and Containment:

    • Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.

    • The container must be compatible with this compound.

  • Labeling:

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

    • The label must include the full chemical name ("this compound"), the concentration, and the associated hazards (e.g., Flammable, Toxic, Irritant).

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure the container is kept closed except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Disposal must be carried out by a licensed hazardous waste disposal company.

Disposal of Empty Containers

Empty containers that once held this compound must be decontaminated before disposal.

  • Triple Rinsing:

    • Rinse the empty container thoroughly with a suitable solvent (e.g., acetone, ethanol) three times.

    • The first rinsate must be collected and disposed of as hazardous waste.

    • Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations.

  • Final Disposal:

    • Once triple-rinsed and air-dried, deface or remove the original label.

    • The decontaminated container can then be disposed of as regular laboratory glass or plastic waste.

Advanced Oxidation Processes for Dilute Aqueous Waste (Informational)

For dilute aqueous solutions of pyridine-like compounds, advanced oxidation processes (AOPs) have been shown to be effective in degradation.[1][2][3][4] These methods may be applicable for the treatment of small volumes of dilute this compound waste, but their efficacy for this specific compound must be validated in a laboratory setting before implementation.

Summary of Conditions for Photocatalytic Degradation of Pyridine (B92270):

ParameterOptimal ConditionReference
Catalyst Zinc Oxide (ZnO)[5]
Catalyst Concentration 4 g/L[5]
pH 8[5]
Light Source Sunlight[5]
Initial Pyridine Concentration 100 ppm[5]
Degradation Time 4 hours for 100% degradation[6]
Suggested Experimental Protocol for Photocatalytic Degradation of a Small Volume of Dilute Aqueous Pyridine Waste

Disclaimer: This protocol is based on studies of pyridine and is provided for informational purposes only. It must be adapted and validated for this compound under controlled laboratory conditions.

  • Preparation:

    • Work in a well-ventilated area or a chemical fume hood.

    • Ensure all necessary PPE is worn.

    • Prepare a 4 g/L suspension of zinc oxide (ZnO) in the dilute aqueous this compound waste solution.

    • Adjust the pH of the solution to 8 using a suitable acid or base.

  • Degradation:

    • Place the solution in a container that allows for exposure to a UV light source or direct sunlight.

    • Stir the solution continuously to ensure the catalyst remains suspended.

    • Irradiate the solution for a sufficient duration, monitoring the degradation of this compound using an appropriate analytical technique (e.g., HPLC, GC-MS). Based on pyridine studies, several hours may be required.[6]

  • Post-Treatment:

    • Once the degradation is complete, separate the ZnO catalyst from the solution by filtration or centrifugation. The treated effluent should be analyzed to ensure complete degradation before disposal according to local regulations.

    • The recovered catalyst may potentially be reused.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated is_empty_container Is it an empty container? start->is_empty_container is_bulk Bulk or Concentrated Waste? is_empty_container->is_bulk No triple_rinse Triple Rinse Container is_empty_container->triple_rinse Yes is_dilute Dilute Aqueous Waste? is_bulk->is_dilute No collect_hw Collect as Hazardous Waste in Labeled Container is_bulk->collect_hw Yes spill Spill? is_dilute->spill No aop_treatment Consider Advanced Oxidation Process (AOP) for small volumes (Requires Validation) is_dilute->aop_treatment Yes absorb_spill Absorb with Inert Material spill->absorb_spill Yes store_hw Store in Satellite Accumulation Area collect_hw->store_hw dispose_hw Arrange for Professional Hazardous Waste Disposal store_hw->dispose_hw collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container triple_rinse->dispose_container collect_rinsate->store_hw absorb_spill->collect_hw aop_treatment->collect_hw Treatment Residue

Caption: Decision workflow for the disposal of this compound waste.

Adherence to these procedures is paramount for maintaining a safe laboratory environment and ensuring compliance with all relevant regulations. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for this compound before handling and disposal.

References

Essential Safety and Logistical Information for Handling Pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of safety protocols is paramount when handling chemical compounds. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Pyrazolo[1,5-a]pyridine to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the correct and consistent use of personal protective equipment. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.[1][2]To protect against splashes that may cause serious eye irritation.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.[1][4]To prevent skin contact which can cause skin irritation.[1][3] Contaminated clothing should be removed and washed before reuse.[1][2]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[1] If ventilation is inadequate, a NIOSH/MSHA approved respirator with an organic vapor filter (Type A) is recommended.[1]To avoid inhalation of vapors which may cause respiratory irritation.[1][3]

Operational Plan: Safe Handling, Storage, and Emergency Procedures

A systematic approach to handling and storage is crucial for minimizing risks.

Handling Procedures:

  • Always work in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.[1][2]

Storage Procedures:

  • Store in a tightly closed container.[1][2]

  • Keep in a cool, dry, and well-ventilated place.[1]

  • Store away from heat and sources of ignition.[1]

  • Incompatible materials include strong oxidizing agents.[2][5]

Emergency First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]

  • If on Skin: Wash the affected area immediately with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice.[1][2]

  • If in Eyes: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[1][3]

Disposal Plan: Spill Containment and Waste Management

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.

Spill Containment:

  • Small Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[6] Place the absorbed material into a suitable, sealed container for disposal.[2][6]

  • Large Spills: Evacuate the area. Ensure adequate ventilation. Trained personnel wearing appropriate PPE should handle the cleanup.

Waste Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2]

  • Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[1]

  • Do not empty into drains.[1]

Safety Workflow Diagram

The following diagram outlines the logical steps for ensuring safety when handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Handling this compound assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe handle_in_hood Handle in Fume Hood don_ppe->handle_in_hood spill Spill Occurs? handle_in_hood->spill exposure Exposure Occurs? handle_in_hood->exposure dispose_waste Dispose of Waste Properly handle_in_hood->dispose_waste spill->handle_in_hood No contain_spill Contain Spill spill->contain_spill Yes contain_spill->handle_in_hood exposure->handle_in_hood No first_aid Administer First Aid exposure->first_aid Yes first_aid->handle_in_hood decontaminate Decontaminate Work Area dispose_waste->decontaminate end End decontaminate->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.